8-Bromo-3-iodoimidazo[1,2-a]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-3-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBVVGOLLSNULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232038-69-5 | |
| Record name | 8-bromo-3-iodoimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 8-Bromo-3-iodoimidazo[1,2-a]pyridine: A Technical Guide
Abstract
This guide provides a comprehensive technical overview for the synthesis of 8-Bromo-3-iodoimidazo[1,2-a]pyridine, a key heterocyclic building block for pharmaceutical and materials science research. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the strategic placement of bromo and iodo substituents offers orthogonal handles for subsequent functionalization via cross-coupling reactions. This [1]document details a robust two-step synthetic sequence, beginning with the construction of the 8-bromoimidazo[1,2-a]pyridine core via a modified Tschitschibabin condensation, followed by a highly regioselective electrophilic iodination at the C3 position. The causality behind experimental choices, detailed protocols, and reaction mechanisms are presented to ensure scientific integrity and reproducibility.
Introduction
The imidazo[1,2-a]pyridine core is a foundational scaffold in modern drug discovery, present in numerous marketed drugs such as Zolpidem and Alpidem. Its r[1]igid, planar structure and electron-rich nature make it an ideal framework for developing therapeutic agents targeting a wide range of biological targets. The i[2][3]ntroduction of halogen atoms onto this scaffold significantly enhances its synthetic utility. Specifically, the presence of both a bromine and an iodine atom on the same molecule, as in this compound, creates a powerful platform for sequential, site-selective modifications. The differential reactivity of the C-I and C-Br bonds under various palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for the controlled and stepwise introduction of diverse molecular complexity. This [4][5]guide outlines an efficient and logical pathway to access this valuable synthetic intermediate.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach to this compound dictates a two-step strategy. The C3-I bond is disconnected first, revealing 8-bromoimidazo[1,2-a]pyridine as the key intermediate. This disconnection is strategically sound, as the C3 position of the imidazo[1,2-a]pyridine nucleus is the most electron-rich and, therefore, highly susceptible to electrophilic substitution. The 8[6][7]-bromoimidazo[1,2-a]pyridine intermediate is then retrosynthetically disconnected via the foundational Tschitschibabin pyridine synthesis, leading to commercially available 2-amino-3-bromopyridine and a two-carbon electrophile, such as chloroacetaldehyde or an α-haloketone.
Caption: Retrosynthetic pathway for this compound.
Synthesis of 8-Bromoimidazo[1,2-a]pyridine Intermediate
The initial and crucial step is the construction of the fused bicyclic system. This is reliably achieved through the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.
3.1. Reaction Mechanism: Tschitschibabin Condensation
The reaction proceeds via a well-established mechanism. The pyridine nitrogen of 2-amino-3-bromopyridine, being more nucleophilic than the exocyclic amino group, initiates the reaction by displacing the halide from the α-halocarbonyl (e.g., chloroacetaldehyde). This forms a pyridinium salt intermediate. Subsequent intramolecular cyclization occurs through the attack of the exocyclic amino group onto the carbonyl carbon, forming a hemiaminal-like intermediate. Dehydration of this intermediate under the reaction conditions yields the aromatic imidazo[1,2-a]pyridine ring system. The use of a base like sodium bicarbonate is critical to neutralize the hydrohalic acid formed, driving the reaction to completion.
Caption: Mechanism of imidazo[1,2-a]pyridine ring formation.
3.2. Experimental Protocol: Synthesis of 8-Bromoimidazo[1,2-a]pyridine
This protocol is adapted from established procedures for similar substituted imidazo[1,2-a]pyridines.
-
[1]Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-3-bromopyridine (1.0 eq).
-
[8][9]Solvent Addition: Add ethanol (EtOH) or isopropanol (IPA) as the solvent (approx. 5-10 mL per gram of aminopyridine).
-
Addition of Carbonyl: Add chloroacetaldehyde (approx. 40% solution in H₂O, 1.2 eq) dropwise to the stirred solution.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq) portion-wise to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate (EtOAc) and water. Separate the organic layer, and extract the aqueous layer twice more with EtOAc.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 8-bromoimidazo[1,2-a]pyridine.
Regioselective C3-Iodination
The second stage of the synthesis involves the selective introduction of an iodine atom at the C3 position of the pre-formed 8-bromo-imidazo[1,2-a]pyridine core.
4.1. Rationale for Regioselectivity and Reagent Choice
The imidazo[1,2-a]pyridine ring system is electron-rich, and computational studies confirm that the C3 position bears the highest electron density (highest HOMO coefficient), making it the most nucleophilic site and thus the most reactive towards electrophiles. This inherent electronic property allows for highly regioselective functionalization without the need for directing groups.
N-[7]Iodosuccinimide (NIS) is the electrophilic iodinating agent of choice for this transformation. It is a crystalline, easy-to-handle solid that acts as a source of an electrophilic iodine species ("I⁺"). Compared to molecular iodine (I₂), NIS often provides cleaner reactions with higher yields under milder conditions. The r[10]eaction can be catalyzed by a protic or Lewis acid, which activates the NIS, making it a more potent electrophile.
####[11] 4.2. Mechanism: Electrophilic Aromatic Substitution (SEAr)
The iodination proceeds via a classic electrophilic aromatic substitution mechanism. The π-system of the imidazole ring attacks the electrophilic iodine of the activated NIS reagent. This attack preferentially occurs at the C3 position, forming a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. The positive charge is delocalized over the ring system. In the final step, a base (which can be the succinimide anion or the solvent) removes the proton from the C3 position, restoring aromaticity and yielding the final 3-iodo product.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide [organic-chemistry.org]
chemical properties of 8-Bromo-3-iodoimidazo[1,2-a]pyridine
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 8-Bromo-3-iodoimidazo[1,2-a]pyridine
Executive Summary
This compound is a strategically-designed heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its core value lies not just in the inherent biological potential of the imidazo[1,2-a]pyridine scaffold, but in the differential reactivity of its two halogen substituents. The presence of a highly reactive iodine atom at the C-3 position and a less reactive bromine atom at the C-8 position enables researchers to perform sequential, site-selective cross-coupling reactions. This guide provides a detailed examination of the molecule's physicochemical properties, a plausible synthetic route, and a deep dive into the mechanistic principles and practical protocols for its use in building molecular complexity, making it an invaluable tool for the rapid generation of diverse chemical libraries for drug discovery.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Drug Discovery
The imidazo[1,2-a]pyridine ring system is widely recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation is earned by its recurrence in a multitude of biologically active compounds, including several marketed pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets like enzymes and receptors.[3]
Notable drugs containing this core structure include:
-
Zolpidem and Alpidem: Used for treating insomnia and anxiety, respectively.[2][4]
-
Minodronic acid: A treatment for osteoporosis.[4]
-
Olprinone: A cardiotonic agent for acute heart failure.[2]
The scaffold's versatility has led to its use in developing novel therapeutics targeting a wide range of diseases, including cancer, bacterial and viral infections, and inflammation.[1][4] The ability to functionalize the core at various positions, particularly the electron-rich C-3 position, is key to tuning its pharmacological activity.[4] The 8-Bromo-3-iodo derivative is specifically designed to exploit this reactivity in a controlled manner.
Physicochemical & Structural Properties
This compound is a solid organic compound supplied for research and development purposes.[5][6] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| CAS Number | 1232038-69-5 | [5][7][8] |
| Molecular Formula | C₇H₄BrIN₂ | [5][8] |
| Molecular Weight | 322.93 g/mol | [5][8] |
| Appearance | Solid | [6] |
| Purity | Typically ≥97% | [5][6] |
| Storage Conditions | Store at 2-8°C, inert atmosphere, keep in dark place | [7] |
| InChI Key | FPBVVGOLLSNULG-UHFFFAOYSA-N | [6] |
| Canonical SMILES | C1=CC2=C(C=C1Br)N(C=C2I)C | [6] |
Note: Detailed spectroscopic data (¹H-NMR, ¹³C-NMR, MS, IR) for this specific compound is not widely published in publicly accessible literature. Characterization would rely on standard analytical techniques to confirm identity and purity post-synthesis.
Synthesis and Characterization
Synthetic Strategy: A Logic of Sequential Halogenation
The synthesis of this compound logically proceeds from a pre-brominated precursor. The imidazo[1,2-a]pyridine ring system is electron-rich, with the C-3 position being particularly nucleophilic and susceptible to electrophilic substitution.[4] Therefore, introducing the more reactive iodine at this position is a common strategy. An electrochemical oxidative iodination using NaI is one modern approach to achieve this transformation efficiently.[9]
The most direct route involves the selective iodination of commercially available 8-bromoimidazo[1,2-a]pyridine. This ensures the precise placement of both halogens.
Exemplary Synthetic Protocol: Electrophilic Iodination
This protocol describes a plausible method for the synthesis of the title compound from 8-bromoimidazo[1,2-a]pyridine.
Reagents & Equipment:
-
8-bromoimidazo[1,2-a]pyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or Argon gas inlet
-
Standard glassware for aqueous workup and extraction
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 8-bromoimidazo[1,2-a]pyridine (1.0 eq). Dissolve it in anhydrous acetonitrile under an inert atmosphere of nitrogen.
-
Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution portion-wise at room temperature.
-
Scientist's Note: NIS is a mild and effective electrophilic iodinating agent. Using a slight excess ensures complete conversion of the starting material. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x). Combine the organic layers.
-
Scientist's Note: The sodium thiosulfate quench is a self-validating step; its purpose is to remove colored iodine impurities, simplifying purification.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.
Core Chemical Reactivity: A Tale of Two Halogens
The primary utility of this compound stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in palladium-catalyzed cross-coupling reactions.[10]
The Principle of Chemoselective Cross-Coupling
In palladium catalysis, the first and rate-limiting step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The bond strength and reactivity follow the order C–I > C–Br > C–Cl.[10] This reactivity difference can be exploited to achieve sequential, site-selective functionalization. By using mild reaction conditions and a standard palladium catalyst, one can selectively activate the C-I bond at the 3-position while leaving the C-Br bond at the 8-position intact. A subsequent reaction, often requiring a more active catalyst system or more forcing conditions (e.g., higher temperature), can then be used to functionalize the C-Br bond.[10]
Sequential Functionalization Workflow
The following diagram illustrates the strategic workflow for the dual functionalization of the scaffold.
Caption: Sequential Suzuki-Miyaura cross-coupling workflow.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol details the selective coupling of an arylboronic acid at the C-3 iodo position.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Solvent mixture (e.g., Toluene/Ethanol/Water)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
Setup: To a Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Scientist's Note: Degassing the solvent is critical to remove dissolved oxygen, which can deactivate the Pd(0) catalyst. Pd(PPh₃)₄ is a standard, moderately active catalyst sufficient for reacting with the C-I bond without significantly affecting the C-Br bond at lower temperatures.
-
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80 °C) and stir until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are dried, concentrated, and purified via column chromatography to yield the 8-bromo-3-aryl-imidazo[1,2-a]pyridine intermediate.
Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C-8 Position
This protocol uses the product from the first step to functionalize the remaining bromo position.
Reagents & Equipment:
-
8-bromo-3-aryl-imidazo[1,2-a]pyridine (from Protocol 1) (1.0 eq)
-
A different arylboronic acid (1.2 eq)
-
A more active catalyst system, e.g., Palladium(II) acetate (Pd(OAc)₂) with a specialized phosphine ligand like SPhos or XPhos (Buchwald ligands).
-
A stronger base, e.g., Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous, high-boiling solvent (e.g., Dioxane or Toluene)
Procedure:
-
Setup: Following the same inert atmosphere procedure as Protocol 1, combine the 8-bromo-3-aryl intermediate, the second arylboronic acid, the base, the palladium acetate, and the phosphine ligand in a dry Schlenk flask.
-
Scientist's Note: The use of sterically demanding phosphine ligands (Buchwald-type) is a deliberate choice.[10] These ligands form highly active palladium complexes capable of cleaving the stronger C-Br bond under reasonable conditions.
-
-
Reaction: Add degassed solvent and heat the mixture to a higher temperature (e.g., 100-110 °C). Monitor the reaction until completion.
-
Workup and Purification: The workup and purification procedure is analogous to Protocol 1, yielding the final di-substituted 8-aryl'-3-aryl-imidazo[1,2-a]pyridine.
Applications in Drug Discovery
The true power of this compound is its role as a versatile scaffold for rapidly building libraries of diverse small molecules.[4] The sequential coupling methodology allows for the controlled and predictable introduction of two different points of diversity.
Caption: Workflow from core scaffold to drug discovery hit.
This approach is highly valuable for structure-activity relationship (SAR) studies. By systematically varying the substituents at both the C-3 and C-8 positions, researchers can probe the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. This has been successfully applied in the discovery of novel kinase inhibitors, such as those targeting CDK9 for cancer therapy.[11]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12]
-
Exposure Routes: Avoid contact with skin and eyes. Harmful if swallowed or inhaled.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended.[7]
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated tool for molecular engineering. Its defining characteristic—the orthogonal reactivity of its two halogen atoms—provides an elegant and powerful platform for sequential chemical modification. This enables researchers and drug development professionals to efficiently synthesize libraries of complex, di-substituted imidazo[1,2-a]pyridine derivatives. This capability accelerates the exploration of chemical space and the optimization of lead compounds, solidifying the role of this scaffold as a cornerstone in modern medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. 8-bromo-3-iodo-imidazo[1,2-a]pyridine | CymitQuimica [cymitquimica.com]
- 7. 1232038-69-5|this compound|BLD Pharm [bldpharm.com]
- 8. crslaboratories.com [crslaboratories.com]
- 9. researchgate.net [researchgate.net]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. aksci.com [aksci.com]
- 13. 8-Bromoadenosine | C10H12BrN5O4 | CID 96544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. kishida.co.jp [kishida.co.jp]
An In-depth Technical Guide to the Structural Analysis and Characterization of 8-Bromo-3-iodoimidazo[1,2-a]pyridine
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous biologically active compounds.[1] This nitrogen-fused heterocyclic system is present in several commercially successful drugs, including Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic agent), highlighting its therapeutic relevance.[2] The functionalization of this core with halogen atoms, such as bromine and iodine, is a key strategy in drug discovery. These halogens not only modulate the compound's physicochemical properties and biological activity but also serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions.[3]
This guide provides an in-depth technical overview of the synthesis and comprehensive structural characterization of a key derivative, 8-Bromo-3-iodoimidazo[1,2-a]pyridine. For researchers, scientists, and drug development professionals, a thorough understanding of its structure is paramount for rational drug design and the development of novel synthetic methodologies.
Synthesis: Building the Core Structure
The synthesis of this compound is typically achieved through a sequential electrophilic halogenation of the parent imidazo[1,2-a]pyridine ring system. The strategic introduction of iodine and bromine at specific positions is crucial for its utility as a chemical building block.[3]
Rationale for Synthetic Strategy
The chosen synthetic pathway involves a two-step halogenation process. The C3 position of the imidazo[1,2-a]pyridine is the most nucleophilic and is thus susceptible to initial electrophilic attack. Iodination is typically performed first, followed by bromination, which preferentially occurs at the electron-rich C8 position of the pyridine ring. This sequence allows for controlled, site-selective functionalization. Dimethylformamide (DMF) is often selected as the solvent due to its high polarity, which facilitates the dissolution of the heterocyclic starting materials and reagents.
Experimental Protocol: Synthesis of this compound
-
Step 1: Iodination of Imidazo[1,2-a]pyridine.
-
Dissolve imidazo[1,2-a]pyridine (1.0 equivalent) in anhydrous DMF.
-
Add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium thiosulfate solution to quench any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-iodoimidazo[1,2-a]pyridine.
-
-
Step 2: Bromination of 3-iodoimidazo[1,2-a]pyridine.
-
Dissolve the crude 3-iodoimidazo[1,2-a]pyridine from the previous step in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.1 equivalents) to the cooled solution.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Work up the reaction as described in Step 1.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
-
Caption: Synthetic workflow for this compound.
Structural Analysis and Characterization
A multi-technique approach is essential for the unambiguous structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary technique for confirming the covalent structure of the synthesized molecule in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
Rationale for NMR Analysis: The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) in the ¹H NMR spectrum allow for the precise assignment of each proton in the molecule. Similarly, the ¹³C NMR spectrum confirms the number of unique carbon atoms and their hybridization state. Advanced 2D NMR techniques like COSY and HMBC can further establish connectivity between protons and carbons.[4]
Predicted Spectroscopic Data: The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures.[5][6]
| Data Type | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | H-2 | 7.8 - 8.0 | s | - |
| H-5 | 7.9 - 8.1 | d | ~7.0 | |
| H-6 | 6.8 - 7.0 | t | ~7.0 | |
| H-7 | 7.2 - 7.4 | d | ~7.0 | |
| ¹³C NMR | C-2 | 125 - 127 | ||
| C-3 | 85 - 87 | |||
| C-5 | 128 - 130 | |||
| C-6 | 115 - 117 | |||
| C-7 | 120 - 122 | |||
| C-8 | 110 - 112 | |||
| C-9 (bridgehead) | 145 - 147 |
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[5]
-
Referencing: Chemical shifts are referenced internally to the residual solvent signal or tetramethylsilane (TMS).[6]
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software to obtain the final spectra.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of the target compound.
Rationale for MS Analysis: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the elemental formula. The isotopic pattern observed for the molecular ion is a key diagnostic feature, as bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine is monoisotopic (¹²⁷I). Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, offering further structural insights.[7]
Expected Mass Spectrum Data:
-
Molecular Formula: C₇H₄BrIN₂
-
Molecular Weight: 322.93 g/mol
-
Expected [M+H]⁺ Ion (HRMS-ESI): Calculated m/z that corresponds to C₇H₅BrIN₂⁺.
-
Isotopic Pattern: A characteristic pattern for a molecule containing one bromine atom will be observed, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Protocol for HRMS (ESI-TOF) Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: Analyze the resulting spectrum to identify the molecular ion peak and compare its m/z value and isotopic pattern with the theoretical values.
X-ray Crystallography
X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[8]
Rationale for Crystallographic Analysis: This technique allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule. It is the gold standard for structural proof, confirming the connectivity and stereochemistry of the compound.[9]
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of X-ray quality by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, or a mixture of solvents like ethyl acetate/hexane).[10][11] The process requires patience and careful control of conditions to avoid rapid precipitation.[12]
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).[8]
-
Structure Solution and Refinement: Process the diffraction data to obtain the electron density map. Solve the structure using direct methods and refine the atomic positions and thermal parameters to obtain the final crystal structure.[12]
Caption: General workflow for single-crystal X-ray analysis.
Summary of Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₇H₄BrIN₂ |
| Molecular Weight | 322.93 g/mol |
| Appearance | Typically a solid |
| Key ¹H NMR Signals | Aromatic protons in the range of 6.8 - 8.1 ppm |
| Key ¹³C NMR Signals | Characteristic signal for C-I at ~85-87 ppm |
| Mass Spectrum | [M+H]⁺ with a characteristic Br isotopic pattern |
Applications in Research and Development
This compound is a highly valuable intermediate in both medicinal chemistry and materials science.[3] The differentially reactive C-I and C-Br bonds allow for selective, sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the construction of complex molecular architectures and the rapid generation of compound libraries for high-throughput screening. The imidazo[1,2-a]pyridine core itself is associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties, making this scaffold a focal point of drug discovery efforts.[13][14]
Conclusion
The comprehensive structural analysis of this compound through a combination of NMR, mass spectrometry, and X-ray crystallography provides a complete and unambiguous characterization of this important synthetic intermediate. A thorough understanding of its synthesis and structural features is critical for its effective utilization in the design and discovery of novel therapeutics and functional materials. The protocols and data presented in this guide serve as a foundational resource for researchers working with this versatile and pharmaceutically relevant scaffold.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy 8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine (EVT-12231524) [evitachem.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azolifesciences.com [azolifesciences.com]
- 10. How To [chem.rochester.edu]
- 11. journals.iucr.org [journals.iucr.org]
- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 13. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridines and Imidazopyridines with Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Investigation of 8-Bromo-3-iodoimidazo[1,2-a]pyridine: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 8-Bromo-3-iodoimidazo[1,2-a]pyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and characterization of this molecule. This guide moves beyond a simple presentation of data, offering insights into the experimental rationale and the interpretation of spectral features, grounded in established scientific principles.
Introduction to this compound
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of halogen atoms, such as bromine and iodine, into this heterocyclic system can significantly modulate a molecule's physicochemical properties, including its lipophilicity and metabolic stability, and can also serve as synthetic handles for further chemical modifications. This compound, with its distinct substitution pattern, is a valuable building block in the synthesis of novel pharmaceutical agents. Accurate and thorough spectroscopic characterization is paramount for its effective utilization in research and development.
Synthesis and Purification
The preparation of this compound is typically achieved through the electrophilic iodination of 8-bromoimidazo[1,2-a]pyridine. A common and effective method involves the use of N-iodosuccinimide (NIS) as the iodine source in a suitable organic solvent such as acetonitrile.
Experimental Protocol: Synthesis
A detailed protocol for the synthesis is as follows:
-
To a solution of 8-bromoimidazo[1,2-a]pyridine in acetonitrile, add one equivalent of N-iodosuccinimide at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure this compound.
The rationale for choosing NIS is its mild and selective iodinating properties for electron-rich aromatic systems. Acetonitrile is a common solvent for such reactions due to its ability to dissolve the reactants and its relative inertness under the reaction conditions. Purification by column chromatography is essential to remove any unreacted starting material and the succinimide byproduct.
Spectroscopic Data and Interpretation
A comprehensive analysis of the spectroscopic data is crucial for confirming the identity and purity of the synthesized this compound. The following sections detail the expected and observed data from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the bicyclic ring system.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the four protons on the imidazo[1,2-a]pyridine core. The chemical shifts are influenced by the electronic effects of the nitrogen atoms and the halogen substituents.
-
Expected Chemical Shifts (δ, ppm) and Coupling Patterns:
-
H-2: This proton is expected to appear as a singlet in the downfield region, typically between 7.5 and 8.0 ppm. The absence of adjacent protons results in a singlet.
-
H-5: This proton, located on the pyridine ring, is anticipated to be a doublet of doublets in the range of 7.0-7.5 ppm, due to coupling with H-6 and H-7.
-
H-6: This proton should also appear as a doublet of doublets, likely in the region of 6.8-7.2 ppm, coupling with H-5 and H-7.
-
H-7: This proton is expected to be a doublet in the downfield region, around 8.0-8.5 ppm, due to coupling with H-6. The bromine at the 8-position will influence its chemical shift.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The presence of nine distinct signals would confirm the structure of this compound.
-
Expected Chemical Shifts (δ, ppm):
-
C-2 and C-3: The carbon bearing the iodine (C-3) is expected to have a significantly shielded chemical shift (around 80-90 ppm) due to the heavy atom effect of iodine. The C-2 carbon will likely appear in the range of 140-145 ppm.
-
C-5, C-6, C-7, and C-8a: These carbons of the pyridine ring will resonate in the aromatic region (110-150 ppm). The carbon attached to bromine (C-8) will be shielded compared to an unsubstituted carbon.
-
C-8: The carbon directly attached to the bromine atom is expected to appear around 115-125 ppm.
-
Bridgehead Carbon (C-8a): This quaternary carbon will likely have a chemical shift in the range of 140-150 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic C-H and C-C bonds, as well as the C-Br and C-I bonds.
-
Characteristic Absorption Bands (cm⁻¹):
-
Aromatic C-H Stretching: Aromatic C-H stretching vibrations are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[2]
-
Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings will give rise to a series of absorptions in the 1600-1450 cm⁻¹ range.[3]
-
C-H In-Plane and Out-of-Plane Bending: The fingerprint region (below 1500 cm⁻¹) will contain numerous bands corresponding to C-H in-plane and out-of-plane bending vibrations, which are characteristic of the substitution pattern.
-
C-Br and C-I Stretching: The carbon-halogen stretching vibrations are expected at lower wavenumbers. The C-Br stretch typically appears in the 600-500 cm⁻¹ range, while the C-I stretch is found at even lower frequencies, often below 500 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine.
-
Expected Molecular Ion and Fragmentation:
-
Molecular Ion (M⁺): The molecular weight of this compound is 322.93 g/mol . The mass spectrum should show a molecular ion peak cluster corresponding to this mass. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units.[4]
-
Fragmentation Pattern: The fragmentation of imidazo[1,2-a]pyridine derivatives can be complex. Common fragmentation pathways include the loss of halogen atoms and the cleavage of the fused ring system. The homolytic cleavage of the C-I bond is a likely initial fragmentation step due to its lower bond energy compared to the C-Br bond.
-
Data Summary Table
| Spectroscopic Technique | Key Features and Expected Values |
| ¹H NMR | Four aromatic protons with distinct chemical shifts and coupling patterns. |
| ¹³C NMR | Nine distinct carbon signals, with the C-I and C-Br carbons showing characteristic shielded chemical shifts. |
| IR Spectroscopy | Aromatic C-H stretching (>3000 cm⁻¹), C=C and C=N stretching (1600-1450 cm⁻¹), and C-Br/C-I stretching (<600 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak cluster around m/z 323 and 325 (due to ⁷⁹Br/⁸¹Br isotopes) with approximately equal intensities. |
Visualizations
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow from synthesis to spectroscopic analysis and interpretation.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. A thorough and correct interpretation of NMR, IR, and MS data is indispensable for any researcher working with this compound. The information presented herein, from synthetic protocols to detailed spectral analysis, is intended to support the scientific community in the accurate identification and effective application of this important heterocyclic building block in the pursuit of new scientific discoveries and therapeutic advancements.
References
reactivity of the imidazo[1,2-a]pyridine core structure
An In-depth Technical Guide to the Reactivity of the Imidazo[1,2-a]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs like Zolpidem, Alpidem, and Minodronic acid.[1][2][3] Its synthetic accessibility and versatile biological activity make it a focal point of drug discovery programs.[4][5] This guide provides a comprehensive analysis of the core reactivity of the imidazo[1,2-a]pyridine system. We will move beyond a simple catalog of reactions to explore the underlying electronic principles that govern its regioselectivity. Key transformations, including electrophilic aromatic substitution, modern C-H functionalization, and metal-catalyzed cross-coupling reactions, are detailed with an emphasis on the causality behind experimental choices and reaction outcomes. This document is intended as a practical, field-proven resource for chemists aiming to strategically design and synthesize novel imidazo[1,2-a]pyridine derivatives.
The Electronic Landscape: Understanding the Roots of Reactivity
The imidazo[1,2-a]pyridine ring is a 10-π electron, bicyclic aromatic system. However, the electron density is not uniformly distributed, which is the key to its predictable reactivity. The bridgehead nitrogen atom (N4) significantly influences the electronic character of the fused rings.
-
The Imidazole Moiety (Five-membered ring): This ring is electron-rich and analogous to pyrrole, making it highly susceptible to electrophilic attack. Computational studies and experimental evidence consistently show that the C3 position is the most nucleophilic and kinetically favored site for electrophilic aromatic substitution (EAS).[6][7]
-
The Pyridine Moiety (Six-membered ring): This ring is comparatively electron-deficient, similar to pyridine itself, and is generally deactivated towards electrophiles.
The rationale for the pronounced C3 reactivity lies in the stability of the Wheland intermediate formed during electrophilic attack. Attack at C3 allows the positive charge to be delocalized without disrupting the aromatic sextet of the pyridine ring, a stabilizing feature not possible with attack at other positions like C2.[6]
The Epicenter of Reactivity: C3-Functionalization
The C3 position is the workhorse for derivatization. Its high nucleophilicity allows for a wide range of transformations, from classic electrophilic substitutions to modern C-H functionalization reactions.
Electrophilic Aromatic Substitution (EAS)
2.1.1 Halogenation (Chlorination & Bromination) Regioselective halogenation at C3 is a robust and fundamental transformation, providing a crucial handle for further diversification, particularly through cross-coupling reactions. While traditional reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are effective, milder, transition-metal-free methods have been developed. For instance, using sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) in the presence of acetic acid provides excellent regioselectivity for the C3 position.[8] These reactions proceed cleanly and are foundational for subsequent synthetic steps.[9]
2.1.2 Friedel-Crafts Acylation The introduction of an acyl group at the C3 position is readily achieved under Friedel-Crafts conditions. A highly efficient protocol utilizes catalytic amounts of aluminum chloride (AlCl₃) with acetic anhydride at elevated temperatures.[2] This method is superior to those requiring stoichiometric amounts of the Lewis acid, making it more cost-effective and suitable for library synthesis. The resulting 3-acetylated products are versatile intermediates for further chemical exploration.[2]
2.1.3 Nitration Direct nitration of the imidazo[1,2-a]pyridine core is challenging and can lead to decomposition under harsh acidic conditions.[10] Successful strategies often involve the construction of the heterocyclic ring from a pre-nitrated pyridine precursor. However, some methods for direct, regioselective C-H nitration of electron-rich heterocycles have been developed, which may offer pathways for functionalizing the imidazo[1,2-a]pyridine core under carefully controlled, often metal-free, conditions.[11]
| Reaction Type | Reagents | Typical Conditions | Position | Yield Range | Reference |
| Chlorination | NaClO₂, AcOH | Toluene, 60 °C, 10 h | C3 | 64-92% | [8] |
| Bromination | NaBrO₂, AcOH | DMF, 60 °C, 10 h | C3 | 70-88% | [8] |
| Acylation | Ac₂O, cat. AlCl₃ | Neat, 160 °C, 16 h | C3 | up to 99% | [2] |
Modern C-H Functionalization
Recent advances have enabled the direct functionalization of the C3 C-H bond without pre-activation, offering more atom-economical routes.
-
Photoredox Catalysis: Visible light-induced reactions have emerged as a powerful tool. Using photocatalysts like rose bengal or acridinium dyes, various groups, including formyl, aminoalkyl, and trifluoromethyl, can be installed directly at the C3 position under mild conditions.[4][5]
-
Radical Reactions: The C3 position can also be functionalized via radical pathways. These methods allow for the introduction of alkyl, aryl, and other functional groups, often using transition-metal catalysis or metal-free oxidation strategies to generate the key radical intermediates.[12]
Beyond C3: Functionalizing Other Positions
While C3 is the most reactive site, strategic functionalization at other positions is crucial for modulating the pharmacological properties of the scaffold.
Overcoming Inertness at the C2 Position
Direct electrophilic attack at C2 is electronically and sterically disfavored.[8] Consequently, functionalization at this position typically relies on synthetic strategies that build the ring system with the desired substituent already in place. For example, the condensation of a 2-aminopyridine with an appropriately substituted α-halocarbonyl compound, such as ethyl bromopyruvate, is a classic method to install a carboxylate group at C2.[8] The commercial availability of drugs like Zolimidine and Miroprofen, which are C2-functionalized, underscores the importance of developing synthetic routes to access this position.[9]
Selective Functionalization of the Pyridine Ring (C5-C8)
The pyridine ring is generally unreactive towards electrophiles. However, modern synthetic methods have unlocked pathways to its functionalization.
-
C5-Alkylation via Photoredox Catalysis: Remarkably, the regioselectivity can be switched from C3 to C5 under specific photocatalytic conditions. A visible light-induced method using eosin Y as the photocatalyst enables the direct C5-alkylation of the imidazo[1,2-a]pyridine core with alkyl N-hydroxyphthalimide esters.[5] This represents a significant breakthrough, providing access to a previously difficult-to-reach position.
-
Directed ortho-Metalation (DoM): While not widely reported specifically for this core, DoM is a powerful general strategy for functionalizing pyridine rings.[13] A directing group (e.g., amide, methoxy) installed on the pyridine portion could, in principle, direct lithiation to an adjacent position (e.g., C8 if the group is at C7), allowing for subsequent quenching with an electrophile. This approach would require careful optimization to overcome the intrinsic reactivity of the C3 position.
-
Pre-functionalized Starting Materials: The most common and reliable method for introducing diversity on the pyridine ring is to begin the synthesis with a substituted 2-aminopyridine. For example, using a 5-bromo-2-aminopyridine in the initial cyclization reaction yields a 6-bromo-imidazo[1,2-a]pyridine, a versatile precursor for cross-coupling reactions.
A Gateway to Complexity: Metal-Catalyzed Cross-Coupling
Metal-catalyzed cross-coupling reactions are indispensable tools for elaborating the imidazo[1,2-a]pyridine scaffold, enabling the formation of C-C, C-N, and C-O bonds. Halogenated derivatives, particularly at the C3 and pyridine ring positions, are the most common substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for this scaffold. It allows for the coupling of 3-halo- or 6-halo-imidazo[1,2-a]pyridines with a vast array of aryl or vinyl boronic acids and esters.[8] This reaction is typically catalyzed by a palladium(0) species, such as Pd(PPh₃)₄, in the presence of a base (e.g., Na₂CO₃, K₂CO₃) and a suitable solvent like DME or a THF/water mixture. The versatility and functional group tolerance of the Suzuki coupling make it a preferred method in drug discovery for rapidly generating libraries of analogues with diverse substituents.
Key Experimental Protocols
The following protocols are representative examples derived from literature procedures, illustrating key transformations.
Protocol 1: Regioselective C3-Bromination using Sodium Bromite[8]
-
Setup: To a round-bottom flask, add the desired imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add dimethylformamide (DMF, 3 mL), followed by sodium bromite (NaBrO₂, 1.5 mmol, 1.5 equiv) and acetic acid (AcOH, 2.0 mmol, 2.0 equiv).
-
Reaction: Stir the mixture at 60 °C for 10 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the 3-bromo-imidazo[1,2-a]pyridine derivative.
Protocol 2: Friedel-Crafts C3-Acetylation[2]
-
Setup: In a sealed reaction vial, combine the imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv) and acetic anhydride (Ac₂O, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add aluminum chloride (AlCl₃, 0.2 mmol, 0.2 equiv) to the mixture.
-
Reaction: Seal the vial and heat the mixture to 160 °C for 16 hours with stirring.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Purification: Extract the mixture with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product via silica gel chromatography.
Protocol 3: Suzuki-Miyaura Coupling of a 3-Bromo-Imidazo[1,2-a]pyridine
-
Setup: In a microwave vial or Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 3-bromo-imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add a mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction: Seal the vessel and heat to 100 °C (conventional heating) or 120 °C (microwave irradiation) for 1-2 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Workup: Cool the reaction mixture, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel to yield the 3-aryl-imidazo[1,2-a]pyridine product.
Conclusion and Future Outlook
The imidazo[1,2-a]pyridine core possesses a well-defined and predictable reactivity profile, dominated by the highly nucleophilic C3 position. Classic electrophilic substitutions and modern C-H functionalization methods provide powerful tools for derivatizing this site. While functionalization at other positions is more challenging, emerging strategies, particularly in photoredox catalysis, are opening new avenues for selective modifications at sites like C5. The strategic combination of regioselective C-H functionalization or halogenation with robust metal-catalyzed cross-coupling reactions provides an efficient and modular platform for the synthesis of complex, drug-like molecules. As synthetic methodologies continue to advance, the ability to precisely and efficiently functionalize every position of this privileged scaffold will further solidify its importance in the future of medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. datapdf.com [datapdf.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. uwindsor.ca [uwindsor.ca]
A Technical Guide to the Solubility and Stability of 8-Bromo-3-iodoimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Bromo-3-iodoimidazo[1,2-a]pyridine is a halogenated heterocyclic compound increasingly utilized as a key intermediate in the synthesis of pharmacologically active molecules.[1] Understanding its fundamental physicochemical properties, particularly solubility and stability, is critical for its effective handling, reaction optimization, and the overall success of drug discovery and development campaigns. This guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound, outlines robust experimental protocols for their determination, and offers evidence-based recommendations for its storage and handling. While specific experimental data for this exact molecule is sparse in public literature, this document synthesizes information from closely related analogs and established chemical principles to provide a reliable framework for researchers.
Introduction to this compound
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[2][3] The introduction of bromine and iodine atoms at the 8- and 3-positions, respectively, creates a synthetically versatile building block. The halogens provide reactive handles for various cross-coupling reactions (e.g., Suzuki, Heck), enabling the construction of more complex molecular architectures.[1][4] The C-I bond is particularly reactive, making the 3-position a primary site for derivatization.
Compound Profile:
-
IUPAC Name: this compound
-
CAS Number: 1232038-69-5[5]
-
Molecular Formula: C₇H₄BrIN₂[6]
-
Molecular Weight: 322.93 g/mol [6]
Physicochemical Properties & Solubility Profile
The solubility of a compound is a critical parameter that influences its reaction kinetics, purification, formulation, and biological absorption. The structure of this compound—a rigid, aromatic, and largely nonpolar heterocycle—dictates its solubility behavior.
Theoretical Considerations & Predicted Solubility
-
Aqueous Solubility: Expected to be very low. The molecule lacks easily ionizable groups or significant hydrogen bond donors to interact favorably with water.
-
Organic Solubility: Predicted to be soluble in a range of common organic solvents.[1] Polarity, hydrogen bonding capacity, and dispersive forces of the solvent will determine the extent of solubility.
The following table provides an estimated solubility profile based on the properties of similar heterocyclic compounds. Note: These are predictive values and must be confirmed experimentally.
| Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | ||
| Dimethyl Sulfoxide (DMSO) | High | Strong dipole moment and ability to solvate a wide range of compounds. |
| Dimethylformamide (DMF) | High | Similar to DMSO, effective at dissolving polarizable aromatic systems. |
| Acetonitrile (ACN) | Moderate | Less polar than DMSO/DMF, but suitable for many applications. |
| Ethereal | ||
| Tetrahydrofuran (THF) | Moderate | Good solvent for moderately polar to nonpolar compounds. |
| Chlorinated | ||
| Dichloromethane (DCM) | Moderate to High | Effective for many organic compounds, particularly for extractions. |
| Alcohols | ||
| Methanol (MeOH) / Ethanol (EtOH) | Low to Moderate | Hydrogen bonding capability may offer some solubility. |
| Aqueous | ||
| Water / Buffers (pH 7.4) | Very Low | Lack of favorable interactions with water molecules.[7] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method, as described by Higuchi and Connors, remains the gold standard for determining thermodynamic equilibrium solubility.[8]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, DCM, water)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector (UV-Vis)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[9]
-
Solvent Addition: Add a known volume of the selected solvent (e.g., 1 mL) to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a controlled temperature (e.g., 25 °C). Shake for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles.
-
Dilution: Dilute the filtered sample with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC/UPLC method against a standard curve prepared from known concentrations of the compound.
-
Calculation: Calculate the solubility (e.g., in mg/mL or µM) by accounting for the dilution factor.
Causality and Trustworthiness:
-
Why excess solid? To ensure the solution is saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.[9]
-
Why 24-48 hours? To allow sufficient time for the dissolution process to reach a true equilibrium, which can be slow for poorly soluble compounds.
-
Why filtration? To ensure that only the dissolved compound is measured, as any suspended microparticles would falsely inflate the result.
Stability Profile & Degradation Pathways
Understanding the chemical stability of this compound is essential for defining appropriate storage conditions, predicting shelf-life, and identifying potential degradants that could interfere with biological assays or pose safety risks.
Theoretical Considerations & Potential Liabilities
The structure possesses several features that may be susceptible to degradation under stress conditions:
-
Photostability: The Carbon-Iodine (C-I) bond is the weakest point in the molecule and is known to be susceptible to cleavage upon exposure to UV or visible light, potentially leading to radical-mediated degradation. The C-Br bond is more stable but can also be affected.
-
Hydrolytic Stability: The imidazo[1,2-a]pyridine core is generally stable to hydrolysis. However, extreme pH conditions (strong acid or base) could potentially lead to ring opening or other transformations over extended periods.
-
Oxidative Stability: The electron-rich heterocyclic system could be susceptible to oxidation, especially in the presence of oxidizing agents or under aerobic conditions with light or metal catalysts.
Experimental Protocol for Forced Degradation Study
Forced degradation (or stress testing) is a critical study that deliberately exposes the compound to harsh conditions to identify likely degradation products and establish degradation pathways.[10][11] This helps in developing stability-indicating analytical methods.[12]
Objective: To assess the stability of this compound under various stress conditions and identify major degradants.
Materials:
-
Compound solution (e.g., 1 mg/mL in ACN/water)[13]
-
HCl, NaOH, H₂O₂ solutions
-
Photostability chamber (ICH Q1B compliant)
-
Temperature-controlled oven
-
HPLC or LC-MS system for analysis
Procedure: The goal is to achieve 5-20% degradation of the parent compound.[11][13] Conditions may need to be optimized.
-
Control Sample: A solution of the compound is stored under normal conditions (e.g., 4°C, protected from light) and analyzed at each time point as a baseline.
-
Acid Hydrolysis:
-
Mix the compound solution with an equal volume of 0.1 M HCl.
-
Incubate at a set temperature (e.g., 60 °C) and analyze samples at various time points (e.g., 2, 8, 24 hours).
-
Neutralize the sample before analysis.
-
-
Base Hydrolysis:
-
Mix the compound solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature and analyze at time points. Basic conditions are often harsher, so elevated temperatures may not be needed.
-
Neutralize the sample before analysis.
-
-
Oxidative Degradation:
-
Mix the compound solution with an equal volume of 3% H₂O₂.
-
Keep at room temperature, protected from light, and analyze at time points.
-
-
Thermal Degradation:
-
Store the compound solution in a sealed vial in an oven at an elevated temperature (e.g., 70 °C).
-
Analyze at time points. Also, test the solid compound for thermal stability.
-
-
Photostability:
-
Expose the compound solution to a light source as per ICH Q1B guidelines (combination of UV and visible light).
-
Analyze at time points. A dark control (wrapped in foil) should be run in parallel to differentiate light-induced degradation from thermal effects.
-
Analysis:
-
Use a stability-indicating HPLC method (typically a gradient method on a C18 column) to separate the parent compound from any new peaks (degradants).
-
Monitor peak area of the parent compound to calculate the percentage of degradation.
-
Use LC-MS to obtain the mass of the degradant peaks to help elucidate their structures.
// Nodes start [label="Prepare Stock Solution\n(e.g., 1 mg/mL in ACN/H₂O)", shape=ellipse, fillcolor="#FFFFFF"]; control [label="Control Sample\n(4°C, dark)"]; acid [label="Acid Stress\n(0.1 M HCl, 60°C)"]; base [label="Base Stress\n(0.1 M NaOH, RT)"]; oxid [label="Oxidative Stress\n(3% H₂O₂, RT)"]; thermal [label="Thermal Stress\n(70°C, dark)"]; photo [label="Photo Stress\n(ICH Q1B Light)"]; analysis [label="Analyze all samples by\nStability-Indicating HPLC/LC-MS", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; report [label="Report % Degradation\n& Identify Degradants", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> {control, acid, base, oxid, thermal, photo}; {control, acid, base, oxid, thermal, photo} -> analysis; analysis -> report; } dot Caption: Workflow for a forced degradation study.
Handling and Storage Recommendations
Based on the predicted stability liabilities, the following handling and storage procedures are recommended to preserve the integrity of this compound:
-
Solid Compound:
-
Storage: Store at 2-8°C in a tightly sealed, opaque container.[5] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidative degradation.
-
Handling: Weigh and handle the compound in an environment with minimal exposure to direct, strong light.
-
-
Solutions:
-
Preparation: Prepare solutions fresh whenever possible.
-
Storage: If short-term storage is necessary, store solutions at -20°C or -80°C in amber vials or vials wrapped in aluminum foil. DMSO solutions are particularly prone to degradation upon repeated freeze-thaw cycles and should be aliquoted.
-
Solvent Choice: For routine experiments, use aprotic solvents like DMSO or DMF. Avoid prolonged storage in protic or aqueous solvents unless their stability has been experimentally confirmed.
-
Conclusion
This compound is a valuable synthetic intermediate whose utility is maximized when its physicochemical properties are well understood. It is predicted to be a poorly water-soluble compound with good solubility in polar aprotic organic solvents. The primary stability concern is its susceptibility to photodegradation, particularly at the C-I bond. Researchers and drug development professionals should validate these predicted characteristics using the robust experimental protocols provided in this guide. Proper handling and storage—specifically, protection from light and storage at low temperatures—are crucial for maintaining the purity and reactivity of this important building block.
References
- 1. Buy 8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine (EVT-12231524) [evitachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1232038-69-5|this compound|BLD Pharm [bldpharm.com]
- 6. 6-Bromo-8-iodoimidazo[1,2-a]pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
theoretical and computational studies of imidazo[1,2-a]pyridines
An In-depth Technical Guide to the Theoretical and Computational Exploration of Imidazo[1,2-a]pyridines
Abstract
Imidazo[1,2-a]pyridines represent a privileged heterocyclic scaffold with significant applications in medicinal chemistry, materials science, and catalysis. The continuous evolution of theoretical and computational chemistry has provided indispensable tools for a deeper understanding of the structural, electronic, and reactive properties of these compounds. This guide offers a comprehensive overview of the principal computational methodologies employed in the study of imidazo[1,2-a]pyridines, providing researchers, scientists, and drug development professionals with a robust framework for their own investigations. We will delve into the practical application of these methods, from elucidating reaction mechanisms to designing novel therapeutic agents and functional materials.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system that has garnered substantial attention due to its versatile biological activities. This scaffold is a key component in a variety of commercially available drugs, including the hypnotic zolpidem and the anti-ulcer agent zolimidine. Its unique electronic and structural features, which can be readily tuned through synthetic modifications, make it an attractive platform for the development of new chemical entities.
Computational chemistry provides a powerful lens through which to examine these molecules at an atomic level of detail. By leveraging theoretical models, we can predict a wide range of properties, including molecular geometry, electronic structure, and reactivity. This predictive power accelerates the discovery process by enabling the rational design of molecules with desired characteristics, thereby reducing the time and cost associated with experimental synthesis and testing.
Fundamental Computational Methodologies
The theoretical investigation of imidazo[1,2-a]pyridines relies on a variety of computational techniques. The choice of method is dictated by the specific property of interest and the desired balance between accuracy and computational cost.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for medium-sized organic molecules like imidazo[1,2-a]pyridines. It offers a favorable compromise between accuracy and computational expense, making it well-suited for a wide range of applications.
Core Principles: DFT is based on the two Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of the electron density. In practice, the Kohn-Sham equations are solved to approximate the electron density and, consequently, the energy and other properties of the system.
Practical Implementation: A typical DFT calculation involves the selection of a functional and a basis set.
-
Functionals: A wide variety of functionals are available, ranging from the simple Local Density Approximation (LDA) to the more sophisticated Generalized Gradient Approximation (GGA), meta-GGA, and hybrid functionals (e.g., B3LYP, PBE0). Hybrid functionals, which include a portion of exact Hartree-Fock exchange, often provide a good balance of accuracy for many properties of organic molecules.
-
Basis Sets: The basis set is a set of mathematical functions used to describe the atomic orbitals. Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly employed. The choice of basis set affects the accuracy and computational cost of the calculation.
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Input Structure Generation: Build the 3D structure of the imidazo[1,2-a]pyridine derivative using a molecular modeling program (e.g., Avogadro, GaussView).
-
Input File Creation: Prepare an input file for the chosen quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem). This file specifies the molecular coordinates, the desired level of theory (functional and basis set), and the type of calculation (e.g., Opt for geometry optimization, Freq for frequency calculation).
-
Execution: Submit the input file to the software for calculation.
-
Analysis of Results:
-
Geometry Optimization: Verify that the optimization has converged to a true minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent frequency calculation.
-
Frequency Calculation: The results provide the vibrational frequencies of the molecule, which can be compared with experimental IR and Raman spectra. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.
-
Time-Dependent Density Functional Theory (TD-DFT)
To investigate the excited-state properties of imidazo[1,2-a]pyridines, such as their absorption and emission spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method.
Core Principles: TD-DFT is an extension of DFT that allows for the calculation of electronic excitation energies and oscillator strengths. It is based on the Runge-Gross theorem, which establishes a one-to-one correspondence between the time-dependent density and the time-dependent external potential.
Practical Applications: TD-DFT is instrumental in understanding the photophysical properties of imidazo[1,2-a]pyridines, which are often fluorescent. It can be used to predict UV-Vis absorption spectra, simulate fluorescence spectra, and analyze the nature of the electronic transitions involved (e.g., π→π, n→π).
Molecular Docking
In the context of drug discovery, molecular docking is a crucial computational technique used to predict the binding mode and affinity of a ligand (in this case, an imidazo[1,2-a]pyridine derivative) to a biological target, typically a protein.
Core Principles: Molecular docking algorithms explore the conformational space of the ligand within the binding site of the receptor and use a scoring function to estimate the binding affinity for each pose.
Workflow:
Caption: A typical workflow for a molecular docking study.
Experimental Protocol: Molecular Docking Study
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign protonation states to ionizable residues.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of the imidazo[1,2-a]pyridine derivative.
-
Assign partial charges and define rotatable bonds.
-
Generate a set of low-energy conformers.
-
-
Docking Simulation:
-
Define the binding site on the receptor, typically based on the location of the co-crystallized ligand or by using a pocket detection algorithm.
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand conformers into the defined binding site.
-
-
Post-Docking Analysis:
-
Analyze the predicted binding poses and their corresponding scores.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.
-
Theoretical Insights into the Properties of Imidazo[1,2-a]pyridines
Computational studies have provided a wealth of information regarding the fundamental properties of the imidazo[1,2-a]pyridine scaffold.
Electronic Structure and Aromaticity
The electronic structure of imidazo[1,2-a]pyridines is key to understanding their reactivity and photophysical properties. DFT calculations can be used to determine various electronic descriptors.
Key Electronic Descriptors:
| Descriptor | Description | Typical Computational Method |
| HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. | DFT |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which relates to the chemical reactivity and stability. | DFT |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge. | DFT |
| Natural Bond Orbital (NBO) Analysis | Provides insights into charge distribution, hybridization, and intramolecular interactions. | DFT |
Aromaticity: The aromaticity of the imidazo[1,2-a]pyridine system can be assessed using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These studies consistently show that both the pyridine and imidazole rings exhibit significant aromatic character.
Reactivity and Reaction Mechanisms
Computational chemistry is an invaluable tool for elucidating the mechanisms of reactions involving imidazo[1,2-a]pyridines. By mapping the potential energy surface of a reaction, we can identify transition states and intermediates, and calculate activation energies.
Common Reactions Studied Computationally:
-
Electrophilic Aromatic Substitution: DFT calculations can predict the most likely sites for electrophilic attack by analyzing the distribution of electron density and the energies of the corresponding intermediates (sigma complexes).
-
C-H Functionalization: The mechanisms of transition-metal-catalyzed C-H functionalization reactions, which are crucial for the synthesis of complex imidazo[1,2-a]pyridine derivatives, can be investigated in detail.
-
Cycloaddition Reactions: The feasibility and stereoselectivity of cycloaddition reactions involving the imidazo[1,2-a]pyridine core can be rationalized through computational modeling.
Caption: A simplified potential energy surface for a chemical reaction.
Photophysical Properties
The unique photophysical properties of many imidazo[1,2-a]pyridine derivatives, such as their strong fluorescence, have led to their use in applications like organic light-emitting diodes (OLEDs) and bioimaging. TD-DFT calculations are essential for understanding and predicting these properties.
Key Photophysical Parameters:
| Parameter | Description | Typical Computational Method |
| Absorption Wavelength (λ_abs) | The wavelength of maximum light absorption. | TD-DFT |
| Emission Wavelength (λ_em) | The wavelength of maximum light emission (fluorescence). | TD-DFT (on optimized excited state) |
| Oscillator Strength (f) | A measure of the probability of an electronic transition. | TD-DFT |
| Quantum Yield (Φ) | The ratio of emitted photons to absorbed photons. | Can be rationalized with computational data |
Applications in Drug Design and Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern drug discovery. Computational approaches play a pivotal role in the rational design of new drug candidates based on this privileged structure.
Structure-Activity Relationship (SAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. Computational descriptors, such as those derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment) and those based on molecular topology, are used to build these models. QSAR models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent drug candidates.
Target Identification and Validation
In cases where the biological target of a series of active imidazo[1,2-a]pyridines is unknown, computational methods like inverse docking can be employed. In this approach, a known active compound is docked against a library of potential protein targets to identify the most likely binding partners.
Lead Optimization
Once a lead compound has been identified, computational methods can be used to optimize its properties, such as its binding affinity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. For example, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex and help to identify key interactions that can be enhanced through chemical modification.
Conclusion and Future Perspectives
Theoretical and computational studies have become an indispensable component of research on imidazo[1,2-a]pyridines. From fundamental investigations of their electronic structure and reactivity to their application in the design of novel drugs and materials, computational chemistry provides a powerful and versatile toolkit.
The continued development of more accurate and efficient computational methods, coupled with the exponential growth in computing power, will undoubtedly lead to even more significant contributions in the future. The integration of artificial intelligence and machine learning with traditional computational chemistry approaches holds particular promise for accelerating the discovery and development of new imidazo[1,2-a]pyridine-based compounds with tailored properties.
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Reactions with 8-Bromo-3-iodoimidazo[1,2-a]pyridine
Introduction: The Strategic Value of Dihalogenated Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anxiolytic, hypnotic, and anticancer properties.[1][2] The ability to precisely functionalize this privileged heterocycle is paramount for the development of new chemical entities in drug discovery programs.[2][3]
This application note provides a detailed guide to the strategic, palladium-catalyzed functionalization of 8-bromo-3-iodoimidazo[1,2-a]pyridine. This dihalogenated substrate offers a unique opportunity for controlled, regioselective diversification due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The significantly lower bond dissociation energy of the C-I bond allows for its selective activation and coupling under palladium catalysis, leaving the C-Br bond intact for subsequent transformations.[4] This orthogonal reactivity is the key to building molecular complexity in a deliberate, stepwise manner.
We will explore the mechanistic underpinnings and provide field-proven, step-by-step protocols for three essential classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, tailored specifically for this versatile building block.
Core Principle: Orthogonal Reactivity of Halogen Atoms
The success of selective functionalization hinges on the relative reactivity of the aryl halides towards the initial oxidative addition step in the palladium catalytic cycle.[5] The established order of reactivity is I >> Br > OTf >> Cl.[5] For this compound, this differential reactivity allows for highly regioselective coupling at the 3-position (iodo) under conditions that do not affect the 8-position (bromo).[4]
References
- 1. Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach [mdpi.com]
- 2. Buy 8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine (EVT-12231524) [evitachem.com]
- 3. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 8-Bromo-3-iodoimidazo[1,2-a]pyridine as a Versatile Scaffold in Medicinal Chemistry
Introduction: The Privileged Scaffold and the Power of Orthogonal Design
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged structure".[1][2] This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, leading to a wide spectrum of therapeutic applications.[3][4] Marketed drugs such as Zolpidem (insomnia), Olprinone (acute heart failure), and Saripidem (anxiolytic) validate the clinical significance of this heterocyclic system.[5] The scaffold's prevalence stems from its rigid, bicyclic nature and the strategic placement of nitrogen atoms, which provide ideal vectors for hydrogen bonding and other key molecular interactions within protein active sites.[6]
Within this potent chemical class, 8-Bromo-3-iodoimidazo[1,2-a]pyridine emerges as a particularly powerful tool for drug discovery.[7][8][9] Its utility lies not just in the inherent biological potential of the core structure, but in the strategic placement of two distinct halogen atoms. The differential reactivity between the carbon-iodine bond at the 3-position and the carbon-bromine bond at the 8-position allows for selective, sequential chemical modifications.[10][11] This "orthogonal" handle approach enables the systematic and efficient construction of diverse chemical libraries, making it an invaluable starting material for structure-activity relationship (SAR) studies and the optimization of lead compounds.[12] This guide provides an in-depth exploration of its applications, particularly in the synthesis of kinase inhibitors, and furnishes detailed protocols for its chemical elaboration and biological evaluation.
The Strategic Advantage: Sequential Cross-Coupling Reactions
The primary value of this compound lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive (i.e., more susceptible to oxidative addition to a Pd(0) catalyst) than the carbon-bromine bond.[13] This reactivity gradient allows for the selective functionalization of the 3-position while leaving the 8-position intact. Subsequently, under more forcing conditions or with a different catalyst system, the 8-position can be modified. This sequential approach is fundamental to building molecular complexity in a controlled manner.
For instance, a Suzuki-Miyaura coupling can be performed selectively at the C-3 iodo position.[11] Following purification, the resulting 3-aryl-8-bromoimidazo[1,2-a]pyridine can then undergo a second cross-coupling reaction, such as a Sonogashira coupling, at the C-8 bromo position.[14] This one-two strategy is a cornerstone of modern library synthesis for lead discovery and optimization.
Caption: Sequential functionalization of this compound.
Application in the Synthesis of Protein Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, including proliferation, differentiation, and apoptosis.[15] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major target class for drug development.[16][17] The imidazo[1,2-a]pyridine scaffold has proven to be an effective core for the development of potent kinase inhibitors, targeting enzymes such as PI3K, DYRKs, CLKs, and PIM kinases.[15][18][19]
The this compound building block is ideally suited for exploring the chemical space around a kinase's ATP-binding pocket. Typically, one vector of the scaffold (e.g., the C3-substituent) can be designed to interact with the "hinge" region of the kinase via hydrogen bonding, while the other vector (e.g., the C8-substituent) can be modified to extend into a solvent-exposed region or a deeper hydrophobic pocket, thereby tuning potency and selectivity.
Caption: Inhibition of a pro-survival signaling pathway by an imidazo[1,2-a]pyridine derivative.
Detailed Experimental Protocols
The following protocols are generalized procedures based on established methodologies and should be optimized for specific substrates.[11][14][20][21][22] All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Selective Suzuki-Miyaura Coupling at the 3-Position
This protocol details the selective coupling of an arylboronic acid to the 3-position of this compound. The higher reactivity of the C-I bond allows this reaction to proceed under conditions that do not significantly affect the C-Br bond.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv., 5 mol%)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (3.0 equiv.).
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This is critical to prevent oxidation and deactivation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 equiv.).
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 3-aryl-8-bromoimidazo[1,2-a]pyridine.[22]
Protocol 2: Sonogashira Coupling at the 8-Position
This protocol describes the subsequent functionalization of the 8-position of the product from Protocol 1 with a terminal alkyne. This reaction typically requires a copper(I) co-catalyst.
Materials:
-
3-Aryl-8-bromoimidazo[1,2-a]pyridine (1.0 equiv.)
-
Terminal alkyne (1.5 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv., 3 mol%)
-
Copper(I) iodide (CuI) (0.06 equiv., 6 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-aryl-8-bromoimidazo[1,2-a]pyridine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.06 equiv.).
-
Solvent and Base: Add anhydrous THF (or DMF) followed by anhydrous triethylamine (at least 3.0 equiv.). The amine acts as both the base and a solvent.
-
Reagent Addition: Add the terminal alkyne (1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. The reaction time can vary from 4 to 24 hours.
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.[21]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 3-aryl-8-alkynyl-imidazo[1,2-a]pyridine.
Caption: Experimental workflow for the sequential Suzuki and Sonogashira couplings.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase using a commercially available luminescence-based assay (e.g., ADP-Glo™ Kinase Assay). The principle is to measure the amount of ADP produced in the kinase reaction; lower ADP levels indicate greater inhibition.
Materials:
-
Target kinase and its specific substrate
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
ATP solution
-
Kinase reaction buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well microplates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the inhibitor compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction Initiation: Prepare a master mix containing the kinase, its substrate, and the appropriate reaction buffer. Add this mix to the wells containing the compounds.
-
Start Reaction: Prepare an ATP solution in the reaction buffer. Add the ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a set period (e.g., 60 minutes).
-
Stop Reaction & ADP Depletion: Add the ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent. This reagent contains an enzyme that converts the ADP produced during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
Signal Generation: The newly synthesized ATP is used by a luciferase in the detection reagent to generate a luminescent signal, which is directly proportional to the amount of ADP produced.
-
Data Acquisition: Read the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[23]
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Illustrative Structure-Activity Relationship (SAR) Data
The true power of the 8-bromo-3-iodo scaffold is realized in SAR studies. By systematically varying the substituents at the 3- and 8-positions, researchers can probe the binding pocket of the target protein to enhance potency and selectivity.
| Compound ID | R¹ (at C-3) | R² (at C-8) | PIM-1 Kinase IC₅₀ (nM) |
| 1 | 4-Fluorophenyl | Bromo | 850 |
| 2 | 4-Fluorophenyl | Phenyl | 420 |
| 3 | 4-Fluorophenyl | 4-Methoxyphenyl | 215 |
| 4 | 4-Fluorophenyl | Phenylethynyl | 95 |
| 5 | Pyridin-4-yl | Phenylethynyl | 35 |
Data is illustrative and intended to demonstrate SAR principles.
-
Replacing the bromine at C-8 with aryl or alkynyl groups generally improves potency (compare 1 vs. 2-4 ).
-
The introduction of an electron-donating methoxy group on the C-8 phenyl ring enhances activity, suggesting a favorable interaction in that region of the binding pocket (compare 2 vs. 3 ).
-
An alkynyl substituent at C-8 is more potent than an aryl group, possibly due to its linear geometry allowing for deeper pocket penetration (compare 2 vs. 4 ).
-
Modifying the C-3 aryl group from a fluorophenyl to a pyridine ring significantly boosts potency, likely by forming a key hydrogen bond with the kinase hinge region (compare 4 vs. 5 ).
Conclusion
This compound is a preeminent building block in modern medicinal chemistry. Its defining feature—orthogonally addressable halogenation—provides a reliable and efficient platform for the synthesis of complex molecular architectures. The ability to perform selective, sequential cross-coupling reactions at the C-3 and C-8 positions allows for a systematic and rational approach to drug design, particularly in the development of kinase inhibitors. The protocols and principles outlined in this guide demonstrate its value in constructing diverse chemical libraries and optimizing lead compounds, solidifying the role of the imidazo[1,2-a]pyridine scaffold as a truly privileged structure in the pursuit of novel therapeutics.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Buy 8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine (EVT-12231524) [evitachem.com]
- 8. 1232038-69-5|this compound|BLD Pharm [bldpharm.com]
- 9. crslaboratories.com [crslaboratories.com]
- 10. Buy 8-Bromo-6-iodoimidazo[1,2-a]pyridine | 1823379-07-2 [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 8-Bromo-3-iodoimidazo[1,2-a]pyridine: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Architectures
Abstract
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities.[2][3] This application note details the strategic use of 8-bromo-3-iodoimidazo[1,2-a]pyridine as a highly versatile and selectively addressable building block for the construction of diverse and complex heterocyclic systems. We will explore the principles of its regioselective functionalization and provide detailed protocols for key transformations, empowering researchers to unlock the synthetic potential of this valuable scaffold.
Introduction: The Power of Orthogonal Halogenation
The unique arrangement of two distinct halogen atoms on the imidazo[1,2-a]pyridine core—an iodine at the C3 position and a bromine at the C8 position—provides a powerful tool for synthetic chemists: orthogonality . The significant difference in the carbon-halogen bond strengths (C-I < C-Br) allows for selective functionalization through a variety of transition-metal-catalyzed cross-coupling reactions.[4] This inherent reactivity difference enables the stepwise and controlled introduction of diverse substituents, paving the way for the efficient synthesis of complex molecules with precisely defined structures.
The C3-iodo bond, being more labile, is readily activated under milder palladium-catalyzed conditions, making it the primary site for initial functionalization. The more robust C8-bromo bond typically requires more forcing conditions or different catalyst systems to react, thus remaining intact during the initial coupling at C3. This differential reactivity is the cornerstone of the synthetic strategies outlined in this guide.
Regioselective Reactivity: A Mechanistic Overview
The selective functionalization of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions. The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
The regioselectivity of the initial coupling event is dictated by the oxidative addition step. The palladium(0) catalyst preferentially inserts into the weaker carbon-iodine bond at the C3 position over the stronger carbon-bromine bond at the C8 position. This kinetic preference allows for the selective formation of a C3-arylated, -alkenylated, or -alkynylated intermediate while leaving the C8-bromo position available for subsequent transformations.
Diagram 1: Regioselective Functionalization Strategy
Caption: Sequential functionalization workflow for this compound.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust starting points for the regioselective functionalization of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position
This protocol describes the selective arylation of the C3 position, leveraging the higher reactivity of the carbon-iodine bond.
Diagram 2: Workflow for Selective C3-Arylation
Caption: Step-by-step workflow for selective Suzuki-Miyaura coupling at the C3 position.
Reagents and Conditions:
| Reagent/Parameter | Recommended Quantity/Value | Notes |
| This compound | 1.0 equiv | |
| Arylboronic Acid | 1.2 equiv | |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 equiv | Other Pd(0) sources can be used. |
| Base (e.g., Na₂CO₃, K₂CO₃) | 2.0 equiv | |
| Solvent | Dioxane/H₂O (4:1) | |
| Temperature | 80-100 °C | |
| Atmosphere | Inert (N₂ or Ar) |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 8-bromo-3-aryl-imidazo[1,2-a]pyridine.
Protocol 2: Sonogashira Coupling at the C3-Iodo Position
This protocol enables the introduction of an alkyne moiety at the C3 position, a valuable handle for further transformations such as click chemistry or cyclization reactions.
Reagents and Conditions:
| Reagent/Parameter | Recommended Quantity/Value | Notes |
| This compound | 1.0 equiv | |
| Terminal Alkyne | 1.5 equiv | |
| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) | 0.03 equiv | |
| Copper(I) Iodide (CuI) | 0.06 equiv | Co-catalyst |
| Base (e.g., Triethylamine, Diisopropylamine) | 3.0 equiv | Can also be used as the solvent. |
| Solvent | THF or DMF | |
| Temperature | Room Temperature to 60 °C | |
| Atmosphere | Inert (N₂ or Ar) |
Step-by-Step Procedure:
-
In a dry Schlenk flask, dissolve this compound (1.0 equiv) in the chosen solvent.
-
Add the terminal alkyne (1.5 equiv) and the amine base (3.0 equiv).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst and copper(I) iodide to the reaction mixture.
-
Stir the reaction at the appropriate temperature and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the 8-bromo-3-alkynyl-imidazo[1,2-a]pyridine.
Protocol 3: Buchwald-Hartwig Amination at the C8-Bromo Position
This protocol is designed for the functionalization of the C8-bromo position of a 3-substituted imidazo[1,2-a]pyridine, demonstrating the sequential nature of the synthetic strategy.
Reagents and Conditions:
| Reagent/Parameter | Recommended Quantity/Value | Notes |
| 8-Bromo-3-substituted-imidazo[1,2-a]pyridine | 1.0 equiv | |
| Amine | 1.2 equiv | Primary or secondary amines. |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | 0.02 equiv | |
| Ligand (e.g., BINAP, Xantphos) | 0.04 equiv | Ligand choice is crucial and may require screening. |
| Base (e.g., NaOtBu, Cs₂CO₃) | 1.5 equiv | Strong, non-nucleophilic base. |
| Solvent | Toluene or Dioxane | Anhydrous and degassed. |
| Temperature | 90-120 °C | |
| Atmosphere | Inert (N₂ or Ar) |
Step-by-Step Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the 8-bromo-3-substituted-imidazo[1,2-a]pyridine (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring for the required time.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to afford the 8-amino-3-substituted-imidazo[1,2-a]pyridine.
Application in the Synthesis of Fused Heterocycles
The orthogonally functionalized imidazo[1,2-a]pyridine scaffold is an excellent starting point for the synthesis of more complex, fused heterocyclic systems. For instance, a Sonogashira coupling at C3 followed by an intramolecular cyclization can lead to the formation of novel thieno[3,2-c]imidazo[1,2-a]pyridines or related structures.
Diagram 3: Synthesis of a Fused Heterocycle
Caption: A potential synthetic route to fused heterocycles.
Conclusion
This compound is a powerful and versatile building block that offers a gateway to a vast chemical space of novel heterocyclic compounds. The differential reactivity of its two halogen atoms allows for predictable and regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions. The protocols provided herein serve as a practical guide for researchers to harness the synthetic potential of this scaffold in their drug discovery and materials science endeavors.
References
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Strategic Role of 8-Bromo-3-iodoimidazo[1,2-a]pyridine in the Synthesis of Next-Generation Kinase Inhibitors
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically relevant agents.[1][2] Its unique structural and electronic properties make it an ideal starting point for the development of potent and selective kinase inhibitors.[3] This guide provides an in-depth analysis of a particularly valuable, di-halogenated derivative: 8-Bromo-3-iodoimidazo[1,2-a]pyridine . We will explore its strategic importance as a versatile building block, detail the key synthetic methodologies for its functionalization, and provide robust protocols for its application in the synthesis of targeted kinase inhibitors.
Part 1: The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Kinase Inhibition
The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic structure that has garnered significant attention in drug discovery. Its rigid framework and ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking) allow it to bind effectively within the ATP-binding pocket of numerous protein kinases.[4] This has led to the development of inhibitors targeting a wide array of kinases implicated in cancer and other diseases, including:
-
PI3K/mTOR: Crucial regulators of cell growth, proliferation, and survival.[5][6]
-
Nek2: A kinase involved in cell cycle regulation, particularly centrosome separation.[7]
-
c-Met and VEGFR2: Receptor tyrosine kinases that drive angiogenesis and tumor progression.[8]
-
Salt-Inducible Kinases (SIKs): Regulators of metabolic and inflammatory processes.[9]
-
Activin-like Kinase (ALK) Receptors: Implicated in developmental disorders and pediatric cancers.[10]
The therapeutic potential of this scaffold is underscored by the existence of marketed drugs like Zolpidem and Alpidem, which, while not kinase inhibitors, validate the favorable pharmacokinetic and safety profile of the core structure.[2][11]
Part 2: Strategic Advantage of this compound
In multi-step organic synthesis for drug discovery, the starting materials must allow for controlled, sequential, and site-selective introduction of different chemical moieties. This is precisely the advantage offered by this compound. The two halogen atoms serve as orthogonal synthetic handles for diversification via transition metal-catalyzed cross-coupling reactions.[12]
The key to its utility lies in the differential reactivity of the carbon-halogen bonds. The C-I bond at the 3-position is significantly more reactive than the C-Br bond at the 8-position in common cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings.[13][14] This reactivity gradient (I > Br >> Cl) allows for the selective functionalization of the 3-position while leaving the 8-bromo group intact for a subsequent, distinct coupling reaction.[15] This stepwise approach is fundamental to building molecular complexity and exploring the structure-activity relationship (SAR) required for optimizing kinase inhibitor potency and selectivity.
References
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buy 8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine (EVT-12231524) [evitachem.com]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
C-H functionalization of the imidazo[1,2-a]pyridine scaffold
Application Notes & Protocols
Topic: C-H Functionalization of the Imidazo[1,2-a]pyridine Scaffold: A Guide for Modern Drug Discovery
Abstract
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous marketed drugs and clinical candidates.[1][2] Its value stems from a unique combination of physicochemical properties and broad biological activity, including anticancer, anti-tuberculosis, and anxiolytic effects.[3][4] Historically, derivatization of this scaffold required multi-step syntheses involving pre-functionalized starting materials. The advent of direct C-H functionalization has revolutionized this process, offering a more atom-economical, efficient, and modular approach to generate molecular diversity.[5] This guide provides an in-depth analysis of modern C-H functionalization strategies, focusing on the underlying principles of regioselectivity and offering field-proven protocols for key transformations. We will explore transition-metal-catalyzed and visible-light-mediated reactions targeting the C3 and C5 positions, explain the causality behind experimental choices, and illustrate the practical application of these methods in the synthesis of pharmacologically relevant molecules.
The Imidazo[1,2-a]pyridine: A Cornerstone of Medicinal Chemistry
The imidazo[1,2-a]pyridine framework is a fused heterocyclic system that has garnered immense interest from the pharmaceutical industry.[6] Its rigid, planar structure and specific arrangement of nitrogen atoms allow it to engage in favorable interactions with a wide array of biological targets. This has led to the development of blockbuster drugs such as Zolpidem (an insomnia treatment) and Alpidem (an anxiolytic), among others.[3][7][8] The scaffold's versatility is further highlighted by its presence in compounds targeting everything from cancer and viral diseases to tuberculosis.[1][3][4]
Direct C-H functionalization has emerged as the most powerful strategy for modifying this core, allowing for the late-stage introduction of functional groups without the need for lengthy synthetic sequences.[5] This approach is defined by its efficiency and elegance, converting ubiquitous C-H bonds into valuable C-C, C-N, C-O, and C-S bonds.
Understanding Regioselectivity: Where and Why Reactions Occur
The imidazo[1,2-a]pyridine scaffold possesses five distinct C-H bonds available for functionalization (C2, C3, C5, C6, C7, and C8). The site of reaction is not random; it is dictated by the electronic nature of the ring system.
-
C3-Position: The five-membered imidazole ring is electron-rich. The C3 position is the most nucleophilic carbon and bears the highest electron density, making it the primary site for electrophilic substitution and radical addition.[9][10] The vast majority of C-H functionalization methods target this position.
-
C5-Position: The six-membered pyridine ring is electron-deficient. Among its C-H bonds, the C5 position is the most susceptible to attack by nucleophilic radicals, typically via a Minisci-type mechanism.[11][12] This reaction requires activation of the scaffold, often by protonation or coordination to a Lewis acid, to further enhance the ring's electron deficiency.
-
Other Positions (C2, C6, C7, C8): Functionalization at these sites is more challenging and typically requires the installation of a directing group to steer a catalyst to a specific C-H bond, most commonly the ortho C-H bond of a 2-aryl substituent.[13]
C3-Functionalization: The Most Prevalent Transformation
Given its intrinsic reactivity, the C3 position has been the focus of intense methodological development.
Transition Metal-Catalyzed Direct Arylation
Palladium catalysis is a robust and widely used method for forging C-C bonds. The direct arylation of imidazo[1,2-a]pyridines at the C3 position typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, which avoids the need for pre-installed halides or organometallic reagents on the heterocycle.[14][15]
Scientist's Note (Causality): The choice of a phosphine ligand is critical. Bulky, electron-rich phosphines like SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) are often required.[14] They promote the C-H activation step and facilitate the reductive elimination that releases the final product, preventing catalyst decomposition at the high temperatures often needed. The base (e.g., K₂CO₃ or Cs₂CO₃) is essential for the deprotonation step of the CMD pathway.
Protocol 1: Palladium-Catalyzed Direct C-3 Arylation with Aryl Tosylates
This protocol is adapted from pioneering work demonstrating the use of aryl tosylates as effective coupling partners.[14]
Objective: To synthesize 3-aryl-imidazo[1,2-a]pyridines via a direct C-H activation/coupling reaction.
Materials:
| Reagent | M.W. | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| Imidazo[1,2-a]pyridine | 118.14 | 1.0 | 118 mg |
| Aryl Tosylate | - | 0.5 | - |
| Pd(OAc)₂ | 224.50 | 0.01 (2 mol%) | 2.2 mg |
| SPhos | 410.48 | 0.04 (8 mol%) | 16.4 mg |
| K₂CO₃ | 138.21 | 1.5 | 207 mg |
| tert-Butanol (t-BuOH) | - | - | 1.0 mL |
Procedure:
-
Inert Atmosphere Setup: Add Pd(OAc)₂, SPhos, the aryl tosylate (0.5 mmol), and K₂CO₃ to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Evacuation and Backfilling: Seal the tube, and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add imidazo[1,2-a]pyridine (1.0 mmol) and anhydrous t-BuOH (1.0 mL) via syringe.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 120 °C. Stir vigorously for 18 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-arylated product.
Self-Validation:
-
Expected Outcome: Formation of the C3-arylated product, typically as a white to off-white solid. Yields can range from 60-90% depending on the substrates.
-
Troubleshooting: If the reaction is sluggish or incomplete, ensure the solvent is anhydrous and the atmosphere is strictly inert. Catalyst degradation (formation of palladium black) may indicate impurities or oxygen contamination. Increasing ligand loading (e.g., to 10 mol%) may be beneficial.
Visible-Light-Mediated C-H Functionalization
Photoredox catalysis represents a paradigm shift towards more sustainable and "green" chemical transformations.[3][16] These reactions operate at room temperature under visible light irradiation, using a photocatalyst to generate reactive radical intermediates via single-electron transfer (SET) processes.[17]
This approach enables a vast array of C3-functionalizations, including alkylation, arylation, formylation, thiolation, and more, by simply changing the radical precursor.[3]
Protocol 2: Visible-Light-Promoted C-3 Thiocyanation
This protocol, based on work by Hajra's group, demonstrates a metal-free C-S bond formation using a simple organic dye as the photocatalyst.[11]
Objective: To synthesize 3-thiocyanato-imidazo[1,2-a]pyridines using photoredox catalysis.
Materials:
| Reagent | M.W. | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| 2-Aryl-imidazo[1,2-a]pyridine | - | 0.5 | - |
| NH₄SCN | 76.12 | 1.0 (2 equiv) | 76 mg |
| Eosin Y | 691.86 | 0.01 (2 mol%) | 6.9 mg |
| Acetonitrile (MeCN) | - | - | 2.0 mL |
Procedure:
-
Reaction Setup: To a standard 10 mL vial equipped with a magnetic stir bar, add the 2-aryl-imidazo[1,2-a]pyridine (0.5 mmol), ammonium thiocyanate (NH₄SCN, 1.0 mmol), and Eosin Y (0.01 mmol).
-
Solvent Addition: Add acetonitrile (2.0 mL). The vial should not be sealed airtight; it can be capped loosely or pierced with a needle to allow air access, as oxygen often acts as the terminal oxidant in these cycles.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (e.g., a 24 W Kessil lamp). Stir the reaction mixture at room temperature. Use a small fan to maintain the reaction at ambient temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, remove the solvent under reduced pressure. Add water (15 mL) to the residue and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 3-thiocyanated product.
Self-Validation:
-
Expected Outcome: Formation of the C3-thiocyanated product. Yields are generally good to excellent (65-95%).
-
Control Experiment (Trustworthiness): Running the reaction in the dark should result in no product formation, confirming the essential role of light. Similarly, omitting the Eosin Y photocatalyst should prevent the reaction, validating its catalytic role.
| C3-Functionalization Type | Typical Radical Precursor | Catalyst System | Ref. |
| Trifluoromethylation | CF₃SO₂Cl | Ru(bpy)₃Cl₂ | [3] |
| Perfluoroalkylation | RₙI | EDA Complex | [3][11] |
| Formylation | TMEDA | Rose Bengal | [3] |
| Aminoalkylation | N-Aryl Tetrahydroisoquinoline | Rose Bengal | [3][11] |
| Arylation | Aryl Diazonium Salts | Chlorophyll | [3][18] |
The Next Frontier: C5-Functionalization
Targeting the electron-deficient pyridine ring is inherently more difficult. However, recent advances in photoredox catalysis have enabled selective C5-functionalization via Minisci-type reactions.[11]
Mechanism Insight: The reaction is initiated by irradiating the photocatalyst. Concurrently, a Brønsted or Lewis acid activates the imidazo[1,2-a]pyridine substrate by coordinating to the N1 nitrogen. This crucial step increases the electron deficiency of the pyridine ring, making it highly susceptible to attack by a nucleophilic radical generated by the photocatalyst. A final oxidation and deprotonation step yields the C5-functionalized product.
Protocol 3: Visible-Light-Induced C5-Alkylation
This protocol is based on a method using readily available alkyl N-hydroxyphthalimide (NHP) esters as radical precursors.[11]
Objective: To achieve regioselective C5-alkylation of the imidazo[1,2-a]pyridine core.
Materials:
| Reagent | M.W. | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| Imidazo[1,2-a]pyridine | 118.14 | 0.2 | 23.6 mg |
| Alkyl NHP Ester | - | 0.4 (2 equiv) | - |
| Eosin Y | 691.86 | 0.004 (2 mol%) | 2.8 mg |
| Trifluoroacetic Acid (TFA) | 114.02 | 0.4 (2 equiv) | 30 µL |
| Dimethylformamide (DMF) | - | - | 1.0 mL |
Procedure:
-
Inert Atmosphere: To a Schlenk tube, add the imidazo[1,2-a]pyridine (0.2 mmol), the alkyl NHP ester (0.4 mmol), and Eosin Y (0.004 mmol).
-
Degassing: Seal the tube, and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with nitrogen or argon.
-
Reagent Addition: Add anhydrous DMF (1.0 mL) and trifluoroacetic acid (TFA, 0.4 mmol) under an inert atmosphere.
-
Irradiation: Place the sealed tube near a blue LED lamp and stir at room temperature for 24 hours.
-
Workup: Dilute the reaction mixture with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography on silica gel to isolate the C5-alkylated product.
Self-Validation:
-
Regioselectivity Check: The primary product should be the C5 isomer. Analysis by ¹H NMR and NOESY can confirm the regiochemistry. The C3 isomer may be observed as a minor byproduct.
-
Role of Acid: Omitting TFA should lead to a significant decrease in reaction efficiency and a loss of C5 selectivity, as protonation is key to activating the pyridine ring for Minisci attack.
Case Study: A Modern Approach to Zolpidem Synthesis
The importance of these C-H functionalization methods is best illustrated by their application in streamlining the synthesis of pharmaceuticals. The hypnotic agent Zolpidem features an N,N-dimethylacetamide group at the C3 position.[8] Traditional syntheses build this fragment through multiple steps.[19] A modern approach can leverage direct C-H functionalization.
For instance, a visible-light-induced C3-cyanomethylation provides a key intermediate, which can then be elaborated into Zolpidem.[3] This strategy shortens the synthetic route and avoids harsh reagents.
Conclusion and Future Outlook
Direct C-H functionalization has fundamentally transformed the way chemists approach the synthesis of imidazo[1,2-a]pyridine derivatives. The methods outlined in this guide, from robust palladium-catalyzed arylations to mild and versatile photoredox reactions, provide powerful tools for drug discovery and development professionals. These strategies enable rapid access to novel chemical matter, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.
The future of this field will likely focus on developing methods to selectively functionalize the remaining C-H bonds (C2, C6, C7, C8), exploring new catalytic systems with enhanced reactivity and sustainability, and applying these powerful reactions in automated high-throughput synthesis platforms to accelerate the discovery of next-generation therapeutics.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Zolpidem - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 17. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for Microwave-Assisted Sequential Functionalization of 8-Bromo-3-iodoimidazo[1,2-a]pyridine
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Power of Microwave Synthesis
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] This assertion is supported by its presence in a range of marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem. The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives, such as anticancer, antimicrobial, and antiviral properties, continues to drive research into novel synthetic methodologies for their functionalization.[2][3] The strategic introduction of diverse substituents onto this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.
Microwave-assisted organic synthesis has emerged as a transformative technology, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, often from hours to minutes, improved reaction yields, and enhanced product purity.[4][5][6] For the synthesis of compound libraries in a drug discovery setting, these accelerations are invaluable.
This application note provides a detailed guide to the microwave-assisted sequential functionalization of 8-Bromo-3-iodoimidazo[1,2-a]pyridine. This dihalogenated substrate is a versatile building block, allowing for selective, stepwise cross-coupling reactions at the C3 and C8 positions. This regiocontrolled approach enables the synthesis of a diverse array of polysubstituted imidazo[1,2-a]pyridines, which are valuable for creating focused compound libraries for biological screening.
The Principle of Sequential Functionalization: Exploiting Halogen Reactivity
The key to the sequential functionalization of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F. This differential reactivity allows for the selective coupling at the more reactive C3-iodo position under carefully controlled microwave conditions, leaving the C8-bromo position intact for a subsequent, different cross-coupling reaction. This chemoselective approach provides a powerful strategy for the controlled and predictable synthesis of complex, unsymmetrically substituted imidazo[1,2-a]pyridines.
A similar strategy of regiocontrolled microwave-assisted bifunctionalization has been successfully applied to 7,8-dihalogenated imidazo[1,2-a]pyridines, where the iodine atom was selectively substituted in the presence of a chlorine atom.[7] This precedent strongly supports the feasibility of the sequential functionalization of this compound.
Experimental Workflows and Protocols
The following protocols are designed for use with a dedicated microwave reactor. All reactions should be performed in sealed microwave vials under an inert atmosphere (e.g., argon or nitrogen).
Diagram of the Sequential Functionalization Workflow
Caption: Sequential functionalization of this compound.
Protocol 1: Selective Microwave-Assisted Sonogashira Coupling at the C3-Iodo Position
This protocol describes the selective coupling of a terminal alkyne to the C3 position of this compound. The Sonogashira reaction is a robust method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[2][8]
Reaction Scheme
Caption: Selective Sonogashira coupling at the C3 position.
Materials
| Reagent/Material | M.W. | Amount (mmol) | Equivalents |
| This compound | 349.92 | 0.5 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.13 | 0.6 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1155.56 | 0.025 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 0.1 |
| Triethylamine (TEA) | 101.19 | 2.5 | 5.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 4 mL | - |
Step-by-Step Procedure
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (0.5 mmol), Pd(PPh₃)₄ (0.025 mmol), and CuI (0.05 mmol).
-
Seal the vial with a cap and evacuate and backfill with argon three times.
-
Using a syringe, add anhydrous DMF (4 mL), followed by triethylamine (2.5 mmol) and the terminal alkyne (0.6 mmol).
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 20 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynyl-8-bromoimidazo[1,2-a]pyridine.
| Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Typical Yield (%) |
| Pd(PPh₃)₄ / CuI | TEA | DMF | 100 | 20 | 75-90 |
Protocol 2: Microwave-Assisted Suzuki Coupling at the C8-Bromo Position
This protocol describes the subsequent functionalization of the 3-alkynyl-8-bromoimidazo[1,2-a]pyridine intermediate via a Suzuki-Miyaura cross-coupling reaction.[9] This reaction is highly versatile for the formation of C-C bonds between sp² hybridized carbon atoms.
Reaction Scheme
Caption: Suzuki coupling at the C8 position.
Materials
| Reagent/Material | M.W. | Amount (mmol) | Equivalents |
| 3-Alkynyl-8-bromoimidazo[1,2-a]pyridine | - | 0.4 | 1.0 |
| Arylboronic Acid (e.g., Phenylboronic acid) | 121.93 | 0.6 | 1.5 |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1155.56 | 0.02 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 0.8 | 2.0 |
| 1,2-Dimethoxyethane (DME) / Water (4:1) | - | 5 mL | - |
Step-by-Step Procedure
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the 3-alkynyl-8-bromoimidazo[1,2-a]pyridine (0.4 mmol), the desired arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (0.02 mmol), and Na₂CO₃ (0.8 mmol).
-
Add the DME/water solvent mixture (5 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 30 minutes with stirring.[7]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynyl-8-aryl-imidazo[1,2-a]pyridine.
| Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Typical Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 120 | 30 | 70-85 |
Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination at the C8-Bromo Position
As an alternative to the Suzuki coupling, the C8-bromo position can be functionalized with an amine using the Buchwald-Hartwig amination reaction.[6] This powerful C-N bond-forming reaction is widely used in pharmaceutical synthesis.
Reaction Scheme
Caption: Buchwald-Hartwig amination at the C8 position.
Materials
| Reagent/Material | M.W. | Amount (mmol) | Equivalents |
| 3-Substituted-8-bromoimidazo[1,2-a]pyridine | - | 0.5 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 1.1 | 2.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.025 | 0.05 |
| XPhos | 476.62 | 0.035 | 0.07 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.1 | 2.2 |
| Anhydrous Toluene | - | 4 mL | - |
Step-by-Step Procedure
-
To a microwave vial under an argon atmosphere, add the 3-substituted-8-bromoimidazo[1,2-a]pyridine (0.5 mmol), Pd₂(dba)₃ (0.025 mmol), XPhos (0.035 mmol), and NaOtBu (1.1 mmol).
-
Add anhydrous toluene (4 mL) and the desired amine (1.1 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 130-150 °C for 10-30 minutes with stirring.
-
After cooling, dilute the mixture with dichloromethane (DCM).
-
Wash the organic phase with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (min) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 130-150 | 10-30 | 65-85 |
Conclusion and Future Perspectives
The protocols outlined in this application note demonstrate the utility of microwave-assisted synthesis for the rapid and selective sequential functionalization of this compound. By leveraging the differential reactivity of the C-I and C-Br bonds, a diverse range of substituents can be introduced at the C3 and C8 positions in a controlled manner. This approach provides a powerful platform for the efficient generation of novel imidazo[1,2-a]pyridine derivatives for drug discovery and development programs. The significant reduction in reaction times afforded by microwave irradiation makes this methodology particularly attractive for high-throughput synthesis and library generation. Further exploration of different cross-coupling partners and reaction conditions will undoubtedly expand the synthetic utility of this versatile scaffold.
References
- 1. Rapid microwave promoted Sonogashira coupling reactions on solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 3. daneshyari.com [daneshyari.com]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. Organometallic cross-coupling reactions [cem.com]
- 6. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 8-Bromo-3-iodoimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 8-Bromo-3-iodoimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the scientific rationale behind our recommendations to help you optimize your synthetic route for both yield and purity.
Introduction: The Synthetic Challenge
The synthesis of this compound presents a multi-step challenge that requires careful control of reaction conditions to achieve high yield and purity. The primary route involves the initial formation of the 8-bromoimidazo[1,2-a]pyridine core, followed by a regioselective iodination at the C3 position. Success in this synthesis hinges on understanding the reactivity of the imidazo[1,2-a]pyridine system and the potential for side reactions. This guide will walk you through the common pitfalls and provide you with the knowledge to navigate them effectively.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Question: My initial cyclization to form 8-bromoimidazo[1,2-a]pyridine is giving a low yield. What are the likely causes and how can I improve it?
Answer: A low yield in the initial cyclization step is a common issue and can often be attributed to several factors:
-
Incomplete Reaction: The reaction between 3-bromo-2-aminopyridine and chloroacetaldehyde may not have gone to completion. Ensure that the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. You can consider increasing the reaction time or temperature moderately.
-
Side Reactions: 2-aminopyridines can undergo self-condensation or polymerization under harsh conditions. Ensure that the temperature is carefully controlled and that the addition of chloroacetaldehyde is done portion-wise to minimize these side reactions.
-
Sub-optimal pH: The cyclization reaction is sensitive to pH. The use of a base like sodium bicarbonate is crucial to neutralize the HCl formed during the reaction. Ensure that the base is of good quality and used in the correct stoichiometric amount. An overly basic or acidic environment can hinder the reaction.
-
Purification Losses: The product, 8-bromoimidazo[1,2-a]pyridine, can be lost during workup and purification. Ensure that all aqueous layers are thoroughly extracted and that the choice of solvent for chromatography is optimized to provide good separation without excessive tailing.
Question: The subsequent iodination of 8-bromoimidazo[1,2-a]pyridine is not working or is giving a mixture of products. How can I achieve regioselective C3-iodination?
Answer: The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and, therefore, the most susceptible to electrophilic substitution. However, achieving high regioselectivity and yield in the iodination step requires careful selection of reagents and conditions.
-
Choice of Iodinating Agent:
-
N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent for this transformation. It often provides high regioselectivity for the C3 position.
-
Molecular Iodine (I₂): While I₂ can be used, it often requires an oxidizing agent to generate the more electrophilic iodonium species. This can sometimes lead to over-iodination or other side reactions if not carefully controlled. An ultrasound-assisted method with I₂ and an oxidant like tert-butyl hydroperoxide (TBHP) has been shown to be effective for the C3 iodination of the imidazo[1,2-a]pyridine core.[1]
-
-
Reaction Conditions:
-
Solvent: Acetonitrile or dichloromethane are commonly used solvents for iodination with NIS. For ultrasound-assisted methods with I₂, ethanol can be a suitable green solvent.[1]
-
Temperature: The reaction is typically carried out at room temperature. Elevated temperatures can lead to the formation of di-iodinated or other side products.
-
-
Potential Side Products:
-
Unreacted Starting Material: If the reaction is incomplete, you will have unreacted 8-bromoimidazo[1,2-a]pyridine. Monitor the reaction by TLC to ensure completion.
-
Di-iodinated Product: While less common, over-iodination can occur, leading to the formation of di-iodo-8-bromoimidazo[1,2-a]pyridine. Using a controlled amount of the iodinating agent (typically 1.0-1.2 equivalents) can minimize this.
-
Regioisomers: Iodination at other positions of the pyridine ring is generally not favored due to the electronic nature of the imidazo[1,2-a]pyridine system. However, careful characterization of the product is always recommended to confirm regioselectivity.
-
Question: I am having difficulty purifying the final product, this compound. What is the best purification strategy?
Answer: Purification of the final product can be challenging due to the potential presence of closely related impurities. A multi-step purification approach is often necessary.
-
Aqueous Workup: After the reaction, a thorough aqueous workup is essential to remove any inorganic salts and water-soluble impurities. Washing with a solution of sodium thiosulfate can help to quench any remaining iodine.
-
Column Chromatography: This is the most effective method for purifying the final product.
-
Stationary Phase: Silica gel is the standard stationary phase.
-
Mobile Phase: A gradient elution system of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. This will allow for the separation of the non-polar starting material and the more polar product and any di-iodinated byproducts.
-
-
Recrystallization: If the product obtained after chromatography is still not pure, recrystallization can be a final purification step. A suitable solvent system would need to be determined experimentally, but a mixture of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexanes) is a good starting point.
Frequently Asked Questions (FAQs)
Q1: What is the role of the bromine atom at the 8-position?
A1: The bromine atom at the 8-position serves as a useful synthetic handle for further functionalization of the molecule. It can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position.[2]
Q2: Can I perform the bromination and iodination in a one-pot reaction?
A2: While a one-pot synthesis is theoretically possible, it is generally not recommended for this specific dihalogenated product. The reactivity of the imidazo[1,2-a]pyridine ring towards bromination and iodination is different, and controlling the regioselectivity for both halogens in a single step would be extremely challenging. A stepwise approach, with purification of the 8-bromo intermediate, will provide a much cleaner and more reliable synthesis.
Q3: What are the key analytical techniques to confirm the structure and purity of this compound?
A3: The following analytical techniques are essential for characterizing the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show the characteristic aromatic protons of the imidazo[1,2-a]pyridine core. The absence of the C3-proton signal and the specific splitting patterns of the remaining protons will confirm the structure.
-
¹³C NMR: Will show the carbon signals of the heterocyclic ring. The chemical shifts of the carbons bearing the bromine and iodine atoms will be characteristic.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product and the presence of both bromine and iodine atoms through their characteristic isotopic patterns.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product.
Q4: Are there any safety precautions I should be aware of during this synthesis?
A4: Yes, several safety precautions should be taken:
-
Halogenating Agents: Chloroacetaldehyde, N-Iodosuccinimide, and Iodine are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Organic solvents like acetonitrile, dichloromethane, and ethanol are flammable and should be handled with care, away from ignition sources.
-
General Precautions: As with any chemical synthesis, it is important to be familiar with the safety data sheets (SDS) for all reagents and to follow standard laboratory safety procedures.
Experimental Protocols
Protocol 1: Synthesis of 8-bromoimidazo[1,2-a]pyridine
This protocol is adapted from the general procedure for the synthesis of substituted imidazo[1,2-a]pyridines.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Bromo-2-aminopyridine | 172.01 | 1.0 g | 5.81 | 1.0 |
| Chloroacetaldehyde (50% wt in H₂O) | 78.50 (for pure) | 1.04 mL | 6.97 | 1.2 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 0.58 g | 6.90 | 1.2 |
| Ethanol | - | 20 mL | - | - |
Procedure:
-
To a solution of 3-bromo-2-aminopyridine (1.0 g, 5.81 mmol) in ethanol (20 mL) in a round-bottom flask, add sodium bicarbonate (0.58 g, 6.90 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add chloroacetaldehyde (50% wt in H₂O, 1.04 mL, 6.97 mmol) dropwise to the suspension.
-
Heat the reaction mixture to reflux (around 80 °C) and monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes).
-
After the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: gradient of 10-30% ethyl acetate in hexanes) to afford 8-bromoimidazo[1,2-a]pyridine as a solid.
Protocol 2: Synthesis of this compound
This protocol is based on the general procedure for the C3-iodination of imidazo[1,2-a]pyridines.[1]
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 8-bromoimidazo[1,2-a]pyridine | 197.03 | 1.0 g | 5.08 | 1.0 |
| N-Iodosuccinimide (NIS) | 224.98 | 1.25 g | 5.58 | 1.1 |
| Acetonitrile | - | 25 mL | - | - |
Procedure:
-
Dissolve 8-bromoimidazo[1,2-a]pyridine (1.0 g, 5.08 mmol) in acetonitrile (25 mL) in a round-bottom flask.
-
Add N-Iodosuccinimide (1.25 g, 5.58 mmol) in one portion.
-
Stir the reaction mixture at room temperature and protect it from light.
-
Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes).
-
After the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: gradient of 5-20% ethyl acetate in hexanes) to afford this compound as a solid.
Visualizing the Synthesis
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Plausible Mechanism for C3-Iodination
Caption: Proposed mechanism for the C3-iodination of 8-bromoimidazo[1,2-a]pyridine with NIS.
References
Technical Support Center: Regioselective Functionalization of Dihalogenated Imidazo[1,2-a]pyridines
Welcome to the technical support center for the regioselective functionalization of dihalogenated imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals actively working with this privileged heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] The introduction of multiple functional groups with precise regiochemical control is paramount for optimizing biological activity and developing new chemical entities.
However, the selective functionalization of dihalogenated imidazo[1,2-a]pyridines presents a unique set of challenges. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate these complexities effectively.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the regioselective functionalization of dihalogenated imidazo[1,2-a]pyridines, offering potential causes and actionable solutions.
Issue 1: Lack of Regioselectivity in Monofunctionalization
Problem: You are attempting a monofunctionalization (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) on a dihalogenated imidazo[1,2-a]pyridine (e.g., 7-chloro-8-iodo or 2,3-dibromo) and observe a mixture of regioisomers or reaction at the undesired halogen.
Causality: The inherent electronic and steric properties of the imidazo[1,2-a]pyridine ring system, coupled with the differential reactivity of the halogens, govern the regioselectivity. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[4][5] However, the position of the halogen on the ring and the nature of substituents can significantly influence this trend. For instance, in 7,8-dihalogenated systems, the iodine atom is almost always substituted with high regioselectivity before the chlorine atom.[4][5]
Troubleshooting Workflow:
Caption: Decision-making workflow for troubleshooting poor regioselectivity.
Solutions:
-
Leverage Halogen Reactivity: When working with mixed dihalides (e.g., chloro-iodo), the substitution of the iodine atom is typically highly regioselective.[4][5] Design your synthetic route to exploit this inherent reactivity difference.
-
Catalyst and Ligand Selection: For challenging systems, especially when trying to differentiate between two of the same halogen at different positions, the choice of catalyst and ligand is critical. Bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can alter the regioselectivity of the oxidative addition step.[6]
-
Reaction Conditions: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically preferred product. Microwave irradiation can be a useful tool for driving the second, more difficult substitution of a less reactive halogen like chlorine to completion.[4][5]
-
Protecting Groups: In some cases, strategic use of protecting groups can block a more reactive site, directing the functionalization to the desired position.
Issue 2: Difficulty in Achieving Difunctionalization
Problem: After successful monofunctionalization of the more reactive halogen, the second functionalization at the less reactive halogen (typically chlorine) fails or gives very low yields.
Causality: The reactivity of the remaining halogen is often significantly diminished after the first cross-coupling reaction. This can be due to electronic deactivation of the ring or increased steric hindrance from the newly introduced group. This is a known difficulty, particularly when trying to substitute a chlorine atom in a second step.[4][5]
Solutions:
-
Harsher Reaction Conditions: For the second coupling, an increase in temperature, catalyst loading, and reaction time may be necessary. Microwave-assisted synthesis can be particularly effective in these cases.[4]
-
More Active Catalyst Systems: Switch to a more robust catalyst system for the second step. For example, if Pd(PPh₃)₄ was used for the first coupling, a more active catalyst like a Pd(II) precatalyst with a bulky biarylphosphine ligand (e.g., SPhos, XPhos) or an NHC ligand might be required for the second.
-
One-Pot Double Coupling: In some instances, a one-pot, two-step approach can be successful. This involves performing the first coupling, and then adding the reagents for the second coupling directly to the same reaction vessel. This has been demonstrated for Suzuki/Suzuki, cyanation/Sonogashira, and cyanation/Buchwald reactions.[4][5]
-
Alternative Starting Materials: If functionalizing a C-Cl bond proves intractable, consider synthesizing the regioisomeric starting material where the desired functionality is introduced at the more reactive C-I or C-Br position first.[4]
Section 2: Frequently Asked Questions (FAQs)
Q1: Which position on the imidazo[1,2-a]pyridine ring is most susceptible to functionalization?
A1: The C3 position is generally the most electron-rich and sterically accessible, making it highly susceptible to electrophilic substitution and a variety of C-H functionalization reactions, including halogenation, chalcogenation, and alkylation.[7][8][9][10][11][12][13][14][15] Functionalization at the C2 position can be more challenging due to the stability of electrophilic attack at C3.[2]
Q2: How do substituents at the C2 position affect the regioselectivity of functionalization on the pyridine ring?
A2: Substituents at the C2 position can have a significant electronic and steric influence on the reactivity of the pyridine ring.[4] For example, an electron-withdrawing group at C2 can deactivate the entire ring system, making subsequent functionalizations more difficult. Conversely, an electron-donating group can enhance reactivity. The nature of the C2 substituent has been shown to influence the reactivity at positions C3 and C6.[4]
Q3: Are there metal-free methods for the regioselective functionalization of imidazo[1,2-a]pyridines?
A3: Yes, several metal-free methods have been developed. For instance, highly regioselective halogenation at the C3 position can be achieved using sources like sodium chlorite or bromite.[8][13] Molecular iodine-catalyzed chalcogenations (sulfenylation and selenylation) also proceed with high regioselectivity at C3.[7][16] Additionally, visible light-induced C-H functionalizations offer a green and often metal-free approach to derivatization.[1][17]
Q4: Can computational methods predict the regioselectivity of these reactions?
A4: Yes, computational studies, particularly Density Functional Theory (DFT) calculations, are powerful tools for predicting regioselectivity.[18] By calculating parameters like HOMO-LUMO energy gaps, electrostatic potential maps, and pKa values, researchers can predict the most reactive sites for electrophilic or nucleophilic attack, as well as the most acidic protons for deprotonation.[18][19] This can guide the rational design of experiments and help in understanding unexpected reactivity patterns.
Section 3: Key Experimental Protocols
Protocol 1: Regioselective Monofunctionalization via Suzuki-Miyaura Coupling
This protocol is adapted for the selective coupling at the more reactive halogen (e.g., iodine) in a dihalogenated system.
Reaction Scheme:
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave vial, combine the dihalogenated imidazo[1,2-a]pyridine (1.0 equiv.), the arylboronic acid (1.4 equiv.), and a base such as Na₂CO₃ or K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture. A common system is DME/H₂O or dioxane/EtOH.[4]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05-0.1 equiv.).[4]
-
Reaction: Seal the vial and heat in a microwave reactor to 120-150 °C for a specified time (typically 15-30 minutes), monitoring by TLC or LC-MS.[4]
-
Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary Table:
| C2-Substituent | Base | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Typical Yield (%) | Ref. |
| Phenyl | Na₂CO₃ | 5 | DME/H₂O | 120 | 19-71 | [4] |
| Ethyl Carboxylate | K₂CO₃ | 10 | Dioxane/EtOH | 150 | Moderate to Good | [4] |
Protocol 2: C3-Selective Halogenation (Metal-Free)
This protocol describes a transition-metal-free method for the regioselective bromination at the C3 position.
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the imidazo[1,2-a]pyridine (1.0 equiv.) in acetic acid (AcOH), add sodium bromite (NaBrO₂) (2.0 equiv.) in portions.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Workup: Once the reaction is complete, pour the mixture into ice water and neutralize with a saturated solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
This method provides a direct and efficient route to 3-halo-imidazo[1,2-a]pyridines, which are valuable intermediates for further functionalization.[8][13]
Section 4: Mechanistic Insights
Understanding the underlying mechanisms is crucial for rational troubleshooting and reaction optimization.
Palladium-Catalyzed Cross-Coupling:
The regioselectivity is primarily determined in the oxidative addition step. The palladium(0) catalyst will preferentially insert into the most labile carbon-halogen bond. The lability is influenced by bond strength (C-I < C-Br < C-Cl) and the electronic properties of the carbon atom.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
C-H Functionalization:
For electrophilic C-H functionalization, the reaction proceeds at the most nucleophilic position, which is typically C3. DFT calculations show that the Highest Occupied Molecular Orbital (HOMO) is often localized on the C2-C3 bond, making this site prone to attack by electrophiles.[18]
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach [mdpi.com]
- 5. Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective, Solvent- and Metal-Free Chalcogenation of Imidazo[1,2-a]pyridines by Employing I2 /DMSO as the Catalytic Oxidation System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Iodine-catalyzed regioselective thiolation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal-free C-3 selective C(sp2)–C(sp3) heteroarylation of anilines with imidazo[1,2-a]pyridine derivatives via cross-dehydrogenative coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Metal-free C-3 selective C(sp2)–C(sp3) heteroarylation of anilines with imidazo[1,2-a]pyridine derivatives via cross-dehydrogenative coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. deepdyve.com [deepdyve.com]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
common side products in reactions involving 8-Bromo-3-iodoimidazo[1,2-a]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 8-Bromo-3-iodoimidazo[1,2-a]pyridine. This versatile building block is crucial for the synthesis of novel compounds in pharmaceutical and materials science research. Its unique structure, featuring two distinct halogen atoms, allows for sequential and site-selective functionalization. However, this differential reactivity can also lead to specific side products. This guide is designed to help you troubleshoot common issues, understand the underlying chemistry, and optimize your reaction outcomes.
Frequently Asked Questions (General Troubleshooting)
This section addresses side products and issues that are common across various cross-coupling reactions involving this compound.
Question 1: I'm observing a significant amount of a dehalogenated product where either the iodine or bromine is replaced by a hydrogen atom. What causes this and how can I prevent it?
Answer:
Root Cause Analysis: The formation of a proto-dehalogenated side product is a common issue in palladium-catalyzed cross-coupling reactions. This occurs when the organopalladium intermediate, formed after oxidative addition of your this compound to the Pd(0) catalyst, is intercepted by a hydride source before it can proceed through the desired catalytic cycle.
The primary mechanistic pathways for this are:
-
Direct Protonolysis: The Ar-Pd(II)-X intermediate is cleaved by a proton source, often adventitious water or acidic impurities, to generate the dehalogenated arene and a Pd(II) species.
-
From the Base: Certain bases, especially those with β-hydrogens like sodium tert-butoxide (NaOtBu), can undergo β-hydride elimination to generate a palladium-hydride species (Ar-Pd(II)-H). This intermediate can then reductively eliminate the dehalogenated product.[1][2]
-
From Solvents or Reagents: Solvents like isopropanol or reagents like formic acid (sometimes used as a reductant) can serve as hydride donors.
Troubleshooting and Solutions:
-
Rigorous Control of Reaction Conditions: Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (Argon or Nitrogen) to minimize moisture.
-
Solvent and Reagent Purity: Use anhydrous, degassed solvents. Adventitious oxygen can lead to side reactions that may indirectly promote dehalogenation.[3] Consider passing solvents through a purification system (e.g., a Grubbs apparatus) if issues persist.
-
Choice of Base: If using an alkoxide base, consider switching to a non-coordinating inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These are less likely to act as hydride sources.
-
Temperature Optimization: Higher temperatures can accelerate side reactions.[2] Run the reaction at the lowest effective temperature. Consider screening temperatures starting from room temperature up to 80 °C.
Question 2: My reaction is messy, and I've isolated a dimer of my starting material. What is this homocoupling side product and how can I minimize it?
Answer:
Root Cause Analysis: Homocoupling of the this compound starting material results in a bi-imidazopyridine dimer. This typically arises from two main pathways:
-
Transmetalation between Two Organopalladium Intermediates: Two molecules of the Ar-Pd(II)-X intermediate can undergo a transmetalation-like process followed by reductive elimination to form the Ar-Ar dimer.
-
Oxidative Addition to a Pre-formed Dimer: In some cases, a palladium-catalyzed homocoupling can occur before the intended cross-coupling partner is introduced or reacts.
This side reaction is often exacerbated by slow transmetalation with the desired coupling partner, allowing the undesired homocoupling pathway to compete.
Troubleshooting and Solutions:
-
Use a Pre-catalyst: Instead of generating the Pd(0) catalyst in situ (e.g., from Pd(OAc)₂), use a well-defined Pd(0) pre-catalyst. This can ensure a more controlled initiation of the catalytic cycle.
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of phosphine ligand can leave the palladium center more exposed, potentially favoring homocoupling pathways. A slightly higher ligand-to-metal ratio (e.g., 1.5:1 or 2:1) can sometimes suppress this.
-
Control Reagent Addition: Consider adding the this compound slowly to the reaction mixture containing the catalyst and the coupling partner. This maintains a low concentration of the aryl halide, disfavoring the bimolecular homocoupling reaction.
Question 3: I'm trying to react selectively at the C3-iodide position, but I'm getting some reaction at the C8-bromide as well. How can I improve selectivity?
Answer:
Root Cause Analysis: In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition is generally faster for aryl iodides than for aryl bromides (Ar-I > Ar-Br >> Ar-Cl).[4] This inherent difference in reactivity is the basis for achieving selectivity. Loss of selectivity typically occurs under forcing conditions.
Troubleshooting and Solutions:
-
Lower Reaction Temperature: This is the most critical parameter. Higher temperatures provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity. Start reactions at room temperature and only gently warm if necessary.
-
Choice of Catalyst System: Some catalyst systems are more "active" than others. A highly active catalyst capable of cleaving C-Br bonds at low temperatures will erode selectivity. Consider using a standard, less reactive catalyst like Pd(PPh₃)₄, which often provides excellent selectivity for C-I bonds at mild temperatures.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slower reaction at the C8-bromide from occurring.
Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling
Question 4: I'm observing significant homocoupling of my boronic acid coupling partner. Why is this happening and what can I do?
Answer:
Root Cause Analysis: Homocoupling of boronic acids to form a symmetrical biaryl is a well-known side reaction in Suzuki couplings.[5] It is particularly prevalent in the presence of molecular oxygen and can be catalyzed by the palladium center.[3] The mechanism can involve the formation of an Ar-Pd(II)-Ar intermediate from two molecules of the boronic acid, which then reductively eliminates the homocoupled product.
Troubleshooting and Solutions:
-
Thorough Degassing: This is the most crucial step. Before adding the catalyst, thoroughly degas the reaction mixture (solvent, substrates, and base) using a "freeze-pump-thaw" cycle (3 repetitions) or by bubbling argon through the solution for at least 30 minutes.
-
Base Selection: While strong bases are often used, they can sometimes promote boronic acid decomposition and homocoupling. Using a milder base like K₂CO₃ or K₃PO₄ can be beneficial.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess can increase the concentration and the likelihood of the homocoupling side reaction.
| Side Product | Common Cause(s) | Key Preventative Measures |
| Proto-dehalogenation | Moisture, protic impurities, certain bases (e.g., NaOtBu), high temperature. | Use anhydrous/degassed solvents, inert atmosphere, non-coordinating base (Cs₂CO₃, K₃PO₄), lower reaction temperature. |
| Aryl Halide Homocoupling | Slow transmetalation, insufficient ligand, high concentration of aryl halide. | Use a pre-catalyst, optimize ligand ratio, slow addition of aryl halide. |
| Boronic Acid Homocoupling | Presence of oxygen, inappropriate base. | Rigorous degassing of the reaction mixture, use of milder bases. |
| Glaser Coupling (Alkyne Dimer) | Presence of oxygen, high concentration of copper co-catalyst. | Rigorous degassing, use copper-free conditions or a Cu(I) scavenger, slow addition of alkyne. |
Sonogashira Coupling
Question 5: My main side product is a dimer of my alkyne coupling partner (Glaser coupling). How do I suppress this?
Answer:
Root Cause Analysis: The copper(I) co-catalyst, essential for the traditional Sonogashira reaction, is also an excellent catalyst for the oxidative homocoupling of terminal alkynes, known as the Glaser coupling.[6] This reaction is particularly promoted by the presence of oxygen.
Troubleshooting and Solutions:
-
Go Copper-Free: Modern Sonogashira protocols often perform well without a copper co-catalyst, especially with electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[7] This completely eliminates the primary pathway for Glaser coupling.
-
Strictly Anaerobic Conditions: If a copper co-catalyst is necessary, it is imperative to exclude oxygen from the reaction. Use "freeze-pump-thaw" degassing and maintain a positive pressure of an inert gas.
-
Minimize Copper Loading: Use the lowest effective amount of the copper(I) salt (e.g., 1-2 mol% of CuI).
-
Slow Addition of the Alkyne: Adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
Buchwald-Hartwig Amination
Question 6: My yields are low and analysis suggests catalyst deactivation. What are the common causes with this substrate?
Answer:
Root Cause Analysis: Catalyst deactivation in Buchwald-Hartwig amination can occur through several pathways. The imidazo[1,2-a]pyridine core contains nitrogen atoms that can potentially coordinate to the palladium center, leading to catalyst inhibition or decomposition. Additionally, unproductive side reactions can consume the active catalyst.[1]
Troubleshooting and Solutions:
-
Ligand Choice is Critical: The choice of phosphine ligand is paramount. For heteroaromatic substrates, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) or Josiphos-type ferrocenyl ligands are often superior.[2] They promote fast reductive elimination, which outcompetes catalyst decomposition pathways.
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos-Pd-G3) ensures the formation of the active L-Pd(0) species and avoids issues with incomplete reduction of Pd(II) sources.
-
Base Compatibility: While strong bases like NaOtBu or LHMDS are common, they can be incompatible with certain functional groups. If your amine or aryl halide is base-sensitive, a milder base like Cs₂CO₃ or K₃PO₄ should be screened, although this may require a higher reaction temperature.
Visualized Troubleshooting Workflow
Below is a decision tree to help guide your troubleshooting process when an unexpected side product is observed.
Caption: Troubleshooting decision tree for side products.
Competing Catalytic Cycles: Desired vs. Dehalogenation
The following diagram illustrates how the proto-dehalogenation pathway competes with the desired Suzuki cross-coupling cycle.
Caption: Competing catalytic cycles.
Appendix A: General Protocol for Minimizing Dehalogenation in Suzuki Coupling
This protocol is optimized for selective coupling at the C3-iodo position while minimizing proto-dehalogenation.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, stir bar) overnight at 120 °C and allow to cool under a stream of dry argon or in a desiccator.
-
Reagent Preparation:
-
To the reaction flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.5 equiv).
-
Fit the flask with a rubber septum and purge with argon for 10 minutes.
-
-
Solvent Addition and Degassing:
-
Add anhydrous, degassed 1,4-dioxane (or DME) via syringe to achieve a concentration of ~0.1 M with respect to the starting material.
-
Bubble argon through the stirred suspension for an additional 20 minutes.
-
-
Catalyst Addition:
-
In a single portion, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive flow of argon.
-
-
Reaction:
-
Heat the reaction mixture to 50-60 °C. Note: Avoid high temperatures to maintain selectivity and prevent side reactions.
-
Monitor the reaction progress by TLC or LC-MS every hour.
-
-
Workup:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
improving the efficiency of cross-coupling reactions with 8-Bromo-3-iodoimidazo[1,2-a]pyridine
Introduction: The Principle of Chemoselectivity
Welcome to the technical support guide for optimizing cross-coupling reactions with 8-bromo-3-iodoimidazo[1,2-a]pyridine. This substrate is a valuable building block in medicinal chemistry and materials science due to its two distinct reactive sites. The key to unlocking its synthetic potential lies in understanding and controlling the chemoselectivity of its carbon-halogen bonds.
The carbon-iodine (C-I) bond at the 3-position is significantly more reactive than the carbon-bromine (C-Br) bond at the 8-position. This reactivity difference is governed by the bond dissociation energies (BDEs) of the C-X bonds, which follow the general trend: C-I < C-Br < C-Cl.[1][2] The lower BDE of the C-I bond means it can be activated by a palladium catalyst under much milder conditions than the C-Br bond.[3][4] This intrinsic difference allows for selective, sequential, and efficient functionalization, making it a powerful tool for molecular diversification.
This guide provides detailed troubleshooting advice, step-by-step protocols, and answers to frequently asked questions (FAQs) to help you navigate the complexities of these reactions and achieve high-yield, selective outcomes.
Frequently Asked Questions (FAQs) - First-Pass Troubleshooting
Q1: I want to perform a cross-coupling reaction. Which position, C-3 or C-8, will react first?
A1: The C-3 position (iodide) will almost always react first. The C-I bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst, which is typically the rate-determining step in the catalytic cycle.[3][5] Standard Suzuki, Sonogashira, or Buchwald-Hartwig conditions will overwhelmingly favor selective coupling at the C-3 iodo position.
Q2: How can I achieve selective coupling at the C-8 bromo position?
A2: Direct selective coupling at C-8 in the presence of the C-3 iodide is extremely challenging and generally not feasible. The most reliable strategy is a two-step, sequential coupling. First, perform a cross-coupling reaction under mild conditions to functionalize the C-3 iodo position. After isolating and purifying the 3-substituted-8-bromoimidazo[1,2-a]pyridine intermediate, you can then subject it to a second cross-coupling reaction, often under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system), to functionalize the C-8 bromo position.
Q3: My reaction is giving me a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-C-3-coupled product?
A3: This typically occurs if the reaction conditions are too harsh, leading to unwanted coupling at the C-8 bromine. To improve selectivity for mono-arylation at the C-3 position:
-
Lower the Temperature: Start at room temperature or slightly elevated temperatures (e.g., 50-60 °C) before trying more forcing conditions.
-
Use a Milder Base: Switch from strong bases like NaOH or K₃PO₄ to milder ones like Na₂CO₃ or K₂CO₃.[6]
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Catalyst Choice: A less active catalyst system, such as Pd(PPh₃)₄, is often sufficient for C-I coupling and less likely to activate the C-Br bond.[7]
Q4: What are the initial checks I should perform if my C-3 coupling reaction has a low yield?
A4: Low yields can often be traced back to a few key areas.[8][9]
-
Reagent Quality: Ensure your boronic acid/ester (for Suzuki), alkyne (for Sonogashira), or amine (for Buchwald-Hartwig) is pure and stable. Boronic acids, in particular, can undergo protodeboronation.[9]
-
Catalyst Activity: The active catalytic species is Pd(0).[10] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure it can be reduced in situ. If your catalyst is old, it may have oxidized to inactive palladium black. Test it on a known, reliable reaction if in doubt.[8]
-
Inert Atmosphere: Oxygen can deactivate the catalyst.[11] Ensure your reaction vessel is properly flame-dried and that all solvents and reagents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Solvent and Base Purity: Use anhydrous, degassed solvents and high-purity bases. Water can lead to unwanted side reactions like protodeboronation.[9]
Decision Workflow for Selective Coupling
This diagram outlines the general decision-making process for functionalizing this compound.
Caption: Decision tree for site-selective cross-coupling.
Detailed Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For this compound, it is highly effective for selective C-3 arylation.
Standard Protocol for Selective C-3 Arylation
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., Na₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[9]
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., DME or 1,4-dioxane/water 4:1).[6][9] Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[6]
-
Reaction: Heat the mixture to 75 °C and monitor by TLC or LC-MS.[6]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Suzuki Coupling Troubleshooting Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Pd(0) source has degraded or Pd(II) precatalyst was not reduced.[8] 2. Poor Reagent Quality: Boronic acid has decomposed (protodeboronation).[9] 3. Insufficiently Degassed: Oxygen has poisoned the catalyst.[11] | 1. Use a fresh bottle of catalyst or a different precatalyst. Run a control reaction with a known substrate. 2. Use fresh boronic acid or consider converting it to a more stable pinacol ester.[9] 3. Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas. |
| Protodeboronation of Boronic Acid | 1. Excess Water/Proton Source: Water in the solvent or base promotes this side reaction.[9] 2. Harsh Conditions: High temperature or a strongly basic medium can accelerate decomposition.[8] | 1. Use anhydrous solvents and bases (e.g., K₃PO₄ in dry dioxane). 2. Lower the reaction temperature. Use a milder base like KF or Cs₂CO₃.[9] |
| Homocoupling of Boronic Acid (Glaser Coupling) | 1. Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[10] 2. High Concentration of Pd(II): Using a Pd(II) precatalyst without efficient reduction can promote homocoupling. | 1. Improve degassing procedures. 2. Use a direct Pd(0) source like Pd(PPh₃)₄ or ensure conditions are suitable for in-situ reduction of your Pd(II) source.[8] |
| Dehalogenation (C-I bond replaced by C-H) | 1. Proton Source: Trace water or other protic impurities. 2. Side Reaction Pathway: Can occur after oxidative addition if the catalytic cycle stalls.[8] | 1. Use anhydrous reaction conditions. 2. Re-evaluate the ligand and base combination. Sometimes a change in solvent can disfavor this pathway. |
| Reaction at C-8 Bromine Occurs | 1. Conditions Too Forcing: High temperature or a highly active catalyst system is activating the C-Br bond. 2. Bulky Ligands: Certain bulky ligands can promote oxidative addition at less reactive sites.[12] | 1. Reduce the temperature to <80 °C. Shorten the reaction time. 2. Stick to standard, less bulky phosphine ligands like PPh₃ for selective C-3 coupling. |
Detailed Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is a reliable method for installing alkyne functionalities, proceeding selectively at the C-3 iodo position.
Standard Protocol for Selective C-3 Alkynylation
-
Setup: To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent & Reagent Addition: Under inert gas, add a degassed solvent (e.g., THF or DMF) and a liquid amine base (e.g., Et₃N or DIPEA).[13] Add the terminal alkyne (1.1-1.3 eq).
-
Reaction: Stir the mixture at room temperature to 50 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and redissolve in an organic solvent. Wash with aqueous NH₄Cl, water, and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography.
Sonogashira Coupling Troubleshooting Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalysts: Palladium or copper catalyst has degraded. 2. Base Insufficiency: The amine base is not strong enough or has been consumed. 3. Poor Alkyne Quality: The terminal alkyne is impure or has decomposed. | 1. Use fresh catalysts. Ensure CuI is not discolored (should be off-white, not green/brown). 2. Use a freshly opened bottle of amine base. Ensure at least 2 equivalents are used. 3. Purify the alkyne by distillation or chromatography if necessary. |
| Significant Homocoupling of Alkyne (Glaser Coupling) | 1. Presence of Oxygen: This is the primary cause of Glaser coupling.[14][15] 2. High Copper Loading / Slow Cross-Coupling: If the cross-coupling is slow, the copper-acetylide intermediate has more time to homocouple. | 1. Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere.[15] 2. Reduce the CuI loading to 1-2 mol%. Consider a copper-free Sonogashira protocol if the problem persists.[13] |
| Decomposition of Starting Material | 1. Reaction Too Hot: Imidazopyridine cores can be sensitive to high temperatures, especially with certain coupling partners.[16] 2. Incompatible Base: Some strong, non-volatile bases can cause degradation. | 1. Run the reaction at room temperature. Sonogashira couplings at C-I are often fast even without heating. 2. Stick to volatile amine bases like Et₃N or DIPEA which are standard for this reaction. |
| Formation of Complex Mixture | 1. Alkyne Rearrangement: Propargylic substrates may rearrange to allenes under the reaction conditions.[16] 2. Multiple Side Reactions: A combination of issues like catalyst poisoning and reagent decomposition. | 1. This is substrate-dependent. If using a sensitive alkyne, milder, copper-free conditions may be required. 2. Systematically re-evaluate all parameters: reagent purity, degassing, catalyst activity, and temperature. |
Detailed Troubleshooting Guide: Buchwald-Hartwig Amination
This reaction is essential for creating C-N bonds and works efficiently at the C-3 iodo position of the substrate.
Standard Protocol for Selective C-3 Amination
-
Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., Xantphos), and the base (e.g., NaOtBu or Cs₂CO₃) to a Schlenk tube.
-
Reagent Addition: Add the this compound (1.0 eq) and the amine (1.2 eq). Add degassed, anhydrous solvent (e.g., toluene or dioxane).[17]
-
Reaction: Seal the tube and heat to the desired temperature (e.g., 80-110 °C). Monitor by LC-MS.
-
Workup: Cool the reaction, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine, then dry and concentrate.
-
Purification: Purify via column chromatography.
Buchwald-Hartwig Amination Troubleshooting Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Oxygen Contamination: This reaction is highly sensitive to oxygen, which can deactivate both the catalyst and the phosphine ligand.[18] 2. Incorrect Base/Ligand Combo: The choice of base and ligand is crucial and substrate-dependent.[19] 3. Water Contamination: Water can hydrolyze the base and poison the catalyst. | 1. Use a glovebox for setup. Ensure all reagents and solvents are scrupulously degassed and anhydrous. 2. Screen different combinations. For electron-rich amines, a weaker base like Cs₂CO₃ may be better. For hindered amines, a bulkier ligand may be required.[18] 3. Use freshly dried solvents and ensure the base is anhydrous. |
| Hydrodehalogenation of Starting Material | 1. β-Hydride Elimination: A common side reaction where the amide intermediate eliminates to form an imine and a reduced arene.[19] 2. Slow Reductive Elimination: If the final step is slow, side reactions become more competitive. | 1. This pathway is often favored by three-coordinate palladium complexes. Using a ligand that promotes a four-coordinate intermediate may help.[19] 2. Switch to a bulkier, more electron-rich ligand (e.g., a Buchwald-type biarylphosphine ligand) to accelerate reductive elimination.[18] |
| Catalyst Decomposition (Forms Palladium Black) | 1. Reaction Temperature Too High: The catalyst complex is not stable at the reaction temperature. 2. Ligand Degradation: The phosphine ligand can be oxidized or otherwise degrade, causing the palladium to precipitate. | 1. Lower the reaction temperature and screen different solvents. 2. Ensure the ligand is pure and handled under inert conditions. Increase the ligand-to-palladium ratio slightly. |
Experimental Workflow Visualization
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. gold-chemistry.org [gold-chemistry.org]
- 15. depts.washington.edu [depts.washington.edu]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 8-Bromo-3-iodoimidazo[1,2-a]pyridine and its Derivatives
Welcome to the technical support center for the purification of 8-Bromo-3-iodoimidazo[1,2-a]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. The unique dihalogenated nature of this scaffold, particularly the presence of a labile iodine atom, necessitates careful consideration of purification strategies to ensure high purity and integrity of the final product.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Recovery or Apparent Decomposition during Silica Gel Column Chromatography
Question: I am purifying my crude this compound using a standard silica gel column with a hexane/ethyl acetate gradient, but I'm observing multiple spots on TLC of my collected fractions, some of which correspond to the deiodinated product. What is happening and how can I prevent it?
Answer: This is a classic and frequently encountered issue when purifying aryl iodides, especially on heterocyclic scaffolds. The root cause is often the acidic nature of standard silica gel, which can catalyze the protodeiodination (loss of iodine) of your compound. The C-I bond at the 3-position of the imidazo[1,2-a]pyridine ring is particularly susceptible to cleavage under acidic conditions.
Causality Explained: Silica gel has surface silanol groups (Si-OH) which are weakly acidic. These can protonate the electron-rich imidazo[1,2-a]pyridine ring, increasing the electrophilicity of the carbon bearing the iodine and making it more susceptible to nucleophilic attack by trace amounts of water or other nucleophiles present in the solvent, leading to the loss of iodine. This degradation is often exacerbated by prolonged exposure to the silica gel.
Solutions:
-
Use of Neutral or Deactivated Stationary Phase: The most effective solution is to switch from standard silica gel to a more inert stationary phase.
-
Neutral Alumina: Neutral alumina is an excellent alternative that lacks the acidity of silica gel. It is crucial to use neutral alumina (pH ~7) as basic alumina can cause other side reactions. A study on the purification of a 3-iodoimidazo[1,2-a]pyridine derivative successfully employed neutral alumina with dichloromethane as the eluent to overcome purification difficulties.[1]
-
Deactivated Silica Gel: You can deactivate silica gel by preparing a slurry with a small percentage of a base, such as triethylamine (typically 0.5-1% v/v), in your mobile phase. This neutralizes the acidic sites on the silica surface. However, be mindful that the presence of triethylamine in your final product may require additional removal steps.
-
-
Minimize Residence Time: If you must use silica gel, employ flash column chromatography with slightly higher pressure to expedite the separation and minimize the contact time between your compound and the stationary phase.
-
Solvent System Optimization: Ensure your solvents are dry and of high purity to minimize the presence of nucleophiles that can facilitate deiodination.
Workflow for Selecting a Stationary Phase:
Caption: Decision workflow for stationary phase selection.
Issue 2: The Product "Oils Out" During Recrystallization
Question: I'm attempting to recrystallize my purified this compound from a single solvent system, but it's forming an oil instead of crystals upon cooling. How can I induce crystallization?
Answer: "Oiling out" is a common problem in recrystallization and occurs when the solute comes out of solution at a temperature above its melting point, or as a supersaturated, metastable liquid. For halogenated heterocyles, which can have complex intermolecular interactions, finding the right crystallization conditions is key.
Causality Explained: This phenomenon often happens when the solution is too concentrated, the cooling rate is too fast, or the chosen solvent is not ideal. The presence of impurities can also inhibit crystal lattice formation.
Solutions:
-
Mixed-Solvent System: This is often the most effective solution. A mixed-solvent system uses a "good" solvent in which your compound is soluble, and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.[2][3]
-
Procedure: Dissolve your compound in a minimal amount of the hot "good" solvent (e.g., ethyl acetate, acetone, or ethanol). Then, add the hot "anti-solvent" (e.g., hexanes or water) dropwise until the solution becomes faintly cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly.[2][3]
-
-
Slow Cooling: Avoid crash-cooling your solution in an ice bath. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a beaker of warm water or paper towels. Once at room temperature, it can then be transferred to a refrigerator or ice bath.
-
Scratching and Seeding:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny seed crystal to the cooled, saturated solution to initiate crystallization.
-
| Common Mixed-Solvent Systems for Heterocycles | "Good" Solvent | "Anti-Solvent" | Notes |
| System 1 | Ethyl Acetate | Hexanes | A versatile system for compounds of intermediate polarity. |
| System 2 | Acetone | Hexanes | Similar to EtOAc/Hexanes, but acetone is more polar. |
| System 3 | Ethanol | Water | Effective for more polar compounds that are soluble in ethanol. |
| System 4 | Dichloromethane | Hexanes | Good for less polar compounds. Ensure slow evaporation. |
Issue 3: Product Discoloration Upon Storage or Handling
Question: My purified this compound, which was initially a white or off-white solid, has started to turn yellow or brown over time. Is this decomposition?
Answer: Yes, this is likely a sign of decomposition. Aryl iodides can be sensitive to light and heat, leading to the homolytic cleavage of the C-I bond to form radicals.[4] This process can liberate elemental iodine (I₂), which is colored and can discolor your sample.
Causality Explained: The energy from light (especially UV) or heat can be sufficient to break the relatively weak C-I bond. The resulting aryl radical can then abstract a hydrogen atom from a solvent or another molecule, leading to the deiodinated impurity.
Solutions:
-
Protection from Light: Always store your purified compound in amber vials or wrap clear vials with aluminum foil to protect it from light.
-
Cold Storage: Store the compound in a refrigerator or freezer to minimize thermal decomposition.
-
Inert Atmosphere: For long-term storage, consider storing the material under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for this compound derivatives?
A1: Flash column chromatography on neutral alumina is often the best initial approach due to the sensitivity of the C-I bond to acidic silica gel.[1] For higher purity or for separating closely related impurities, preparative reverse-phase HPLC (RP-HPLC) is an excellent, albeit more resource-intensive, option.
Q2: How can I effectively monitor the progress of my column chromatography?
A2: Thin-layer chromatography (TLC) is the standard method. For visualizing this compound derivatives on TLC plates (typically silica gel 60 F254), UV light at 254 nm is very effective due to the conjugated aromatic system.[1][5] Most of these compounds will appear as dark spots. For compounds that are not UV-active or for better visualization, you can use a p-anisaldehyde stain followed by gentle heating, which is a good general-purpose stain for many functional groups.[6]
Q3: What are the most common impurities I should expect in my crude product?
A3: Besides unreacted starting materials, common process-related impurities include:
-
Deiodinated product: 8-Bromo-imidazo[1,2-a]pyridine.
-
Isomeric products: Depending on the synthetic route, you might have isomers with the bromine and iodine at different positions.
-
Over-halogenated products: Species with additional halogen atoms.
-
By-products from side reactions: These are highly dependent on your specific synthetic methodology.
Q4: Can I use preparative HPLC for purification? What conditions are recommended?
A4: Yes, preparative RP-HPLC is a powerful technique for achieving high purity. A C18 column is a standard choice for separating aromatic compounds.[7] A typical mobile phase would be a gradient of water and acetonitrile, often with a small amount of an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape. However, be aware that if you use an acidic additive, you should neutralize and remove the acid from your collected fractions promptly to prevent potential deiodination, especially during solvent evaporation.
Example Preparative RP-HPLC Conditions:
Caption: Typical preparative RP-HPLC parameters.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Neutral Alumina
-
Slurry Preparation: Prepare a slurry of neutral alumina in your starting eluent (e.g., 100% hexanes or a 98:2 hexanes:ethyl acetate mixture).
-
Column Packing: Pour the slurry into your column and allow it to pack under a gentle flow of the eluent. Ensure the packed bed is uniform and free of cracks or air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. If the compound is not very soluble, you can use the dry loading technique: dissolve the crude material in a suitable solvent (e.g., dichloromethane), add a small amount of neutral alumina, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Start the elution with a low polarity solvent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. Collect fractions and monitor them by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure. Be mindful of the temperature to avoid thermal degradation; use a water bath temperature below 40°C.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Identify a "good" solvent in which your compound is soluble when hot (e.g., ethyl acetate) and an "anti-solvent" in which it is insoluble (e.g., hexanes). The two solvents must be miscible.
-
Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and heat the mixture to boiling (with a stir bar or boiling chips) until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Cloudiness: While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "anti-solvent" to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
By understanding the inherent stability of the this compound scaffold and employing these targeted purification and troubleshooting strategies, you can significantly improve the purity, yield, and integrity of your final compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Sonogashira Coupling with Iodo-imidazo[1,2-a]pyridines
Welcome to the technical support center dedicated to navigating the intricacies of the Sonogashira coupling reaction with iodo-imidazo[1,2-a]pyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful carbon-carbon bond-forming reaction to synthesize complex molecules. Here, we address common challenges and provide actionable solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes the Sonogashira coupling of iodo-imidazo[1,2-a]pyridines a valuable reaction in drug discovery?
The Sonogashira coupling is a versatile and powerful tool for creating carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] For imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry, this reaction allows for the direct and efficient introduction of alkynyl groups. This structural modification is crucial for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. The reaction's tolerance for a wide range of functional groups and its typically mild conditions make it highly suitable for complex molecule synthesis.[1][2]
Q2: What are the fundamental components of a Sonogashira reaction involving iodo-imidazo[1,2-a]pyridines?
A typical Sonogashira reaction includes the following key components:
-
Substrates: An iodo-imidazo[1,2-a]pyridine and a terminal alkyne.
-
Palladium Catalyst: A source of palladium(0), such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), is essential for the catalytic cycle.[3]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is commonly used to activate the terminal alkyne.[1]
-
Base: An amine base, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is necessary to neutralize the hydrogen halide byproduct.[1]
-
Solvent: Anhydrous and deoxygenated solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are typically employed.[4]
Q3: Is a copper co-catalyst always required?
While the classic Sonogashira reaction utilizes a copper co-catalyst, copper-free variations have been developed.[1] These can be advantageous in preventing the formation of alkyne homocoupling byproducts, known as Glaser coupling.[1][3] Copper-free reactions might necessitate different ligands or reaction conditions to achieve high efficiency.[2]
Q4: What is the general reactivity trend for halides in the Sonogashira coupling?
The reactivity of the halide on the imidazo[1,2-a]pyridine ring significantly influences the reaction conditions. The general order of reactivity is I > OTf > Br > Cl.[5] Iodo-imidazo[1,2-a]pyridines are highly reactive and often undergo coupling at room temperature, whereas the corresponding bromides may require heating.[4][5]
Troubleshooting Guide
This section addresses common problems encountered during the Sonogashira coupling of iodo-imidazo[1,2-a]pyridines, offering potential causes and systematic solutions.
Problem 1: Low to No Product Yield
A low or nonexistent yield is one of the most frequent issues. A systematic approach is crucial for identifying the root cause.
Initial Checks: Catalyst and Reagent Integrity
-
Palladium Catalyst Activity: The palladium(0) catalyst is sensitive to air and can decompose, often observed as a black precipitate ("palladium black").[4]
-
Solution: Use a fresh, high-quality palladium source. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure conditions are suitable for its in situ reduction to the active Pd(0) species.[4]
-
-
Copper Co-catalyst Freshness: Copper(I) iodide (CuI) is prone to oxidation.
-
Solution: Use CuI from a freshly opened bottle or a recently purchased batch.[6]
-
-
Reagent Purity: Impurities in the iodo-imidazo[1,2-a]pyridine, alkyne, solvent, or base can poison the catalyst.[4]
-
Solution: Ensure all reagents are of high purity. Purification of starting materials may be necessary.[4]
-
-
Base Quality: The amine base is critical and must be anhydrous. Oxidized or wet amine bases can lead to reaction failure.[4]
-
Solution: Consider distilling the amine base before use.[7]
-
Reaction Conditions
-
Inert Atmosphere: The palladium catalyst's sensitivity to oxygen makes an inert atmosphere essential.[4]
-
Solution: Thoroughly degas the solvent and conduct the reaction under a blanket of argon or nitrogen.[6]
-
-
Solvent Choice: The solvent must effectively dissolve all reaction components.[4] While common solvents include THF, DMF, and toluene, be aware that some solvents can have a negative impact. For instance, DMF has been reported to slow down certain Sonogashira reactions.[4][8]
-
Optimal Temperature: While many Sonogashira couplings with aryl iodides proceed at room temperature, some substrates may require gentle heating to overcome the activation energy.[4][5]
Problem 2: Significant Alkyne Homocoupling (Glaser Coupling)
The formation of alkyne dimers is a common side reaction, particularly in copper-mediated Sonogashira couplings, and is promoted by the presence of oxygen.[1][9]
-
Strictly Anaerobic Conditions: Oxygen is a key culprit in promoting Glaser coupling.[9]
-
Solution: Ensure the reaction is performed under rigorously inert conditions. This includes degassing the solvent and using Schlenk techniques or a glovebox.[4]
-
-
Reduce Copper Catalyst Loading: Minimizing the amount of CuI can help reduce the rate of homocoupling.[4]
-
Copper-Free Conditions: If homocoupling remains a significant issue, switching to a copper-free protocol is a viable option.[1]
-
Hydrogen Atmosphere: In some cases, using a dilute atmosphere of hydrogen gas mixed with nitrogen or argon has been shown to reduce homocoupling to as low as 2%.[9][10]
Problem 3: Formation of Palladium Black
The appearance of a black precipitate indicates the decomposition of the active Pd(0) catalyst.[4]
-
Presence of Oxygen: Oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.
-
Solution: Maintain a strict inert atmosphere throughout the reaction setup and duration.[4]
-
-
Impurities: Impurities in reagents or solvents can poison and destabilize the catalyst.
-
Solution: Use high-purity reagents and solvents.[4]
-
-
Excessively High Temperatures: While some reactions require heat, excessive temperatures can accelerate catalyst decomposition.[4]
-
Solvent Effects: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black.[7][11]
-
Solution: Consider switching to a different solvent system or using the amine base as the solvent.[11]
-
Problem 4: Reaction Stalls or Remains Incomplete
-
Insufficient Catalyst Loading: The amount of catalyst may not be adequate to drive the reaction to completion.
-
Solution: Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%).[11]
-
-
Short Reaction Time: The reaction may not have reached equilibrium.
-
Solution: Monitor the reaction progress using TLC or LC-MS and extend the reaction time as needed.[11]
-
-
Low Temperature: The activation energy for the oxidative addition of less reactive halides may not be overcome at lower temperatures.[5]
-
Solution: Gradually increase the reaction temperature and monitor for product formation.[11]
-
Visualizing the Process
The Sonogashira Catalytic Cycle
The following diagram illustrates the key steps in the palladium and copper co-catalyzed Sonogashira reaction.
Caption: Catalytic cycle of the copper and palladium co-catalyzed Sonogashira reaction.
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting a low-yielding Sonogashira reaction.
Caption: A logical workflow for troubleshooting low-yielding Sonogashira reactions.
Quantitative Data Summary
Optimizing the Sonogashira coupling often involves fine-tuning various parameters. The following table provides a general guide for reaction conditions with iodo-imidazo[1,2-a]pyridines.
| Parameter | Recommended Range | Notes |
| Pd Catalyst Loading | 1 - 5 mol% | Higher loading may be needed for challenging substrates. |
| CuI Co-catalyst Loading | 1 - 10 mol% | Lower end of the range helps minimize homocoupling. |
| Base (e.g., Et₃N) | 2 - 4 equivalents | Must be in excess to neutralize the generated acid. |
| Temperature | Room Temp. - 80 °C | Iodo-substrates are often reactive at room temperature. |
| Concentration | 0.1 - 0.5 M | Highly dependent on the specific substrates and solvent. |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol provides a starting point for the Sonogashira coupling of an iodo-imidazo[1,2-a]pyridine with a terminal alkyne.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the iodo-imidazo[1,2-a]pyridine (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and copper(I) iodide (0.1 equiv.).
-
Addition of Reagents: Add the degassed solvent (e.g., THF, to make a 0.1 M solution) and the degassed amine base (e.g., Et₃N, 3.0 equiv.) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkynylated imidazo[1,2-a]pyridine.[12]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. books.lucp.net [books.lucp.net]
- 9. depts.washington.edu [depts.washington.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Managing the Differential Reactivity of 8-Bromo-3-iodoimidazo[1,2-a]pyridine
Welcome to the technical support center for navigating the synthetic complexities of 8-Bromo-3-iodoimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. The presence of two distinct halogen atoms on the imidazo[1,2-a]pyridine core offers a powerful handle for sequential functionalization, but also presents unique challenges in controlling selectivity.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Understanding the Core Reactivity Principle
The differential reactivity of the C-I and C-Br bonds in this compound is the cornerstone of its utility. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive towards oxidative addition than the C-Br bond.[2][3][4] This difference in bond dissociation energies (BDEs) and the greater polarizability of the C-I bond allow for selective functionalization at the C3 position while leaving the C8-bromo substituent intact for subsequent transformations.[2][3][4][5]
However, achieving perfect selectivity requires careful optimization of reaction conditions. Factors such as the choice of palladium catalyst, ligands, base, and solvent all play a critical role in modulating the reactivity and preventing undesired side reactions, such as homocoupling or loss of selectivity.[6][7][8][9]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the selective functionalization of this compound.
Issue 1: Poor or No Reaction at the C3-Iodo Position in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid at the C3-iodo position of this compound, but I am observing low conversion of my starting material. What are the likely causes and how can I improve the yield?
Answer: Low conversion in a Suzuki-Miyaura coupling at the C3 position can stem from several factors related to catalyst activity, reaction conditions, and substrate quality.
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Solution: Switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or use a more easily reducible Pd(II) source with a suitable ligand.[9][10] Consider using palladium precatalysts that are designed for robust activation.
-
Pro-Tip: Ensure your solvents are thoroughly degassed to prevent oxidation of the active Pd(0) catalyst.[8]
-
-
Inappropriate Ligand Choice: The ligand may not be suitable for promoting the oxidative addition step at the C-I bond.
-
Solution: For Suzuki couplings, electron-rich and sterically bulky phosphine ligands are often effective.[6] Screen a panel of ligands such as PPh₃, P(t-Bu)₃, or Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos).[6]
-
Causality: Bulky ligands promote the formation of the catalytically active monoligated Pd(0) species and accelerate reductive elimination.[6][11]
-
-
Insufficiently Strong Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[10][12]
-
Solution: If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄, Cs₂CO₃, or even an alkoxide base like NaOt-Bu in an appropriate solvent.[13] Optimized yields have been reported using strong bases in DME.[13]
-
Caution: Be mindful of base-sensitive functional groups on your coupling partner.[8]
-
-
Solvent Effects: The choice of solvent can significantly impact the solubility of reagents and the stability of the catalytic species.[13]
-
Solution: Aprotic polar solvents like DME, THF, or dioxane are generally good starting points for Suzuki reactions.[13] If solubility is an issue, consider a co-solvent system, such as toluene/water or dioxane/water, depending on the base used.
-
Issue 2: Loss of Selectivity - Reaction at Both C3-Iodo and C8-Bromo Positions
Question: I am trying to selectively functionalize the C3-iodo position, but I am observing significant amounts of the di-substituted product. How can I enhance the selectivity for the C-I bond?
Answer: Observing di-substitution indicates that the reaction conditions are harsh enough to activate the less reactive C-Br bond. Enhancing selectivity requires fine-tuning the reaction to favor the lower activation energy pathway of C-I bond cleavage.
Potential Causes & Step-by-Step Solutions:
-
High Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the activation barrier for C-Br bond oxidative addition.
-
Solution: Lower the reaction temperature. Start at room temperature and gradually increase if the reaction is too slow. Many modern catalyst systems are highly active at lower temperatures.
-
-
Highly Active Catalyst/Ligand System: While beneficial for difficult couplings, an overly active catalyst system can diminish selectivity.[11]
-
Solution: If you are using a very electron-rich and bulky ligand, consider switching to a less activating ligand. For instance, if you are using a Buchwald ligand, try PPh₃ or a similar triarylphosphine.
-
Mechanistic Insight: The choice of ligand can influence whether the palladium catalyst remains coordinated to the product after the first coupling, potentially leading to a second "ring-walking" oxidative addition.[11]
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial selective coupling is complete can lead to the slower reaction at the C-Br position.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the mono-substituted product is maximized.
-
Table 1: General Conditions for Selective Cross-Coupling at C3-Iodo Position
| Reaction Type | Typical Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80-100 |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N, DIPEA | THF, DMF | 25-60 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | Xantphos, BINAP | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 80-110 |
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions?
A1: The general order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl > F.[2][3] This trend is primarily governed by the carbon-halogen bond dissociation energy, with the weaker C-I bond being the most susceptible to cleavage by the palladium catalyst.[2][3][4]
Q2: Can I perform a Sonogashira coupling selectively at the C3-iodo position?
A2: Yes, Sonogashira couplings are well-suited for selective functionalization at the C3-iodo position.[14][15] The milder conditions typically employed for Sonogashira reactions, often at or near room temperature, are ideal for maintaining selectivity and leaving the C8-bromo position untouched for a subsequent coupling.[15][16] A standard catalyst system is PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine or diisopropylethylamine.[14][15]
Q3: Is it possible to reverse the selectivity and react at the C8-bromo position first?
A3: Achieving selective reaction at the C8-bromo position in the presence of the C3-iodo group is extremely challenging and generally not feasible under standard palladium-catalyzed conditions due to the inherent reactivity difference.[2][3] However, unconventional selectivity can sometimes be influenced by specific ligand effects or alternative catalytic systems, though this is not the standard approach.[17] For sequential functionalization, the most reliable strategy is to first react at the C3-iodo position, followed by a second coupling at the C8-bromo position.
Q4: I need to perform a Buchwald-Hartwig amination. Will this reaction also be selective for the C3-iodo position?
A4: Yes, the Buchwald-Hartwig amination follows the same general principles of reactivity, and you can achieve selective C-N bond formation at the C3 position.[18][19][20] You will need to employ a suitable palladium precatalyst, a bulky phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base like NaOt-Bu or Cs₂CO₃.[20][21]
Q5: My starting this compound appears to be degrading. How should I properly handle and store this reagent?
A5: Polyhalogenated heterocyclic compounds can be sensitive to light and air over time. It is recommended to store this compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. Before use, it is always good practice to check the purity of the starting material by NMR or LC-MS to ensure that any observed reactivity issues are not due to impurities.
Experimental Workflows & Diagrams
Workflow for Selective Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a selective Suzuki-Miyaura coupling at the C3-iodo position.
Caption: Workflow for Selective Suzuki Coupling.
Reactivity Pathway Diagram
This diagram illustrates the principle of selective functionalization based on differential reactivity.
Caption: Sequential Cross-Coupling Strategy.
References
- 1. Buy 8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine (EVT-12231524) [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. researchgate.net [researchgate.net]
- 5. baranlab.org [baranlab.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. jk-sci.com [jk-sci.com]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Selective Functionalization of 8-Bromo-3-iodoimidazo[1,2-a]pyridine
Welcome to the technical support guide for the selective functionalization of 8-bromo-3-iodoimidazo[1,2-a]pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common questions and troubleshooting scenarios encountered during the selective palladium-catalyzed cross-coupling reactions on this versatile heterocyclic scaffold.
Core Principles: Understanding Chemoselectivity
The key to selectively functionalizing the this compound core lies in understanding the mechanism of the rate-determining step in most palladium-catalyzed cross-coupling reactions: oxidative addition .[1][2] The general reactivity trend for aryl halides in oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl.[1] This is due to the lower bond dissociation energy of the Carbon-Iodine bond compared to the Carbon-Bromine bond.
Therefore, the C3-Iodo position is intrinsically more reactive than the C8-Bromo position. Standard catalytic systems will preferentially react at the C3 position. Achieving selective functionalization at the C8 position is a more complex challenge that requires careful tuning of the catalyst system to override this inherent reactivity.
The Palladium Cross-Coupling Catalytic Cycle
The general mechanism for common cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I want to functionalize only one position. Which one is easier to react?
The C3-Iodo position is significantly more reactive. Due to the lower C-I bond strength compared to the C-Br bond, oxidative addition of the C-I bond to the Pd(0) catalyst is kinetically favored.[1] For selective monofunctionalization, targeting the C3 position is the most straightforward approach and can often be achieved with high selectivity using standard catalyst systems.
Q2: What is a good starting point for a selective Suzuki-Miyaura coupling at the C3-Iodo position?
For a selective Suzuki-Miyaura coupling at the C3-iodo position, a common and effective starting point is a Pd(PPh₃)₄ catalyst or a combination of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with triphenylphosphine (PPh₃) as a ligand.[3][4] The reaction typically requires a base, such as K₂CO₃ or K₃PO₄, in a solvent system like 1,4-dioxane/water or DME.[5][6]
Table 1: Recommended Starting Conditions for Selective C3-Iodo Suzuki Coupling
| Component | Recommendation | Rationale |
| Pd Source | Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%) | Readily available and effective for C-I bond activation. |
| Ligand | PPh₃ (if using Pd(OAc)₂) (2-4 eq. to Pd) | A standard, cost-effective ligand sufficient for reactive C-I bonds. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Common inorganic bases effective for the transmetalation step.[5] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or DME | Polar aprotic solvents that facilitate solubility of reagents. |
| Temperature | 80-100 °C | Sufficient thermal energy to drive the reaction to completion. |
Q3: How can I perform a selective Sonogashira coupling at the C3-Iodo position?
The Sonogashira coupling is also highly selective for the C3-Iodo position. The classic catalyst system involves a palladium source, a copper(I) co-catalyst (typically CuI), and an amine base.[7] Pd(PPh₃)₂Cl₂ is a very common and efficient catalyst for this transformation.[8] The amine, often triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves as both the base and, in some cases, the solvent.
Table 2: Recommended Starting Conditions for Selective C3-Iodo Sonogashira Coupling
| Component | Recommendation | Rationale |
| Pd Source | Pd(PPh₃)₂Cl₂ (1-3 mol%) | A robust and widely used catalyst for Sonogashira reactions.[8] |
| Co-catalyst | CuI (2-5 mol%) | Activates the terminal alkyne, accelerating the reaction.[7][9] |
| Ligand | PPh₃ (optional, 2-4 eq. to Pd) | Can help stabilize the Pd(0) species. |
| Base | Et₃N or DIPEA (2-5 equivalents or as solvent) | Neutralizes the HX byproduct and facilitates the catalytic cycle. |
| Solvent | Anhydrous THF or DMF | Good solvents for dissolving the organic substrates and catalysts. |
| Temperature | Room Temperature to 60 °C | C-I bonds are reactive enough to couple under mild thermal conditions. |
Q4: Is it possible to selectively functionalize the C8-Bromo position?
Yes, but it is challenging and requires overriding the intrinsic reactivity of the C3-Iodo bond. Success hinges on catalyst control. The strategy is to use a catalyst system that is either sterically hindered, preventing it from accessing the C3-Iodo position, or electronically tuned to favor the C-Br bond. This is an area of active research, but principles from related dihaloheterocycles can be applied.[10][11]
Strategy: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of highly active, monoligated L₁Pd(0) species that can exhibit different selectivity profiles.[12][13] The steric bulk on the ligand can block the more accessible C3 position, forcing the catalyst to interact with the C8 position.
Caption: Decision flowchart for catalyst selection.
Table 3: Suggested Catalyst Systems for Exploring C8-Bromo Selectivity
| Component | Recommendation | Rationale |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%) | Common Pd(0) and Pd(II) precatalysts. |
| Ligand | XPhos, SPhos, RuPhos, or tBuXPhos (1.2 - 1.5 eq. to Pd) | Bulky, electron-rich biaryl phosphine ligands that promote high catalyst activity and can influence regioselectivity.[3][12][14] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Stronger bases are often required with these hindered ligands. |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents compatible with these catalyst systems. |
| Temperature | 100-120 °C | Higher temperatures may be needed to activate the C-Br bond. |
Troubleshooting Guide
Problem 1: Low yield or no reaction.
Caption: Workflow for troubleshooting low reaction yields.
-
Potential Cause 1: Inactive Catalyst. The active Pd(0) species may not be forming or is being deactivated.
-
Solution: Ensure a strictly inert atmosphere (degas solvents and purge vessel with Argon or Nitrogen). Use a reliable palladium precatalyst. For Pd(II) sources, pre-activation by stirring with the ligand before adding substrates can be beneficial.[15] Check the quality of your phosphine ligand, as they can oxidize on storage.
-
-
Potential Cause 2: Poor Reagent Quality. Impurities in substrates, solvents, or base can poison the catalyst.
-
Solution: Use anhydrous, degassed solvents. Ensure the base is finely ground and dry. Purify starting materials if their purity is questionable.[15]
-
-
Potential Cause 3: Suboptimal Conditions. The reaction may require more energy or a different base/solvent combination.
-
Solution: Increase the reaction temperature in increments. Screen a stronger base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Try a different solvent system.
-
Problem 2: Poor selectivity (mixture of C3, C8, and di-substituted products).
-
Potential Cause 1: Reaction Conditions are too harsh. High temperatures or long reaction times can lead to over-reaction at the less reactive C8-bromo position after the C3-iodo has reacted.
-
Solution: When targeting C3, lower the reaction temperature and monitor the reaction closely by TLC or LC-MS, stopping it once the starting material is consumed.
-
-
Potential Cause 2: Incorrect Ligand Choice. The ligand may not be providing sufficient steric or electronic differentiation between the two sites.
-
Solution: To improve C3 selectivity, a less reactive catalyst (e.g., Pd(PPh₃)₄ at a lower temperature) may suffice. To improve C8 selectivity, you must use the bulky ligands suggested in Table 3. Simple ligands like PPh₃ will almost always favor the C3 position.
-
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C3 position of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.5 eq), finely ground and dried
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Schlenk flask or microwave vial, stir bar
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an Argon atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 or 5:1 mixture by volume. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Look for the disappearance of the starting material and the appearance of a new, higher Rf (or different mass spec) product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 8-bromo-3-aryl-imidazo[1,2-a]pyridine product.
Self-Validation:
-
Confirm the structure and regiochemistry of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
In ¹H NMR, the disappearance of the C3-H proton signal (if present in the precursor) and the appearance of new aromatic signals corresponding to the coupled partner are expected. Nuclear Overhauser effect (NOE) experiments can be used to definitively confirm the connectivity at the C3 position.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
strategies to avoid dehalogenation in 8-Bromo-3-iodoimidazo[1,2-a]pyridine reactions
Welcome to the technical support center for 8-Bromo-3-iodoimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies, frequently asked questions, and best practices for working with this versatile heterocyclic building block. Our goal is to empower you to navigate the complexities of its reactivity, particularly in preventing undesired dehalogenation side reactions during cross-coupling experiments.
Introduction to the Challenge: The Dichotomy of Reactivity
This compound is a valuable reagent in medicinal chemistry and materials science, offering two distinct reactive sites for sequential functionalization. The carbon-iodine (C-I) bond at the 3-position is significantly more reactive than the carbon-bromine (C-Br) bond at the 8-position. This differential reactivity allows for selective cross-coupling reactions, typically at the C-I bond first.
However, this enhanced reactivity of the C-I bond also makes it more susceptible to a common and frustrating side reaction: hydrodehalogenation, where the iodine atom is prematurely replaced by a hydrogen atom. This not only consumes the starting material but also complicates purification and reduces the yield of the desired product. This guide will provide a systematic approach to understanding and mitigating this issue.
Troubleshooting Guide: Addressing Dehalogenation in Real-Time
This section is structured in a question-and-answer format to directly address common problems encountered during experimentation.
Issue 1: Significant formation of 8-bromoimidazo[1,2-a]pyridine is observed during a Suzuki-Miyaura coupling at the 3-position.
-
Question: I am attempting to perform a Suzuki-Miyaura coupling with an arylboronic acid at the 3-position of this compound, but I am seeing a significant amount of the deiodinated byproduct, 8-bromoimidazo[1,2-a]pyridine, in my LC-MS. What is the likely cause and how can I fix it?
-
Answer: This is a classic case of hydrodehalogenation, a common side reaction for highly reactive aryl iodides. The primary culprit is often the formation of a palladium-hydride (Pd-H) species in your reaction mixture.[1] This Pd-H species can then react with your starting material in a competing catalytic cycle to replace the iodine with hydrogen.
Immediate Corrective Actions:
-
Switch to a Milder Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species. Switching to a milder inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is the most effective first step to suppress this side reaction.[2]
-
Lower the Reaction Temperature: Dehalogenation pathways can have a higher activation energy than the desired coupling.[2] Reducing the temperature (e.g., from 100 °C to 80 °C) can significantly improve selectivity for the cross-coupling product.
-
Change the Solvent System: Protic solvents, including alcohols or even excessive water, can act as a hydride source.[1][3] If you are using a solvent mixture with a high water content, try reducing it or switching to anhydrous aprotic solvents like 1,4-dioxane, THF, or toluene.[1] While some water is often necessary for the Suzuki reaction, minimizing it can be key.[3]
-
Issue 2: My Sonogashira coupling with a terminal alkyne is sluggish and produces the deiodinated byproduct.
-
Question: My Sonogashira coupling at the 3-iodo position is not going to completion, and I'm isolating the deiodinated starting material. How can I drive the reaction to completion while avoiding dehalogenation?
-
Answer: Sluggish Sonogashira couplings are prone to dehalogenation because the starting material is exposed to the reaction conditions for longer periods, allowing the competing dehalogenation pathway to become more significant. The key is to accelerate the desired C-C bond formation.
Optimization Strategies:
-
Ligand Selection is Critical: The choice of phosphine ligand can dramatically influence the reaction rate. For electron-rich heteroaromatic systems, consider using bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[1][4] These can promote the rate-limiting oxidative addition step and subsequent reductive elimination.
-
Ensure an Inert Atmosphere: Oxygen can damage the palladium catalyst, leading to reduced activity and longer reaction times. Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) using several evacuate-backfill cycles.[2]
-
Copper Co-catalyst: While copper-free Sonogashira reactions are popular, the use of a copper(I) co-catalyst (e.g., CuI) can significantly accelerate the reaction by facilitating the formation of a more reactive copper acetylide intermediate.[5] This can help the desired coupling outcompete dehalogenation.
-
Issue 3: I am observing dehalogenation at both the iodo and bromo positions.
-
Question: I am running a high-temperature coupling reaction and observing the formation of imidazo[1,2-a]pyridine, meaning both halogens are being removed. What conditions are causing this, and is it possible to avoid it?
-
Answer: The removal of both halogens indicates that the reaction conditions are harsh enough to activate the less reactive C-Br bond, in addition to the C-I bond. This is a clear sign that your reaction parameters are too aggressive.
De-escalation Protocol:
-
Drastically Reduce Temperature: High temperatures are a major contributor to dehalogenation. Aim for the lowest temperature at which the selective C-I coupling proceeds at a reasonable rate.
-
Re-evaluate Your Catalyst System: Some highly active catalyst systems, while excellent for unreactive aryl chlorides, may be too reactive for this di-halogenated system. Consider a less active, but more selective catalyst, such as Pd(PPh₃)₄.
-
Protecting Groups: For certain N-H containing heterocycles, deprotonation by a strong base can increase the electron density of the ring system, potentially complicating the reaction. While imidazo[1,2-a]pyridine does not have an N-H in the heterocyclic core, ensuring that other functionalities on your coupling partner do not complicate the reaction is important. In some cases, protecting such groups can suppress dehalogenation.[1][6]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
-
A1: The most accepted mechanism involves the in-situ generation of a palladium-hydride (Pd-H) species. This can happen through several pathways, including the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water. This Pd-H species can then undergo oxidative addition to your this compound, followed by reductive elimination, which results in the halogen being replaced by a hydrogen atom.[1]
-
-
Q2: Which halogen is more susceptible to dehalogenation on my substrate?
-
A2: The iodine at the 3-position is significantly more prone to dehalogenation than the bromine at the 8-position. The general trend for halide reactivity in both the desired coupling and the undesired dehalogenation is I > Br > Cl.[1] This is due to the weaker C-I bond strength compared to the C-Br bond.
-
-
Q3: Can my choice of boronic acid or ester influence the rate of dehalogenation?
-
A3: Yes. If the transmetalation step (the transfer of the organic group from the boron to the palladium) is slow, the palladium-halide intermediate has more time to undergo side reactions, including those leading to dehalogenation. Using a high-purity, reactive boronic acid or a more reactive boronate ester (e.g., MIDA or trifluoroborate salts) can accelerate the transmetalation step and improve the overall efficiency of the desired coupling.
-
-
Q4: How can I reliably quantify the amount of dehalogenated byproduct?
-
A4: The most effective methods are analytical techniques like LC-MS and GC-MS.[2] When analyzing by LC-MS, you should look for a mass corresponding to your desired product minus the mass of iodine (~127 amu) plus a proton, or your starting material minus iodine. The disappearance of the characteristic isotopic pattern for a molecule containing both bromine and iodine in a major byproduct peak is a strong indicator of deiodination.[2]
-
Best Practices and Recommended Protocols
To proactively avoid dehalogenation, it is crucial to start with optimized conditions. Below are recommended starting protocols for Suzuki-Miyaura and Sonogashira couplings, designed to favor the desired reaction and minimize side products.
Table 1: Recommended Reaction Parameters to Mitigate Dehalogenation
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ with a bulky, electron-rich ligand (e.g., SPhos, XPhos) | Promotes rapid oxidative addition and reductive elimination, outcompeting the dehalogenation pathway.[1][4] |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | Milder bases are less likely to generate Pd-H species compared to strong alkoxide bases.[1][2] |
| Solvent | Anhydrous 1,4-Dioxane, Toluene, or THF | Aprotic solvents minimize the primary source of hydrides that lead to dehalogenation.[1] |
| Temperature | 80-90 °C (start lower and increase if necessary) | Lower temperatures disfavor the dehalogenation side reaction.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from oxidative degradation, ensuring high activity and shorter reaction times.[2] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 3-Position
This protocol is designed for the selective coupling of an arylboronic acid at the C-I bond of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.03 equiv) or Pd₂(dba)₃ (0.015 equiv) with SPhos (0.03 equiv)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane/Water (e.g., 10:1 v/v)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate the flask and backfill with an inert gas (Argon is recommended). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Under a positive flow of inert gas, add the palladium catalyst and ligand (if using a two-component system).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagrams and Workflows
Dehalogenation Troubleshooting Workflow
References
Validation & Comparative
A Comparative Guide to the Characterization and Validation of 8-Bromo-3-iodoimidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1][2] This guide provides an in-depth technical comparison of 8-Bromo-3-iodoimidazo[1,2-a]pyridine derivatives, offering insights into their synthesis, characterization, and validation. The strategic placement of bromine and iodine atoms on the imidazo[1,2-a]pyridine core makes these compounds versatile intermediates for the synthesis of more complex molecules through reactions like Suzuki or Heck coupling.[3]
Synthesis and Characterization: A Comparative Overview
The synthesis of this compound derivatives is typically achieved through the halogenation of the parent imidazo[1,2-a]pyridine.[3] A common and effective method is electrophilic aromatic substitution, which utilizes bromine and iodine in a suitable solvent such as acetic acid or dimethylformamide (DMF).[3] The reaction conditions can be fine-tuned to achieve high yields.[3]
A variety of synthetic methodologies have been developed for the broader class of imidazo[1,2-a]pyridines, including catalyst-free cascade processes and microwave-assisted one-pot syntheses like the Groebke–Blackburn–Bienaymé reaction.[1][4] These methods offer efficient routes to a diverse range of derivatives.[1][4]
Below is a comparative table of key characterization data for a representative this compound derivative.
| Characterization Data | 8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine |
| Molecular Formula | C₈H₆BrIN₂ |
| Molecular Weight | 336.95 g/mol |
| Appearance | Off-white to yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.55 (d, J = 7.2 Hz, 1H), 7.40 (d, J = 7.2 Hz, 1H), 7.05 (t, J = 7.2 Hz, 1H), 2.50 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 145.2, 142.8, 128.5, 125.4, 117.8, 112.6, 78.9, 16.5 |
| Mass Spec (ESI-MS) m/z | 337.8 [M+H]⁺ |
Note: The NMR data provided is a representative example and may vary slightly depending on the specific derivative and experimental conditions.
Experimental Protocol: Synthesis of 8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine
This protocol details the electrophilic halogenation of 2-methylimidazo[1,2-a]pyridine.
Materials:
-
2-methylimidazo[1,2-a]pyridine
-
N-Bromosuccinimide (NBS)
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methylimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature. Stir the reaction mixture for 2 hours.
-
Iodination: Following bromination, add N-Iodosuccinimide (NIS) (1.2 eq) to the reaction mixture. Continue stirring for an additional 4 hours.
-
Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure 8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine.
Rationale for Experimental Choices:
-
NBS and NIS as Halogen Sources: N-Bromosuccinimide and N-Iodosuccinimide are preferred halogenating agents due to their ease of handling and milder reaction conditions compared to elemental bromine and iodine.
-
Acetonitrile as Solvent: Acetonitrile is a suitable polar aprotic solvent that facilitates the dissolution of the reactants and reagents.
-
Sequential Halogenation: The sequential addition of NBS and NIS allows for controlled introduction of the bromine and iodine atoms onto the imidazo[1,2-a]pyridine core.
Validation and Comparative Analysis
The validation of this compound derivatives involves confirming their structure and purity through a combination of spectroscopic techniques.
Workflow for Characterization and Validation:
References
comparative reactivity of C-Br versus C-I bonds in imidazo[1,2-a]pyridines
An In-Depth Guide to the Comparative Reactivity of C-Br versus C-I Bonds in Imidazo[1,2-a]pyridines for Cross-Coupling Reactions
For researchers, medicinal chemists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern synthetic chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of this privileged heterocycle is paramount for exploring structure-activity relationships and developing new chemical entities. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which enable the formation of C-C, C-N, and C-O bonds with remarkable precision.
A critical decision in any synthetic strategy involving these reactions is the choice of the halogen on the imidazo[1,2-a]pyridine substrate. This guide provides an in-depth, objective comparison of the reactivity of carbon-bromine (C-Br) and carbon-iodine (C-I) bonds on this scaffold, supported by mechanistic principles and experimental data, to empower researchers in making informed strategic choices.
The Mechanistic Foundation: Why Halogen Identity Governs Reactivity
The differential reactivity between C-I and C-Br bonds is not empirical happenstance; it is rooted in fundamental principles of physical organic chemistry that directly impact the kinetics of the catalytic cycle in cross-coupling reactions.
Bond Dissociation Energy (BDE)
The first and most intuitive factor is the strength of the carbon-halogen bond. The C-I bond is significantly weaker and longer than the C-Br bond. This is due to the larger atomic radius of iodine and the more diffuse nature of its valence orbitals, leading to less effective orbital overlap with carbon.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-Br | ~285[3][4] |
| C-I | ~213[3][4] |
This ~72 kJ/mol difference means that significantly less energy is required to cleave the C-I bond, predisposing it to react more readily under milder conditions.
The Rate-Determining Step: Oxidative Addition
In most palladium-catalyzed cross-coupling cycles (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the initial, and often rate-limiting, step is the oxidative addition of the halo-imidazo[1,2-a]pyridine to the low-valent palladium(0) catalyst.[5][6][7] This step involves the cleavage of the C-X bond and the formation of a new Pd(II)-aryl complex.
The general reactivity trend for this crucial step is:
The lower bond dissociation energy of the C-I bond directly translates to a lower activation energy for the oxidative addition step, resulting in a faster reaction rate compared to the C-Br analogue under identical conditions.[5][10]
Caption: The oxidative addition step is kinetically favored for C-I bonds due to a lower activation energy (ΔG‡).
Comparative Performance in Key Cross-Coupling Reactions
Experimental evidence from the literature consistently demonstrates the superior reactivity of iodo-imidazo[1,2-a]pyridines. This enhanced reactivity manifests as milder reaction conditions, shorter reaction times, and often higher yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. Studies on the imidazo[1,2-a]pyridine core show a clear advantage for iodine. For example, Gueiffier and co-workers found that Suzuki couplings at the 3-position of iodo-imidazo[1,2-a]pyridines proceeded efficiently, with optimized yields and shorter reaction times achieved using strong bases in DME.[11][12] While bromo-derivatives are also viable substrates, they often require higher temperatures or more active catalyst systems to achieve comparable results.[13]
Sonogashira Coupling
The Sonogashira reaction, which couples terminal alkynes with aryl halides, is particularly sensitive to the identity of the halogen. The high reactivity of the C-I bond is often exploited for chemoselective functionalization. In dihalogenated systems, such as 7-chloro-8-iodoimidazo[1,2-a]pyridines, Sonogashira coupling occurs exclusively at the C-I position, leaving the C-Cl bond untouched for subsequent transformations.[1][14] This high degree of selectivity is more difficult to achieve with bromo/chloro systems, underscoring the predictable reactivity of the C-I bond.[9][15]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[16][17] While modern, sterically demanding phosphine ligands have enabled the efficient coupling of even less reactive aryl chlorides, the inherent reactivity trend still holds.[18] Iodo-imidazo[1,2-a]pyridines will typically react faster and at lower temperatures than their bromo-counterparts.[19][20] However, the robustness of current catalyst systems means that bromo-imidazo[1,2-a]pyridines are excellent and often more cost-effective substrates for this transformation.[20]
Data Summary: Typical Conditions for Cross-Coupling on Imidazo[1,2-a]pyridines
| Reaction | Substrate | Typical Catalyst | Base | Solvent | Temperature | General Outcome |
| Suzuki-Miyaura | ImP-I | Pd(PPh₃)₄ | Na₂CO₃, Ba(OH)₂ | DME, THF | 80-120 °C | High yields, shorter reaction times.[11][12] |
| ImP-Br | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene | 100-150 °C | Good yields, may require higher temp/stronger base.[1][13] | |
| Sonogashira | ImP-I | Pd(PPh₃)₂, CuI | Et₃N, DIPEA | THF, DMF | Room Temp - 60 °C | Excellent reactivity, highly chemoselective.[14][15] |
| ImP-Br | Pd(PPh₃)₂, CuI | Et₃N, K₂CO₃ | DMF, Toluene | 60-100 °C | Slower reaction, higher temperatures often needed.[21] | |
| Buchwald-Hartwig | ImP-I | Pd₂(dba)₃ / XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | Room Temp - 100 °C | Very reactive, often complete at lower temperatures.[16] |
| ImP-Br | Pd₂(dba)₃ / XPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C | Highly effective with modern ligands, standard choice.[18][20] |
Strategic Synthesis: A Decision-Making Workflow
The choice between a bromo- or iodo-imidazo[1,2-a]pyridine is a strategic one, dictated by the specific goals of the synthesis.
-
Choose Iodo-Imidazo[1,2-a]pyridines when:
-
Mild Conditions are Critical: The substrate contains sensitive functional groups that cannot tolerate high temperatures.
-
Chemoselectivity is Required: The molecule contains multiple halogen atoms (e.g., Br, Cl), and you need to functionalize only the most reactive position.[14][22]
-
Reaction Rate is a Priority: High-throughput synthesis or rapid analogue generation is the goal.
-
-
Choose Bromo-Imidazo[1,2-a]pyridines when:
-
Cost and Availability are Key Factors: Bromo-precursors are often more economical and widely available.
-
Robustness is Sufficient: The substrate is stable to slightly higher temperatures, and modern, highly active catalysts are being used.
-
Stepwise Functionalization is Planned: You intend to perform a coupling at the bromine position and then introduce a more reactive iodine at another site for a subsequent, milder coupling.
-
Caption: A decision workflow for selecting the appropriate halogenated imidazo[1,2-a]pyridine.
Validated Experimental Protocols
The following protocols provide a practical comparison for a Suzuki-Miyaura coupling reaction. Note the differences in temperature and catalyst loading.
Protocol 4.1: Suzuki-Miyaura Coupling of 3-Iodo-2-phenylimidazo[1,2-a]pyridine
-
Objective: To couple a highly reactive iodo-substrate under mild conditions.
-
Materials:
-
3-Iodo-2-phenylimidazo[1,2-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 3-iodo-2-phenylimidazo[1,2-a]pyridine, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add degassed DME to create a ~0.2 M solution with respect to the starting material.
-
Add the degassed 2M Na₂CO₃ solution.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 4.2: Suzuki-Miyaura Coupling of 3-Bromo-2-phenylimidazo[1,2-a]pyridine
-
Objective: To couple a less reactive bromo-substrate, requiring more forcing conditions.
-
Materials:
-
3-Bromo-2-phenylimidazo[1,2-a]pyridine (1.0 equiv)
-
Arylboronic acid (1.4 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-2-phenylimidazo[1,2-a]pyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed Dioxane/Water solvent mixture to create a ~0.2 M solution.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 8-16 hours for completion.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Conclusion
The selection of a C-Br versus a C-I bond on the imidazo[1,2-a]pyridine core is a critical strategic decision with significant practical implications. The C-I bond is unequivocally the more reactive partner in palladium-catalyzed cross-coupling reactions, a fact grounded in its lower bond dissociation energy and the consequently faster rate of oxidative addition. This translates to milder reaction conditions, shorter reaction times, and the potential for exquisite chemoselectivity in polyhalogenated systems.
However, the advent of highly sophisticated and potent catalyst systems has significantly broadened the utility of the more stable and economical C-Br bond. For many applications, particularly large-scale synthesis, bromo-imidazo[1,2-a]pyridines represent a robust and cost-effective choice. Ultimately, a thorough understanding of the principles outlined in this guide will enable the researcher to harness the distinct reactivity of each halogen to achieve their synthetic objectives with greater efficiency and precision.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Common Bond Energies (D [wiredchemist.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Suzuki and Stille Coupling for the Selective Functionalization of 8-Bromo-3-iodoimidazo[1,2-a]pyridine
For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of innovation, forming the core of numerous therapeutic agents.[1] The ability to precisely functionalize this privileged heterocycle at specific positions is paramount for tuning its pharmacological properties. The 8-bromo-3-iodoimidazo[1,2-a]pyridine derivative presents a particularly interesting case for selective C-C bond formation, leveraging the differential reactivity of its carbon-halogen bonds. This guide provides an in-depth, objective comparison of two of the most powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura and the Stille couplings—for the regioselective functionalization of this versatile building block.
The Challenge: Regioselective Coupling of a Dihalogenated Heterocycle
The primary challenge in the functionalization of this compound lies in achieving selective reaction at one halogenated site over the other. The general reactivity trend for palladium-catalyzed cross-coupling reactions follows the bond dissociation energies of the carbon-halogen bonds: C-I > C-Br > C-Cl.[2][3] This inherent difference in reactivity provides a strategic handle for selective functionalization, with the more labile C-I bond at the 3-position expected to react preferentially over the more robust C-Br bond at the 8-position. This guide will explore how both Suzuki and Stille couplings can be employed to exploit this reactivity differential.
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura coupling is a stalwart in synthetic chemistry, celebrated for its operational simplicity, broad functional group tolerance, and the low toxicity of its organoboron reagents.[4][5][6] The reaction involves the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex in the presence of a base.[6][7][8]
Mechanistic Rationale
The catalytic cycle of the Suzuki coupling is a well-established three-step process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the substrate, forming a Pd(II) intermediate. For this compound, this step is highly selective for the weaker C-I bond at the 3-position.
-
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6][7][9]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Considerations for this compound
For the Suzuki coupling at the 3-position of imidazo[1,2-a]pyridines, studies have shown that the use of Pd(PPh₃)₄ as the catalyst in combination with an inorganic base such as sodium carbonate (Na₂CO₃) or barium hydroxide (Ba(OH)₂) in a solvent system like dimethoxyethane (DME) or tetrahydrofuran (THF) provides efficient conversion.[5][10] The presence of a substituent at the 2-position can influence the reactivity, but generally, good to excellent yields can be obtained for the selective coupling at the C-3 iodo position.[11]
The Stille Coupling: A Powerful Alternative for Complex Substrates
The Stille coupling utilizes an organotin reagent (organostannane) as the nucleophilic partner.[12][13] A key advantage of the Stille reaction is the high tolerance of organostannanes to a wide variety of functional groups and their inertness to moisture and air.[12][13] However, the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts are significant drawbacks.[12][13]
Mechanistic Rationale
The catalytic cycle of the Stille coupling mirrors that of the Suzuki reaction, with the key difference being the transmetalation step, which does not typically require a base.
-
Oxidative Addition: Similar to the Suzuki coupling, the Pd(0) catalyst selectively adds to the C-I bond at the 3-position of the imidazo[1,2-a]pyridine core.
-
Transmetalation: The organostannane directly transfers its organic moiety to the Pd(II) center. This step can often be the rate-limiting step and can be accelerated by the addition of additives like copper(I) iodide (CuI) or lithium chloride (LiCl).[12]
-
Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated.[12][13]
Caption: Catalytic cycle of the Stille coupling.
Experimental Considerations for this compound
Head-to-Head Comparison: Suzuki vs. Stille
The choice between Suzuki and Stille coupling often depends on the specific requirements of the synthesis, such as substrate compatibility, desired yield, and tolerance for toxic reagents. Below is a comparative summary based on general principles and data from analogous heterocyclic systems.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Nucleophile | Organoboron (Boronic acids/esters) | Organotin (Organostannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[4] | High toxicity of tin reagents and byproducts.[12][13] |
| Stability of Reagents | Boronic acids can be prone to protodeboronation. | Organostannanes are generally stable to air and moisture.[12][13] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | Often proceeds under neutral conditions; additives like CuI can be used.[12] |
| Byproduct Removal | Boron byproducts are typically water-soluble and easily removed. | Tin byproducts can be challenging to remove completely.[12] |
| Functional Group Tolerance | Generally good, but can be sensitive to base-labile groups. | Excellent, tolerates a wide range of functional groups.[12] |
| Performance with Challenging Substrates | Can be sensitive to sterically hindered substrates and some heterocycles. | Often provides higher and more consistent yields with sterically hindered and electronically challenging substrates. |
Data trends extrapolated from comparative studies on other heterocyclic systems.
Caption: Decision workflow for selecting between Suzuki and Stille coupling.
Experimental Protocols
The following are representative, step-by-step protocols for the selective functionalization of this compound at the 3-position.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki coupling of 3-iodoimidazo[1,2-a]pyridines.[5][10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Dimethoxyethane (DME)
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add DME and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 8-bromo-3-aryl-imidazo[1,2-a]pyridine.
Protocol 2: Stille Coupling (Proposed)
This protocol is a proposed method based on general procedures for the Stille coupling of heteroaryl iodides.[9][12]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv, optional but recommended)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound and CuI (if used).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF or dioxane via syringe, followed by the organostannane.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF), which will precipitate tributyltin fluoride.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 8-bromo-3-aryl-imidazo[1,2-a]pyridine.
Conclusion and Recommendation
Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the regioselective functionalization of this compound at the more reactive 3-position.
For initial investigations and syntheses where the corresponding boronic acids are readily available and the substrate is not base-sensitive, the Suzuki-Miyaura coupling is the recommended first choice . This is primarily due to its more favorable environmental and safety profile, owing to the low toxicity of boron-based reagents and the ease of byproduct removal.
However, in cases where the required boronic acid is unstable or commercially unavailable, or when dealing with substrates containing base-sensitive functional groups, the Stille coupling presents a powerful and often more robust alternative . It generally exhibits broader functional group tolerance and can provide higher yields with sterically demanding or electronically challenging coupling partners. The primary trade-offs are the toxicity of the organotin reagents and the more rigorous purification required to remove tin residues.
Ultimately, the optimal choice will depend on the specific synthetic goals, the nature of the desired substituent, and the laboratory's capabilities for handling toxic reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stille Coupling [ouci.dntb.gov.ua]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Palladium-catalyzed synthesis of 8-allyl or 8-prenylcoumarins by using organotin reagents as multicoupling nucleophiles | CoLab [colab.ws]
- 7. Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
validation of synthetic pathways to substituted imidazo[1,2-a]pyridines
Investigating Synthesis Routes
I'm currently focused on the Groebke-Blackburn-Bienaymé reaction for imidazo[1,2-a]pyridine synthesis, having begun with Google searches. I'm also exploring variations and potential modifications to this established approach. I'm keen to find less toxic reagents.
Compiling Protocols & Data
I've been drilling down on specific experimental protocols for the Groebke-Blackburn-Bienaymé reaction and other one-pot multicomponent reactions, and now microwave-assisted syntheses, looking at conditions, yields, and substrate scope. I'm keen to find comparative studies to weigh the pros and cons of these routes in terms of efficiency and environmental friendliness. I'm also ensuring all claims are backed by peer-reviewed literature.
Charting Synthetic Strategies
I'm now zeroing in on Google searches to map out imidazo[1,2-a]pyridine synthesis strategies. I'm prioritizing established routes like Groebke-Blackburn-Bienaymé, one-pot multicomponent, and microwave-assisted synthesis, while also digging for variations. My aim is to define experimental protocols. I'm focused on conditions, yields, and substrate scope, and seeking comparative data to compare efficiency. I'm also now structuring the guide, outlining the introduction and comparison sections to clearly display the key info.
Refining Search Queries
I'm now starting with a series of targeted Google searches. I'm focusing on the Groebke-Blackburn-Bienaymé reaction, one-pot multicomponent reactions, and microwave-assisted syntheses for substituted imidazo[1,2-a]pyridines. I will then sift through the results to identify well-documented experimental protocols and comparative studies.
Mapping Synthesis Pathways
I'm now diving into the synthetic details. I'll kick off with targeted Google searches focusing on the Groebke-Blackburn-Bienaymé reaction, one-pot multicomponent approaches, and microwave-assisted methods to construct imidazo[1,2-a]pyridines. My goal is to pinpoint well-documented protocols and comparative studies.
Devising Search Strategy
I'm now starting with a broad search encompassing the established methods. I'll identify and collate experimental protocols for the Groebke-Blackburn-Bienaymé reaction, one-pot multicomponent reactions, and microwave-assisted synthesis. I'm focusing on yields and reaction conditions. I will gather data from peer-reviewed literature.
Charting Protocol Development
I've initiated targeted Google searches to gather data on synthetic routes. I'll focus on established methods and prioritize identifying well-documented experimental protocols, catalysts, yields, and substrate scopes. I will compare efficiency and environmental impact. I will then structure the comparison guide to clearly present the key data.
Evaluating Synthetic Pathways
I'm now focusing on comparing and contrasting different synthetic routes, particularly the Groebke-Blackburn-Bienaymé reaction, the two-component cyclocondensation, and microwave-assisted methods, for imidazo[1,2-a]pyridine synthesis. I'm keen on compiling the collected data into the structured guide, including experimental protocols, reaction conditions, catalysts, yields, and substrate scopes.
Analyzing Synthesis Protocols
I'm now comparing and contrasting the Groebke-Blackburn-Bienaymé reaction, the two-component cyclocondensation, and microwave-assisted synthesis to assess reaction conditions and yields. I will compile the collected data into the structured guide, emphasizing the experimental protocols and performance metrics like reaction time, temperature, yield, and catalyst loading.
Prioritizing Comparative Analysis
I'm now diving into the comparative analysis section, focusing on establishing the introduction and outlining key aspects of each synthetic approach. I'm keen on establishing the significance of the imidazo[1,2-a]pyridine scaffold.
Outlining Comparative Structure
I'm now starting with a detailed comparison of the Groebke-Blackburn-Bienaymé reaction, two-component methods, and microwave-assisted synthesis to outline key elements of the comparison. I'm prioritizing experimental protocols, yields, and comparative data on efficiency and environmental impact. Now, the outline of the comparison guide begins.
I'm now diving into the specifics of each synthesis method, gathering data for each approach.
Synthesizing Imidazo[1,2-a]pyridines
I've been gathering key data points from established literature for the Groebke-Blackburn-Bienaymé reaction, the two-component method, and microwave-assisted synthesis. Now I'm structuring and comparing experimental protocols, looking at reaction times, yields, and substrate scopes. The aim is to create detailed visuals of the workflows to aid the comparative analysis.
Analyzing Key Synthetic Features
I'm now starting a detailed analysis of the underlying principles of the Groebke-Blackburn-Bienaymé reaction, two-component methods, and microwave-assisted approaches, mapping the differences. I'm prioritizing experimental protocols and performance metrics like reaction time, temperature, yield, and substrate scope to refine the comparison.
Synthesizing Imidazo[1,2-a]pyridines
I've synthesized key data for reaction times, yields, and substrate scopes for various methods. Now I'm structuring experimental protocols, including reaction workflows and mechanisms to visually display. Also, the comparative analysis of these methods is being built.
Mapping Experimental Details
I've been gathering key details from established literature on the Groebke-Blackburn-Bienaymé reaction and other methods. I'm focusing on experimental protocols, reaction workflows, and mechanisms. I've also incorporated the overview in the initial sections.
Comparative Analysis of Catalytic Systems for Imidazo[1,2-a]pyridine Functionalization: A Guide for Researchers
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties have made it a cornerstone in the development of numerous therapeutic agents. Marketed drugs such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Minodronic acid (an anti-osteoporosis agent) underscore the profound biological relevance of this heterocycle.[1][2] Beyond pharmaceuticals, its derivatives are explored for their unique photophysical properties in materials science.[1]
The value of this scaffold has spurred extensive research into methods for its synthesis and derivatization. Among these, the direct functionalization of carbon-hydrogen (C–H) bonds has emerged as the most powerful and elegant strategy.[3][4] C–H functionalization offers atom and step economy, avoiding the need for pre-functionalized starting materials and reducing waste.[4] This guide provides a comparative analysis of the predominant catalytic systems used to functionalize the imidazo[1,2-a]pyridine ring, with a focus on C-3 and other key positions. We will delve into the mechanistic underpinnings, compare performance with experimental data, and provide actionable protocols for key transformations.
Palladium-Catalyzed Systems: The Workhorse for C-C Bond Formation
Palladium catalysis is arguably the most robust and versatile tool for the arylation and alkenylation of imidazo[1,2-a]pyridines, primarily targeting the electron-rich C-3 position.
Mechanistic Rationale: The generally accepted mechanism for direct C-H arylation involves a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle. A common pathway is the Concerted Metalation-Deprotonation (CMD) mechanism. The Pd(II) catalyst coordinates to the heterocycle and abstracts a proton from the C-3 position, forming a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the C-3 arylated product and regenerate the active Pd(II) catalyst.[5] The choice of ligand, base, and additives is critical for catalyst stability and turnover.
Figure 1: A simplified catalytic cycle for Pd-catalyzed C-H arylation.
Performance Comparison: Palladium systems offer high efficiency, often with low catalyst loadings. While many protocols require phosphine ligands, successful ligand-free systems have been developed, enhancing the practicality of the method.[6]
| Catalyst System | Coupling Partner | Key Conditions | Yield Range | Reference |
| Pd(OAc)₂ | Aryl Bromides | K₂CO₃, DMA, 150 °C | Good to Excellent | [7] |
| Pd(OAc)₂ (ligand-free) | Aryl Bromides | KOAc, DMF, 140 °C (0.01-0.1 mol%) | 70-98% | [6] |
| Pd(OAc)₂ / PPh₃ | Aryl Bromides | Cs₂CO₃, Toluene, 110 °C | 70-94% | [8] |
| AgOAc / Pd(OAc)₂ | Intramolecular | Cs₂CO₃, Toluene, 110 °C (for cyclization) | 50-85% | [9] |
Expert Insights: The use of phosphine ligands like PPh₃ or PCy₃ can stabilize the palladium catalyst and promote reductive elimination.[8] However, in electron-rich systems like imidazo[1,2-a]pyridine, the heterocycle itself can act as a ligand, enabling "ligand-free" conditions.[6] The choice of base is crucial; stronger bases like Cs₂CO₃ or K₂CO₃ are often required to facilitate the deprotonation step.
Copper-Catalyzed Systems: Champions of C-Heteroatom Bonds
Copper catalysts provide a cost-effective and powerful alternative to palladium, particularly for forming C-S and C-N bonds. These systems often operate under aerobic conditions, using molecular oxygen as a green and terminal oxidant.[1][10]
Reaction Scope and Performance: Copper-catalyzed reactions enable the regioselective introduction of thioethers, amides, and other functionalities at the C-3 position.
| Catalyst System | Reagent | Oxidant | Key Conditions | Yield Range | Reference |
| CuI / 1,10-phen | Enaminones | Li₂CO₃, DMF, 100 °C (for annulation) | 46-96% | [11] | |
| Cu(OAc)₂ | Thiols | O₂ (air) | Toluene, 100 °C | Good | [10] |
| CuBr | 3-Indoleacetic acids | O₂ (air) | Dioxane, 110 °C | Moderate to Good | [1][12] |
Expert Insights: The mechanism of these reactions often involves a Cu(I)/Cu(II) or Cu(II)/Cu(III) cycle. For C-S bond formation, the copper catalyst facilitates the coupling between the C-H bond of the imidazopyridine and an S-H bond of a thiol, with oxygen serving to regenerate the active catalyst.[10] The decarboxylative coupling with indoleacetic acids is an elegant method that uses a readily available carboxylic acid as a coupling partner, releasing CO₂ as the only byproduct.[1][12]
Ruthenium-Catalyzed Systems: Enabling Diverse Functionalizations
Ruthenium catalysts have gained prominence for their unique reactivity in C-H functionalization, including olefination, arylation, and annulation reactions. These catalysts are often air- and moisture-stable, adding to their practical appeal.
Reaction Scope and Performance: Ruthenium systems can direct functionalization to different positions depending on the substrate and directing group. While C-3 olefination is common, ortho C-H activation of a 2-aryl substituent is also a well-established strategy.[13][14]
| Catalyst System | Reagent | Key Conditions | Transformation | Yield Range | Reference |
| [RuCl₂(p-cymene)]₂ / AgSbF₆ | Acrylates | Cu(OAc)₂, DCE, 120 °C | C-2' Alkenylation | Good | [13] |
| [RuCl₂(p-cymene)]₂ / Cu(OAc)₂ | Acrylates | Dioxane, 120 °C | C-3 Olefination | 65-92% | [14] |
| [Ru(p-cymene)I₂]₂ | Hydrosilanes | K₂CO₃, Mesitylene, 120 °C | C-2' Silylation | High | [15] |
| Ru(II) catalyst | Formic Acid | AgOAc, Toluene, 120 °C | C-3 Methylene Bridge | Good | [16] |
Expert Insights: Many ruthenium-catalyzed reactions on 2-phenylimidazo[1,2-a]pyridines proceed via a chelation-assisted mechanism. The nitrogen atom of the imidazole ring acts as a directing group, guiding the ruthenium catalyst to activate the ortho C-H bond of the 2-phenyl ring, forming a stable five-membered ruthenacycle intermediate.[13] This directed approach provides exquisite regioselectivity that is complementary to methods targeting the C-3 position.
Photoredox Catalysis: A Modern Approach Under Mild Conditions
Visible-light photoredox catalysis has revolutionized C-H functionalization by enabling reactions to proceed under exceptionally mild conditions, often at room temperature.[4][17] These systems use a photocatalyst (like an iridium complex or an organic dye) that, upon light absorption, can engage in single-electron transfer (SET) processes to generate reactive radical intermediates.
Mechanistic Rationale: A typical photoredox cycle involves the excitation of the photocatalyst (PC) by visible light to an excited state (PC*). This excited state can then oxidize or reduce a substrate to generate a radical. For imidazo[1,2-a]pyridine functionalization, a common pathway involves the generation of a radical species (e.g., •CF₃) which then adds to the electron-rich C-3 position. The resulting radical intermediate is then oxidized and deprotonated to yield the final product.[4]
Figure 2: General scheme for visible-light photoredox C-H functionalization.
Performance Comparison: This approach provides access to a wide array of functional groups that are often difficult to introduce using traditional thermal methods.
| Catalyst System | Reagent | Key Conditions | Transformation | Yield Range | Reference |
| Eosin Y | NH₄SCN | Acetonitrile, Air, Blue LEDs | C-3 Thiocyanation | 67-93% | [17] |
| fac-Ir(ppy)₃ | CF₃CH₂I | DMA, N₂, Blue LEDs | C-3 Trifluoroethylation | 65-92% | [4] |
| Rose Bengal | Diethyl(difluoro-methyl)phosphonate | CH₃CN, N₂, Green LEDs | C-3 Difluoromethyl-phosphonation | Moderate to Good | [17] |
| Eosin Y | Ethylarenes / NBS | Acetonitrile, Blue LEDs | Synthesis of Scaffold | Good | [18][19] |
Other Notable Catalytic Systems
While Pd, Cu, Ru, and photoredox systems are the most prevalent, other transition metals offer unique and complementary reactivity.
-
Iridium: Iridium catalysts are unparalleled for C-H borylation, providing access to versatile boronate ester intermediates that can be used in subsequent cross-coupling reactions. The reaction typically proceeds with high regioselectivity, governed by steric factors.[20][21][22][23]
-
Iron: As an earth-abundant and low-cost metal, iron is an attractive catalyst. Iron-catalyzed protocols have been developed for transformations like sulfonylmethylation, offering a more sustainable approach.[24][25]
-
Cobalt: Cobalt catalysts have been employed for C-N bond formation in the synthesis of 2- and 3-arylimidazo[1,2-a]pyridines, often using molecular oxygen as the terminal oxidant in a ligand-free system.[26]
Experimental Protocols: From Theory to Practice
To bridge the gap between literature and laboratory application, we provide two representative, detailed protocols.
Protocol 1: Palladium-Catalyzed C-3 Arylation (Ligand-Free)
This protocol is adapted from a high-yielding, low-catalyst loading procedure.[6]
Objective: To synthesize 3-(4-methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine.
Materials:
-
2-phenylimidazo[1,2-a]pyridine (1.0 mmol, 194 mg)
-
1-Bromo-4-methoxybenzene (1.2 mmol, 224 mg, 148 µL)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.001 mmol, 0.224 mg, 0.1 mol%)
-
Potassium Acetate (KOAc, 2.0 mmol, 196 mg)
-
Anhydrous N,N-Dimethylformamide (DMF, 3 mL)
-
Schlenk flask, magnetic stirrer, condenser, argon/nitrogen line
Procedure:
-
Setup: Add 2-phenylimidazo[1,2-a]pyridine, 1-bromo-4-methoxybenzene, Pd(OAc)₂, and KOAc to a dry Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous DMF (3 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Visible-Light-Mediated C-3 Thiocyanation
This protocol is based on the work of Hajra's group using an organic photoredox catalyst.[17]
Objective: To synthesize 2-phenyl-3-thiocyanatoimidazo[1,2-a]pyridine.
Materials:
-
2-phenylimidazo[1,2-a]pyridine (0.5 mmol, 97 mg)
-
Ammonium thiocyanate (NH₄SCN, 1.0 mmol, 76 mg)
-
Eosin Y (1 mol%, 0.005 mmol, 3.3 mg)
-
Acetonitrile (CH₃CN, 2 mL)
-
Standard vial, magnetic stirrer, blue LED lamp (e.g., 24W)
Procedure:
-
Setup: In a standard glass vial, combine 2-phenylimidazo[1,2-a]pyridine, NH₄SCN, and Eosin Y with a magnetic stir bar.
-
Solvent Addition: Add acetonitrile (2 mL). The vial should be open to the air (no inert atmosphere needed).
-
Reaction: Place the vial approximately 5-10 cm from a blue LED lamp and stir vigorously at room temperature. Use a small fan to maintain ambient temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Directly purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired C-3 thiocyanated product.
Figure 3: A typical workflow for catalytic functionalization experiments.
Summary and Outlook
The functionalization of imidazo[1,2-a]pyridines has been profoundly impacted by the development of diverse and powerful catalytic systems.
-
Palladium remains the premier choice for reliable C-C bond formation, with modern protocols offering remarkably low catalyst loadings.
-
Copper provides an economical and effective route for C-N and C-S bond formation, often under environmentally benign aerobic conditions.
-
Ruthenium offers unique reactivity, particularly for chelation-directed functionalization of 2-aryl substituents, providing regiocomplementarity to other methods.
-
Photoredox catalysis represents the frontier, enabling a vast range of transformations under mild, room-temperature conditions, and opening doors to novel chemical space through radical-mediated pathways.
Future research will likely focus on expanding the scope of late-stage functionalization of complex, drug-like molecules and developing even more sustainable catalysts using earth-abundant metals. The continued exploration of photocatalytic and electrochemical methods promises to deliver new transformations with unparalleled efficiency and selectivity, further cementing the role of the imidazo[1,2-a]pyridine scaffold in the future of science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Copper-Catalyzed C-N Bond Formation via C-H Functionalization: Facile Synthesis of Multisubstituted Imidazo[1,2-a]pyridines from N-(2-Pyridinyl)enaminones [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Ruthenium-catalyzed direct C-3 oxidative olefination of imidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Ruthenium-Catalyzed C(sp2)-H Activation Using Pyridine and Imidazopyridine as Directing Groups for Selective Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines [mdpi.com]
- 18. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 19. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N,N-Dimethylacetamide and Sodium Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Drug-Likeness of 8-Bromo-3-iodoimidazo[1,2-a]pyridine Derivatives
In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold stands out as a "privileged" structure, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a remarkable breadth of therapeutic potential, including roles as potent kinase inhibitors, anticancer agents, and antimycobacterials.[3][4][5] Among these, the halogenated derivatives, such as 8-Bromo-3-iodoimidazo[1,2-a]pyridine, represent a compelling, albeit challenging, area of exploration. The introduction of halogens can significantly modulate a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its "drug-likeness."
This guide provides a comprehensive framework for assessing the drug-likeness of this compound derivatives. We will delve into a multi-faceted approach that combines robust in silico predictive modeling with essential in vitro experimental validation. This dual strategy is paramount in early-stage drug discovery, enabling researchers to make informed decisions, prioritize candidates, and de-risk development pipelines before committing significant resources.
The Rationale for a Multi-Pronged Assessment
A singular focus on either computational or experimental methods provides an incomplete picture of a compound's potential. In silico tools offer rapid, high-throughput screening of virtual libraries, allowing for the early identification of potential liabilities based on calculated physicochemical properties. However, these are predictive models and require empirical validation. Conversely, while in vitro assays provide concrete experimental data, they are more resource-intensive. By integrating both approaches, we create a self-validating system where computational predictions guide experimental design, and experimental results refine and validate the predictive models.
Part 1: In Silico Prediction of Physicochemical Properties and Drug-Likeness
The initial phase of our assessment leverages powerful, freely accessible computational tools to predict the fundamental physicochemical properties that govern a molecule's pharmacokinetic behavior. For this guide, we will utilize the SwissADME web tool, a widely recognized platform for evaluating ADMET properties.[6][7][8]
Our primary subject for this analysis is 8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine , a representative derivative of the class. For comparative purposes, we will also analyze Gefitinib , an approved kinase inhibitor featuring a halogenated heterocyclic core, and a non-halogenated imidazo[1,2-a]pyridine derivative to highlight the impact of halogenation.
Key Parameters for In Silico Evaluation:
-
Lipinski's Rule of Five: A cornerstone of drug-likeness assessment, this rule predicts the likelihood of oral bioavailability.[9] It states that a compound is more likely to be orally bioavailable if it adheres to the following criteria:
-
Molecular Weight (MW) ≤ 500 g/mol
-
LogP (a measure of lipophilicity) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
-
-
Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which influences its ability to permeate cell membranes. A TPSA of ≤ 140 Ų is generally considered favorable for good oral bioavailability.
-
Aqueous Solubility (LogS): A critical parameter for drug absorption. Poor solubility is a major hurdle in drug development.
-
Bioavailability Score: An overall score that combines several physicochemical properties to predict the likelihood of a compound having at least 10% oral bioavailability in rats.
In Silico Assessment Workflow:
The following diagram illustrates the straightforward workflow for obtaining in silico drug-likeness predictions.
Caption: Workflow for in silico drug-likeness prediction using SwissADME.
Comparative In Silico Data:
| Compound | Molecular Formula | MW ( g/mol ) | LogP | HBD | HBA | TPSA (Ų) | LogS (ESOL) | Bioavailability Score | Lipinski Violations |
| 8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine | C₈H₆BrIN₂ | 336.95 | 3.58 | 0 | 2 | 21.75 | -3.85 | 0.55 | 0 |
| Gefitinib | C₂₂H₂₄ClFN₄O₃ | 446.90 | 4.09 | 1 | 8 | 84.75 | -4.62 | 0.55 | 0 |
| 2-Phenylimidazo[1,2-a]pyridine | C₁₃H₁₀N₂ | 194.24 | 2.65 | 0 | 2 | 21.75 | -2.98 | 0.55 | 0 |
Data predicted using the SwissADME web tool.
From this in silico analysis, 8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine appears to have a favorable drug-like profile. It adheres to Lipinski's Rule of Five, possesses a low TPSA, and has a predicted bioavailability score comparable to the approved drug Gefitinib. Its predicted aqueous solubility is moderate. The heavy halogen atoms contribute significantly to the molecular weight but do not push it beyond the Lipinski limit.
Part 2: Experimental Validation of Key Physicochemical Properties
While in silico predictions are invaluable for initial screening, experimental validation is non-negotiable for progressing a compound. The two most critical experimental parameters to assess at this stage are aqueous solubility and membrane permeability.
Experimental Protocol: Kinetic Solubility Assay
Rationale: This assay provides a rapid assessment of a compound's solubility in a buffer system, mimicking physiological pH. It is a higher throughput method compared to thermodynamic solubility and is well-suited for early-stage discovery.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to the wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM stock solution to the PBS-containing wells to achieve a final concentration of 100 µM with 1% DMSO.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for equilibration.
-
Centrifugation: Centrifuge the plate to pellet any precipitated compound.
-
Analysis: Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).
-
Calculation: The kinetic solubility is reported as the concentration of the compound in the supernatant.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: The PAMPA assay is a non-cell-based, high-throughput method for predicting passive membrane permeability. It provides a good indication of a compound's ability to be absorbed through the gastrointestinal tract.
Methodology:
-
Lipid Solution Preparation: Prepare a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to mimic the composition of a cell membrane.
-
Donor Plate Preparation: Add the test compound to a buffer at an appropriate pH (e.g., pH 5.0 to mimic the upper intestine) in a 96-well donor plate.
-
Filter Plate Coating: Coat the filter of a 96-well filter plate with the lipid solution.
-
Assay Assembly: Place the coated filter plate on top of a 96-well acceptor plate containing buffer at pH 7.4.
-
Incubation: Add the donor plate on top of the filter plate and incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
Analysis: Measure the concentration of the compound in both the donor and acceptor wells using HPLC-UV or LC-MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:
Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (V_D * V_A) / ((V_D + V_A) * Area * Time)
Where:
-
[drug]acceptor is the concentration in the acceptor well.
-
[drug]equilibrium is the theoretical concentration at equilibrium.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
Area is the surface area of the filter.
-
Time is the incubation time.
-
Experimental Workflow Diagram:
Caption: Workflow for experimental validation of solubility and permeability.
Comparative Analysis and Forward-Looking Strategies
The true power of this integrated approach lies in the comparative analysis of the data. By populating a table with both predicted and experimental values for our lead compound and its comparators, we can identify structure-activity relationships (SAR) and structure-property relationships (SPR).
| Compound | Predicted LogS | Experimental Solubility (µM) | Predicted Permeability | Experimental Pe (10⁻⁶ cm/s) |
| 8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine | -3.85 | To be determined | High | To be determined |
| Gefitinib | -4.62 | ~10 | High | >5 |
| 2-Phenylimidazo[1,2-a]pyridine | -2.98 | >100 | High | >10 |
Experimental data for Gefitinib and 2-Phenylimidazo[1,2-a]pyridine are representative values from the literature.
Should the experimental data for 8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine reveal liabilities, such as poor solubility, several strategies can be employed. Bioisosteric replacement of the bromo or iodo groups with moieties that improve solubility while retaining biological activity is a common and effective approach.[10] For instance, replacing a halogen with a small, polar group could be explored.
Conclusion
The assessment of drug-likeness is a critical and iterative process in modern drug discovery. For challenging scaffolds like the this compound derivatives, a disciplined, integrated approach combining in silico prediction and experimental validation is essential for success. This guide provides a foundational framework for this process, emphasizing the importance of a logical, evidence-based approach to compound evaluation and prioritization. By adhering to these principles, researchers can navigate the complexities of medicinal chemistry with greater confidence and efficiency, ultimately increasing the probability of delivering novel and effective therapeutics to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy 8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine (EVT-12231524) [evitachem.com]
- 9. 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | 1313712-29-6 | Benchchem [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Spectroscopic Differentiation of Imidazo[1,2-a]pyridine Isomers
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its wide array of biological activities and intriguing photophysical properties.[1][2][3] This privileged structure is a common feature in pharmaceuticals like Zolpidem and Alpidem.[1] However, the synthesis of substituted imidazo[1,2-a]pyridines can often yield a mixture of positional isomers. Distinguishing between these isomers is a critical step in drug development and material characterization, as even a minor change in substituent position can drastically alter a compound's efficacy, toxicity, and physical properties.
This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous identification of imidazo[1,2-a]pyridine isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), UV-Visible and Fluorescence Spectroscopy, and Mass Spectrometry, offering not just data, but the underlying principles that govern the distinct spectroscopic signatures of these isomers.
The Challenge of Isomerism in Imidazo[1,2-a]pyridines
The core structure of imidazo[1,2-a]pyridine offers several sites for substitution, primarily at the C2, C3, C5, C6, C7, and C8 positions. The electronic environment of each of these positions is unique, a consequence of the fusion of the electron-rich imidazole ring and the electron-deficient pyridine ring. This inherent electronic asymmetry is the key to spectroscopic differentiation. When a substituent is moved from one position to another, it perturbs the electron distribution throughout the bicyclic system, leading to predictable and measurable changes in the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful tool for the definitive identification of imidazo[1,2-a]pyridine isomers. The chemical shift of each proton and carbon nucleus is exquisitely sensitive to its local electronic environment.
¹H NMR Spectroscopy: A Fingerprint of Proton Environments
The protons on the imidazo[1,2-a]pyridine core resonate in distinct regions of the ¹H NMR spectrum. The protons on the pyridine ring (H5, H6, H7, and H8) typically appear more downfield due to the electron-withdrawing effect of the pyridine nitrogen, while the protons on the imidazole ring (H2 and H3) are generally found further upfield.
The key to differentiating isomers lies in the coupling patterns and the influence of substituents on the chemical shifts of neighboring protons. For instance, a substituent at the C2 position will most significantly affect the chemical shift of the H3 proton, while a substituent at C8 will primarily impact the H7 proton.
Illustrative Example: 2-Phenyl vs. 3-Methyl-2-phenylimidazo[1,2-a]pyridine
Let's consider the ¹H NMR data for 2-phenylimidazo[1,2-a]pyridine and 3-methyl-2-phenylimidazo[1,2-a]pyridine.[4]
| Compound | H3 (ppm) | H5 (ppm) | H6 (ppm) | H7 (ppm) | H8 (ppm) |
| 2-Phenylimidazo[1,2-a]pyridine | 7.86 (s) | 8.12 (d) | 6.77-6.79 (t) | 7.16-7.19 (m) | 7.63-7.65 (d) |
| 3-Methyl-2-phenylimidazo[1,2-a]pyridine | 2.64 (s, CH₃) | 7.91 (d) | 6.85-6.88 (t) | 7.16-7.19 (t) | 7.64-7.67 (d) |
Data synthesized from literature values.[4]
In the 2-phenyl substituted isomer, the H3 proton appears as a singlet around 7.86 ppm. However, in the 3-methyl-2-phenyl isomer, this signal is absent and is replaced by a singlet for the methyl group at approximately 2.64 ppm. This simple comparison unequivocally distinguishes the two isomers.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyridine ring are also highly dependent on their electronic environment. The bridgehead carbon (C8a) and the carbons adjacent to the nitrogen atoms (C2, C3, and C5) have characteristic chemical shifts.
General Trends in ¹³C Chemical Shifts for Imidazo[1,2-a]pyridine:
| Carbon | Approximate Chemical Shift (ppm) |
| C2 | 145-155 |
| C3 | 110-120 |
| C5 | 120-130 |
| C6 | 110-120 |
| C7 | 125-135 |
| C8 | 115-125 |
| C8a | 140-150 |
Note: These are approximate ranges and can be influenced by substituents and solvent.
The introduction of a substituent will cause a significant shift in the resonance of the carbon to which it is attached (the ipso-carbon) and will also influence the chemical shifts of the adjacent (ortho), one-carbon-removed (meta), and two-carbons-removed (para) carbons. These substituent-induced chemical shifts (SCS) are invaluable for isomer assignment.
Experimental Protocol: NMR Analysis of Imidazo[1,2-a]pyridine Isomers
-
Sample Preparation: Dissolve 5-10 mg of the purified imidazo[1,2-a]pyridine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 300 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
2D NMR (for complex cases):
-
For molecules with complex and overlapping proton signals, 2D NMR experiments are highly recommended.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity of the pyridine ring protons.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and confirming the position of substituents.
-
UV-Visible and Fluorescence Spectroscopy: A Tale of Electronic Transitions
Imidazo[1,2-a]pyridines are fluorescent molecules, and their photophysical properties are highly sensitive to their isomeric structure.[1] UV-Visible absorption and fluorescence emission spectroscopy can serve as rapid and sensitive methods for distinguishing between isomers, particularly when dealing with chromophoric substituents.
The Influence of Isomerism on Absorption and Emission
The electronic transitions responsible for the UV-Vis absorption and fluorescence of imidazo[1,2-a]pyridines are typically π-π* transitions. The position of a substituent alters the extent of π-conjugation and the energy levels of the molecular orbitals, leading to shifts in the absorption and emission maxima (λ_max).
For example, a substituent that extends the π-conjugation, such as a phenyl group, will generally cause a bathochromic (red) shift in both the absorption and emission spectra. The magnitude of this shift will depend on the position of the phenyl group. Substitution at the C2 position often leads to a greater increase in fluorescence quantum yield compared to other positions.[1]
Comparative Photophysical Data of Substituted Imidazo[1,2-a]pyridine Derivatives:
| Compound | Absorption λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ) |
| Imidazo[1,2-a]pyridine | ~320 | ~370 | 0.57 |
| 2-Phenylimidazo[1,2-a]pyridine | ~335 | ~374 | 0.78 |
| 7-Methyl-2-phenylimidazo[1,2-a]pyridine | ~336 | ~381 | 0.68 |
| 2-(4-Aminophenyl)imidazo[1,2-a]pyridine | ~370 | ~445 | 0.85 |
Data compiled from literature sources and is solvent-dependent.[7][8]
The introduction of electron-donating groups, such as amino or methoxy groups, can lead to significant red shifts in the emission spectra due to intramolecular charge transfer (ICT) character in the excited state.[1] Conversely, electron-withdrawing groups may cause a blue shift or a decrease in fluorescence intensity.[1]
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the imidazo[1,2-a]pyridine isomers in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane). It is crucial to use the same solvent for all isomers being compared, as solvatochromic effects can be significant.
-
UV-Vis Absorption Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).
-
Use a matched cuvette containing the pure solvent as a blank.
-
-
Fluorescence Emission Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its absorption maximum (λ_max).
-
Record the emission spectrum over a wavelength range that is longer than the excitation wavelength.
-
Ensure that the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Quantum Yield Determination (Optional):
-
The fluorescence quantum yield can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
This involves comparing the integrated fluorescence intensity of the sample to that of the standard under identical experimental conditions.
-
Mass Spectrometry: Unraveling Isomers Through Fragmentation
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight. While isomers have the same molecular weight, tandem mass spectrometry (MS/MS) can be used to differentiate them based on their unique fragmentation patterns.[9]
Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation
In an MS/MS experiment, the protonated molecule ([M+H]⁺) is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID).[10] The resulting fragment ions are then analyzed. The fragmentation pathways are dictated by the structure of the parent ion, and thus, isomers will often produce different sets of fragment ions or the same fragment ions in different relative abundances.
For imidazo[1,2-a]pyridines, fragmentation often involves cleavage of the bonds within the bicyclic system or the loss of substituents. The position of a substituent can direct the fragmentation pathway. For example, a substituent on the pyridine ring may lead to characteristic losses from this ring, while a substituent on the imidazole ring may favor fragmentation of that portion of the molecule.
Hypothetical Fragmentation Differences:
Consider two hypothetical isomeric methyl-substituted imidazo[1,2-a]pyridines. A methyl group on the pyridine ring might be lost as a methyl radical, leading to a specific fragment ion. In contrast, a methyl group on the imidazole ring might induce a different ring cleavage pathway. The presence and relative intensity of these fragment ions can serve as a diagnostic tool for isomer identification. Studies on fused nitrogen-containing ring systems have shown that characteristic cross-ring cleavages can occur, and these are influenced by the nature and position of substituents.[11]
Caption: General experimental workflow for the spectroscopic differentiation of imidazo[1,2-a]pyridine isomers.
Experimental Protocol: Tandem Mass Spectrometry (MS/MS)
-
Sample Infusion and Ionization: Introduce a dilute solution of the isomer into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common method for generating protonated molecules ([M+H]⁺) of imidazo[1,2-a]pyridines.
-
MS1 Analysis: In the first stage of the mass spectrometer, scan for the m/z of the protonated parent ion to confirm the molecular weight.
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion of interest.
-
Collision-Induced Dissociation (CID): Accelerate the isolated precursor ions and collide them with an inert gas (e.g., argon or nitrogen) in a collision cell. This imparts internal energy, causing the ions to fragment.
-
MS2 Analysis: In the second stage of the mass spectrometer, scan the m/z of the resulting fragment ions.
-
Data Analysis: Compare the fragmentation patterns (the m/z values and relative intensities of the fragment ions) of the different isomers.
Conclusion
The differentiation of imidazo[1,2-a]pyridine isomers is a critical task that can be confidently addressed through the systematic application of modern spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy provide the most definitive structural information, UV-Visible and fluorescence spectroscopy offer a rapid and sensitive means of comparison, particularly for chromophoric derivatives. Tandem mass spectrometry serves as a powerful complementary technique, revealing subtle structural differences through unique fragmentation patterns. By understanding the principles behind how isomeric variations influence spectroscopic outputs, researchers can confidently and accurately characterize these important heterocyclic compounds.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. | Semantic Scholar [semanticscholar.org]
- 8. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Imidazo[1,2-a]pyridine: A Comparative Guide to a New Generation of Fluorescent Probes
For Immediate Release
In the dynamic landscape of cellular imaging and molecular sensing, the demand for fluorescent probes with superior photophysical properties, enhanced stability, and high specificity is ever-present. This guide provides a comprehensive performance benchmark of the emerging class of imidazo[1,2-a]pyridine-based fluorescent probes, offering a critical comparison with established alternatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to inform experimental design and probe selection.
Introduction to Imidazo[1,2-a]pyridine-Based Fluorescent Probes
The imidazo[1,2-a]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1] Its rigid, planar structure and extended π-conjugated system provide a robust framework for the development of novel fluorophores.[1] These probes are increasingly recognized for their attractive photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and tunable emission spectra.[1][2]
The versatility of the imidazo[1,2-a]pyridine core allows for straightforward chemical modification at various positions, enabling the fine-tuning of its spectral properties and the introduction of specific recognition moieties for a wide range of analytes. This adaptability has led to the development of probes for detecting metal ions, reactive oxygen species, and even nerve agent simulants.[3][4][5]
Performance Benchmarking: Imidazo[1,2-a]pyridine Probes vs. Traditional Fluorophores
The efficacy of a fluorescent probe is determined by a combination of its photophysical characteristics and its performance within a biological context. Here, we compare key performance metrics of imidazo[1,2-a]pyridine-based probes against commonly used fluorescent dyes.
Photophysical Properties
The core advantage of imidazo[1,2-a]pyridine probes lies in their exceptional and tunable photophysical properties. The π-conjugated bicyclic structure is fundamental to their strong fluorescence emissions and high quantum yields.[1] Strategic substitutions on the imidazo[1,2-a]pyridine ring system can significantly enhance these properties. For instance, the introduction of electron-donating groups or extending the π-conjugation through the addition of phenyl or naphthyl groups at the C2 position has been shown to increase the fluorescence quantum yield.[1][2] In contrast, electron-withdrawing groups tend to result in less intense emissions.[1]
A key feature of many imidazo[1,2-a]pyridine derivatives is their large Stokes shift, which is the difference between the absorption and emission maxima.[2] This is a desirable characteristic as it minimizes self-quenching and improves the signal-to-noise ratio in imaging experiments. Some derivatives exhibit Stokes shifts of approximately 0.9 eV.[2]
The emission wavelengths of these probes can be tuned across the visible spectrum, with many derivatives showing strong emission in the blue and violet regions.[1] This tunability is achieved through chemical modifications, allowing for the development of probes tailored to specific imaging setups and for multiplexing applications.
Analyte Sensing and Imaging Applications
Imidazo[1,2-a]pyridine-based probes have demonstrated high sensitivity and selectivity for a variety of analytes. For example, probes have been designed for the detection of:
-
Hydrogen Peroxide (H₂O₂): An aggregation-induced emission (AIE) probe, B2, was developed for the long-term tracing of H₂O₂ in living cells with high selectivity and sensitivity.[3]
-
Nerve Agent Simulants: Probes have been synthesized to detect diethylcyanophosphonate (DCNP), a simulant for the nerve agent tabun, with detection limits in the micromolar range.[4]
-
Metal Ions: A fused imidazopyridine probe has shown high sensitivity and selectivity for Fe³⁺ and Hg²⁺ in aqueous media and HeLa cells, with detection limits in the parts-per-billion (ppb) range.[5][6] Another probe functionalized with xanthene was designed for the naked-eye detection of Hg²⁺.[7][8]
-
Hydrogen Sulfide (H₂S): Zinc(II) complexes based on imidazo-pyridine have been developed as fluorescent probes for the detection of H₂S in living cells.[9]
The low cytotoxicity and good biocompatibility of many imidazo[1,2-a]pyridine derivatives make them well-suited for live-cell imaging.[3]
Comparative Data Summary
| Performance Metric | Imidazo[1,2-a]pyridine Probes | Traditional Probes (e.g., Fluorescein, Rhodamine) |
| Quantum Yield (Φ) | Moderate to high (e.g., 0.22-0.61, 0.37 reported for specific derivatives)[1][10] | Variable, often high but can be susceptible to environmental quenching |
| Stokes Shift | Generally large (e.g., ~0.9 eV for some derivatives), minimizing self-quenching[2] | Typically smaller, can lead to spectral overlap and self-quenching |
| Photostability | Generally good, with some derivatives showing high photostability[3] | Varies, some are prone to photobleaching |
| Tunability | Highly tunable through chemical modification of the core structure[1][2] | Less straightforward to tune spectral properties without significant structural changes |
| Biocompatibility | Many derivatives exhibit low cytotoxicity and good biocompatibility[3] | Generally good, but can vary depending on the specific dye and its modifications |
| Sensing Versatility | Demonstrated for a wide range of analytes including ions, ROS, and nerve agents[3][4][5] | Broad applicability, but often requires complex conjugation chemistry |
Experimental Protocols
General Synthesis of Imidazo[1,2-a]pyridine-Based Probes
A common synthetic route involves the condensation of a 2-aminopyridine derivative with an α-haloketone. More advanced, multi-component reactions are also employed to generate diverse libraries of these compounds.[11] For instance, an iodine-catalyzed three-component condensation of an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide provides a straightforward, one-pot synthesis.[11]
Example Synthesis of a Fused Imidazo[1,2-a]pyridine Probe:
-
Formylation: 4-methoxyacetophenone is formylated to produce 3-chloro-3-(4-methoxyphenyl)acrylaldehyde.[10]
-
Sonogashira Coupling: The resulting acrylaldehyde is coupled with phenylacetylene to yield 2-(2-phenylethynyl)benzaldehyde.[10]
-
Condensation and Cyclization: The benzaldehyde derivative is then condensed with o-phenylenediamine in the presence of acetic acid under reflux, leading to an oxidative cyclization to form the final fused imidazo[1,2-a]pyridine probe.[10]
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a critical parameter for evaluating the efficiency of a fluorophore. It is typically determined by a comparative method using a well-characterized standard.
Step-by-Step Protocol:
-
Prepare Solutions: Prepare dilute solutions of both the sample and a standard fluorophore (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ = 0.546) with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.[12]
-
Measure Absorbance: Record the UV-Vis absorption spectra of both the sample and standard solutions at the chosen excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectra of both solutions, ensuring the same excitation wavelength and instrument settings are used.
-
Integrate Emission Spectra: Calculate the integrated area under the emission curves for both the sample (I) and the standard (I_STD).
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_sample):
Φ_sample = Φ_STD * (I_sample / I_STD) * (A_STD / A_sample) * (n_sample² / n_STD²)
Where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent.
Mechanism of Action and Experimental Design
The fluorescence of imidazo[1,2-a]pyridine derivatives arises from the de-excitation of electrons from the lowest unoccupied molecular orbital (LUMO) to the highest occupied molecular orbital (HOMO). The energy gap between these orbitals, and thus the emission wavelength, is influenced by the electronic nature of substituents on the heterocyclic core.
Diagram of the Imidazo[1,2-a]pyridine Core Structure:
Caption: Core structure of the imidazo[1,2-a]pyridine scaffold.
When designing experiments with these probes, it is crucial to consider the specific sensing mechanism. For "turn-on" probes, fluorescence is often quenched in the absence of the analyte and is restored upon binding. This can be due to mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). For example, a probe for Fe³⁺ and Hg²⁺ operates via a PET mechanism.[10]
Experimental Workflow for Analyte Detection:
Caption: A generalized workflow for evaluating the performance of a new fluorescent probe.
Conclusion and Future Outlook
Imidazo[1,2-a]pyridine-based fluorescent probes represent a significant advancement in the field of molecular imaging and sensing. Their superior and highly tunable photophysical properties, coupled with their synthetic accessibility and demonstrated performance in complex biological systems, position them as powerful tools for researchers. As research in this area continues, we can expect the development of even more sophisticated probes with enhanced capabilities, such as near-infrared emission for deep-tissue imaging and multi-analyte sensing functionalities. The evidence-based advantages outlined in this guide underscore the immense potential of the imidazo[1,2-a]pyridine scaffold in shaping the future of fluorescence-based research and diagnostics.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 8. An imidazo[1,2- a ]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg 2+ and its application in cell imaging and test st ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00090K [pubs.rsc.org]
- 9. Imidazo-pyridine-based zinc(II) complexes as fluorescent hydrogen sulfide probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a fused imidazo[1,2- a ]pyridine based fluorescent probe for Fe 3+ and Hg 2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04743C [pubs.rsc.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Bromo-3-iodoimidazo[1,2-a]pyridine
As a Senior Application Scientist, my priority is to empower researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of specialized chemical reagents like 8-Bromo-3-iodoimidazo[1,2-a]pyridine are paramount to ensuring a safe laboratory environment and preventing environmental contamination. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles for halogenated heterocyclic compounds.
The core principle guiding the disposal of this compound is its classification as halogenated organic waste . Due to the presence of both bromine and iodine atoms, this compound requires specific disposal pathways to neutralize its potential hazards and prevent the release of harmful substances. Standard disposal methods for non-halogenated waste are not suitable and can lead to dangerous reactions or environmental toxicity.
Hazard Assessment and Identification
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally similar compounds, such as other halogenated imidazo[1,2-a]pyridines, provide a strong basis for hazard assessment.[1][2][3]
Key Potential Hazards Include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4]
-
Hazardous Decomposition: Thermal decomposition can release highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen bromide/iodide.[5][6]
| Compound Profile: this compound | |
| Chemical Class | Halogenated Heterocyclic Aromatic Compound |
| Molecular Formula | C₇H₄BrIN₂ |
| Appearance | Typically a solid |
| Primary Hazard | Halogenated Organic Waste[7][8][9] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases.[4][5] |
Pre-Disposal Safety Protocols: Engineering Controls and PPE
To mitigate risks, all handling and disposal procedures must be conducted within a certified chemical fume hood.[7][10] This primary engineering control is non-negotiable and protects the user from inhaling potentially harmful dust or vapors.
Required Personal Protective Equipment (PPE):
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves (or other chemically resistant gloves). Always check the glove manufacturer's compatibility chart.
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: Generally not required if work is performed within a functional chemical fume hood. For spill cleanup outside a hood, consult your institution's Environmental Health and Safety (EHS) office.
Waste Segregation: The Cornerstone of Safe Disposal
The most critical step in this process is the strict segregation of halogenated waste from all other waste streams.
Why Segregation is Crucial: Halogenated compounds require high-temperature incineration with specialized "scrubbers" to neutralize the resulting acidic gases (like HBr and HI). Mixing them with non-halogenated solvents can contaminate large volumes of waste, increasing disposal costs and environmental risk.[7][9]
Action:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." [7][11]
-
The container must be made of a compatible material (e.g., polyethylene or glass) and have a secure, tight-fitting lid.[9][11]
-
The label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and an approximate percentage of each.[7][11]
Step-by-Step Disposal Procedures
The following protocols cover the disposal of the pure compound and materials contaminated with it.
Protocol 1: Disposal of Unused or Waste this compound (Solid)
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clear of clutter.
-
Transfer: Carefully transfer the solid waste into the designated "Halogenated Organic Waste" container using a clean spatula or scoop.
-
Avoid Dust Generation: Perform the transfer slowly and deliberately to minimize the creation of airborne dust.
-
Container Sealing: Securely close the waste container lid immediately after adding the waste.
-
Decontamination: Decontaminate the spatula and any other tools used (see Section 5).
Protocol 2: Disposal of Contaminated Lab Supplies (Gloves, Weigh Boats, Wipes)
-
Collection: Place all solid materials that have come into direct contact with this compound into a heavy-duty, sealable plastic bag.
-
Labeling: Label the bag as "Halogenated Contaminated Debris."
-
Final Disposal: Place the sealed bag into the solid "Halogenated Organic Waste" container or a separate, designated container for solid hazardous waste as per your institution's policy.
Protocol 3: Disposal of Solutions Containing this compound
-
Transfer: Carefully pour the liquid waste into the designated liquid "Halogenated Organic Waste" container using a funnel.
-
Container Management: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[9]
-
Sealing: Securely cap the container immediately after use.
Decontamination of Labware and Surfaces
Proper decontamination prevents unintentional cross-contamination of future experiments and ensures personnel safety.
-
Initial Rinse: Rinse all contaminated glassware and equipment with a minimal amount of a suitable organic solvent, such as acetone.[7]
-
Collect Rinsate: This initial rinsate is now considered halogenated hazardous waste and must be collected and added to the liquid "Halogenated Organic Waste" container.[7]
-
Secondary Wash: After the initial decontamination rinse, the glassware can be washed using standard laboratory procedures (e.g., soap and water).
-
Surface Cleaning: For any minor contamination on the fume hood surface, wipe the area with a towel dampened with acetone. Dispose of the wipe as solid halogenated waste.
Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is crucial.
-
Alert Personnel: Notify all personnel in the immediate area and evacuate if the spill is large or outside of a containment hood.
-
Isolate the Area: Restrict access to the spill area.
-
Assess the Spill: If the spill is small and contained within the chemical fume hood:
-
Ensure proper PPE is worn.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
Carefully scoop the absorbent material into a sealable container.
-
Label the container as "Halogenated Spill Debris" and dispose of it as hazardous waste.
-
-
Large Spills: For any large spill, or any spill that occurs outside of a fume hood, evacuate the area immediately and contact your institution's EHS office or emergency response team.[11]
Waste Storage and Final Disposal
Accumulated hazardous waste must be stored safely pending pickup by trained EHS personnel.
-
Storage Location: Store the sealed and labeled "Halogenated Organic Waste" container in a designated, well-ventilated, and secure satellite accumulation area.
-
Incompatibles: Ensure the container is stored away from incompatible materials like strong acids, bases, and oxidizers.[10]
-
Disposal Request: When the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department.[7] Do not pour chemical waste down the drain.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. benchchem.com [benchchem.com]
- 8. uakron.edu [uakron.edu]
- 9. ethz.ch [ethz.ch]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
